molecular formula C11H10ClNO2 B1595235 2-Chloro-7-methoxyquinoline-3-methanol CAS No. 333408-48-3

2-Chloro-7-methoxyquinoline-3-methanol

Cat. No.: B1595235
CAS No.: 333408-48-3
M. Wt: 223.65 g/mol
InChI Key: VZILTDJTOMNDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxyquinoline-3-methanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-7-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZILTDJTOMNDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356675
Record name 2-Chloro-7-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-48-3
Record name 2-Chloro-7-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-48-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-7-methoxyquinoline-3-methanol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Core Properties and Applications

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, this compound emerges as a highly versatile and valuable building block for drug discovery and development. Its strategic functionalization—a reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an electron-donating methoxy group at the 7-position—offers multiple avenues for chemical modification and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the fundamental properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a synthetic intermediate.

Core Physicochemical Properties

The foundational properties of this compound are summarized below. These characteristics are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

PropertyValueSource
CAS Number 333408-48-3[3]
Molecular Formula C₁₁H₁₀ClNO₂[3][4]
Molecular Weight 223.66 g/mol [3][4]
Appearance Solid (form not specified)N/A
Boiling Point 391.4°C at 760 mmHg[5]
Density 1.342 g/cm³[5]
Flash Point 190.5°C[5]
XLogP3 2.2[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 42.4 Ų[5]

Note: Some properties like melting point and specific solubility data are not consistently reported across commercial suppliers and may vary based on purity.

Synthesis and Reactivity Profile

The utility of this compound stems directly from its synthesis and inherent reactivity. The molecule is typically prepared from its corresponding aldehyde, which itself is synthesized via a well-established cyclization reaction.

Synthetic Pathway

The synthesis originates from a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction. This powerful formylation and cyclization process directly yields the 2-chloroquinoline-3-carbaldehyde core. The subsequent step is a standard chemoselective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF). The reaction proceeds through electrophilic substitution and subsequent cyclization to build the quinoline ring system.[2]

Step 2: Reduction to this compound. The aldehyde functional group of the precursor is selectively reduced to a primary alcohol. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The choice of NaBH₄ is crucial as it avoids the reduction of the quinoline ring or cleavage of the C-Cl bond, which could occur with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction Acetanilide m-Methoxyacetanilide Vilsmeier POCl₃, DMF Acetanilide->Vilsmeier Aldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier->Aldehyde Cyclization Reducer NaBH₄, MeOH Methanol This compound Aldehyde->Methanol Reducer->Methanol Reduction

Caption: Synthetic route to this compound.

Core Reactivity

The chemical personality of this compound is defined by three key functional groups, making it a trifunctional synthetic intermediate.

  • C2-Chloride (The "Handle"): The chlorine atom at the 2-position is the most versatile site for modification. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides. This reactivity is the primary reason for its utility in building diverse chemical libraries for drug screening.

  • C3-Methanol (The "Connector"): The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for substitution reactions or used in esterification or etherification reactions.

  • Quinoline Ring (The "Scaffold"): The aromatic ring system can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The nitrogen atom in the ring also imparts basic properties and can be quaternized.

Reactivity_Profile Core Quinoline Methanol C2_Cl C2-Chloride Core->C2_Cl SₙAr Reactions (Amines, Thiols) C3_MeOH C3-Methanol Core->C3_MeOH Oxidation Esterification Etherification Ring Quinoline Ring Core->Ring Electrophilic Substitution

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] this compound serves as a key intermediate in the synthesis of novel compounds for screening against these and other therapeutic targets.

The strategic value of this molecule lies in its ability to act as a scaffold for generating libraries of analogues. For example, in the development of kinase inhibitors, a common strategy involves an SₙAr reaction at the C2 position to introduce a "hinge-binding" amine moiety, while the C3-methanol group can be extended to interact with other regions of the ATP-binding pocket. A notable example of a drug synthesized from a related chloroquinoline is Lenvatinib, where the chloro-group is displaced in a key synthetic step.[6]

Drug_Discovery_Workflow cluster_0 Functionalization Start 2-Chloro-7-methoxy- quinoline-3-methanol Reaction1 SₙAr at C2 (e.g., + R-NH₂) Start->Reaction1 Reaction2 Modification at C3 (e.g., Oxidation) Start->Reaction2 Library Diverse Chemical Library Reaction1->Library Reaction2->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Protocol_Workflow A 1. Dissolve Aldehyde in MeOH B 2. Cool to 0°C A->B C 3. Add NaBH₄ portion-wise B->C D 4. Warm to RT, Stir 2-3h C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Concentrate F->G H 8. Extract with EtOAc G->H I 9. Wash (NaHCO₃, Brine) H->I J 10. Dry & Concentrate I->J K 11. Purify J->K

Sources

An In-depth Technical Guide to the Structure Elucidation of (2-chloro-7-methoxyquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of (2-chloro-7-methoxyquinolin-3-yl)methanol. In the absence of publicly available experimental spectra for this specific molecule, we will employ a predictive and comparative approach, leveraging data from closely related analogues and established spectroscopic principles. This methodology not only confirms the structure but also serves as a robust framework for the characterization of novel quinoline derivatives.

Introduction

(2-chloro-7-methoxyquinolin-3-yl)methanol, with the molecular formula C₁₁H₁₀ClNO₂, is a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitutions on this molecule—a chlorine atom at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position—are expected to modulate its physicochemical and biological properties. Accurate structural confirmation is the first critical step in understanding its potential applications.

This guide will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to achieve full structure elucidation.

The Elucidation Workflow: An Integrated Approach

The structure elucidation of a novel compound is a puzzle where each analytical technique provides a unique set of clues. The logical flow of this process is crucial for an efficient and accurate determination.

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) FTIR FTIR Spectroscopy (Functional Group Identification) MS->FTIR Provides Molecular Formula Structure Elucidated Structure: (2-chloro-7-methoxyquinolin-3-yl)methanol MS->Structure Confirms Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C Connectivity) FTIR->NMR Confirms Functional Groups NMR->Structure Defines Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry is the initial and most definitive technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, it offers a particularly distinctive signature.

Theoretical Mass and Isotopic Pattern

The molecular formula C₁₁H₁₀ClNO₂ gives a monoisotopic mass of approximately 223.04 g/mol . A key feature for chlorine-containing compounds is the presence of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak (M⁺) and its fragments. We expect to see a molecular ion peak at m/z 223 (M⁺) and a second peak at m/z 225 (M+2) with a relative intensity ratio of approximately 3:1.[1]

IonCalculated m/zRelative Abundance
[M]⁺ (with ³⁵Cl)223.04~100%
[M+2]⁺ (with ³⁷Cl)225.04~32%
Predicted Fragmentation Pattern

In electron ionization mass spectrometry (EI-MS), the molecular ion will undergo fragmentation, providing clues to the molecule's structure. Key predicted fragmentation pathways for (2-chloro-7-methoxyquinolin-3-yl)methanol include:

  • Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 192/194.

  • Loss of the methoxy group (-OCH₃): This would lead to a fragment at m/z 192/194.

  • Loss of a chlorine radical (-Cl): This would produce a fragment at m/z 188.

  • Loss of formaldehyde (-CH₂O) from the hydroxymethyl group: This would give a fragment at m/z 193/195.

Fragmentation_Pathway M [M]⁺ m/z 223/225 F1 [M-CH₂OH]⁺ m/z 192/194 M->F1 -CH₂OH F2 [M-Cl]⁺ m/z 188 M->F2 -Cl F3 [M-OCH₃]⁺ m/z 192/194 M->F3 -OCH₃

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Analyze the molecular ion peak and its isotopic pattern to confirm the molecular formula. Interpret the fragmentation pattern to gain structural insights.

Part 2: FTIR Spectroscopy - Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

Based on the structure of (2-chloro-7-methoxyquinolin-3-yl)methanol, we can predict the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 (broad)O-H (alcohol)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1620-1580C=C and C=N (quinoline ring)Stretching
1250-1200C-O (aryl ether)Asymmetric Stretching
1050-1000C-O (primary alcohol)Stretching
850-750C-ClStretching

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be a strong indication of the hydroxyl group. The various peaks in the aromatic region would confirm the quinoline core, and the C-O and C-Cl stretches would support the presence of the methoxy and chloro substituents, respectively.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Part 3: NMR Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.2s-1H
H-5~7.8d~9.01H
H-6~7.2dd~9.0, 2.51H
H-8~7.4d~2.51H
-OCH₃~3.9s-3H
-CH₂OH~4.8s-2H
-OHVariablebr s-1H
  • The protons on the quinoline ring (H-4, H-5, H-6, H-8) will appear in the aromatic region (7.0-8.5 ppm).

  • The H-4 proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline ring and the deshielding effect of the adjacent nitrogen and chlorine atoms.

  • The protons of the benzene portion of the quinoline ring (H-5, H-6, H-8) will show a characteristic splitting pattern. H-5 will be a doublet coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-5 and H-8. H-8 will be a doublet coupled to H-6.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.9 ppm.

  • The methylene protons (-CH₂OH) will also appear as a singlet around 4.8 ppm.

  • The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are:

CarbonPredicted δ (ppm)
C-2~152
C-3~130
C-4~140
C-4a~128
C-5~125
C-6~118
C-7~160
C-8~105
C-8a~148
-OCH₃~56
-CH₂OH~60
  • The carbons of the quinoline ring will resonate in the 105-160 ppm range.

  • The carbon bearing the chlorine (C-2) and the carbon bearing the methoxy group (C-7) will be significantly downfield.

  • The aliphatic carbons of the methoxy and hydroxymethyl groups will appear upfield.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used. Data is typically acquired with 16 to 64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons.

Conclusion

The structural elucidation of (2-chloro-7-methoxyquinolin-3-yl)methanol is achieved through a synergistic application of mass spectrometry, FTIR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic isotopic pattern of chlorine providing a key validation point. FTIR spectroscopy identifies the essential functional groups: the hydroxyl, methoxy, and the aromatic quinoline core. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the atoms, allowing for the complete and unambiguous assignment of the structure. The predicted data presented in this guide, based on sound spectroscopic principles and comparison with analogous compounds, provides a robust framework for the experimental verification of this molecule's structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for any further research or development involving this compound.

References

  • BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • CUTM Courseware.
  • MDPI. (2022).
  • The Royal Society of Chemistry. (2016).
  • Der Pharma Chemica. (2015).
  • ResearchGate.
  • MDPI. (2021).
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • Sigma-Aldrich. (2-Chloro-7-methoxyquinolin-3-yl)methanol.
  • PubChemLite. 2-chloro-7-methoxyquinoline-3-methanol (C11H10ClNO2).
  • Benchchem.
  • PMC. (2011). (2-Chloro-8-methoxyquinolin-3-yl)
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • TSI Journals.
  • Chemguide. mass spectra - the M+2 peak.
  • Canadian Science Publishing. (1966).
  • Chemistry LibreTexts. (2023).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway to 2-chloro-7-methoxyquinoline-3-methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust, three-step sequence commencing with the preparation of N-(3-methoxyphenyl)acetamide, followed by a regioselective Vilsmeier-Haack cyclization to yield the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, and culminating in the selective reduction of the carbaldehyde to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible execution.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including antimalarial and anticancer agents.[1] The specific functionalization of the quinoline ring is critical for modulating biological activity. The title compound, (2-chloro-7-methoxyquinolin-3-yl)methanol, and its immediate precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, are versatile intermediates.[2] The chloro-substituent at the 2-position and the carbaldehyde/methanol group at the 3-position provide orthogonal handles for further chemical elaboration, making this synthetic route highly relevant for the construction of complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency and regiochemical control. It leverages the powerful and well-documented Vilsmeier-Haack reaction for the core ring formation, a cornerstone of heterocyclic synthesis.[3][4] The overall transformation is logical and sequential, ensuring high purity and acceptable yields at each stage.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Aldehyde Reduction A m-Anisidine B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride Glacial Acetic Acid C 2-Chloro-7-methoxyquinoline-3-carbaldehyde B->C POCl3, DMF Heat D This compound (Final Product) C->D NaBH4 Methanol

Figure 1: Overall synthetic workflow from m-Anisidine to the final product.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The key transformation in this synthesis is the Vilsmeier-Haack reaction, which constructs the functionalized quinoline ring in a single, elegant step from the acetanilide precursor.[5] Understanding its mechanism is crucial for troubleshooting and optimization.

The reaction proceeds via two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong electrophile, activates the amide oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of N-(3-methoxyphenyl)acetamide attacks the Vilsmeier reagent. The methoxy group, being an ortho-, para-director, activates the positions ortho and para to it. The cyclization occurs at the position ortho to the activating methoxy group and para to the acetamido directing group. A subsequent intramolecular cyclization, dehydration, and hydrolysis of the resulting iminium species upon aqueous workup yields the final 2-chloro-3-formylquinoline structure.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate1 Electrophilic Attack (Iminium Intermediate) Acetanilide N-(3-methoxyphenyl)acetamide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Chlorination Intermediate2->Intermediate3 Product 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Intermediate3->Product + Hydrolysis Hydrolysis Aqueous Workup

Figure 2: Simplified mechanistic pathway of the Vilsmeier-Haack reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide
  • Rationale: This initial step protects the aniline nitrogen and introduces the acetyl group necessary for the subsequent cyclization. The procedure is a standard N-acetylation.[6]

  • Procedure:

    • To a 250 mL round-bottom flask, add m-anisidine (1.0 eq).

    • Add glacial acetic acid (2.0 vol relative to m-anisidine).

    • While stirring, slowly add acetic anhydride (1.1 eq). An exotherm may be observed.

    • Equip the flask with a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into ice-cold water with stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

    • Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed if higher purity is required.

Step 2: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
  • Rationale: This is the critical ring-forming step using the Vilsmeier-Haack reaction. The reaction must be cooled initially during the formation of the Vilsmeier reagent, which is highly exothermic. Subsequent heating drives the cyclization.

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask to 0-5°C in an ice-salt bath.

    • Add phosphorus oxychloride (POCl₃, 2.0-2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[7] Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

    • Add N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90°C for 4-8 hours.[5] The reaction time can vary depending on the substrate and scale. Monitor by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • The resulting precipitate is collected by vacuum filtration, washed extensively with water, and dried.

    • The crude product can be purified by recrystallization from ethyl acetate or by column chromatography.[8]

Step 3: Synthesis of (2-Chloro-7-methoxyquinolin-3-yl)methanol
  • Rationale: This step involves the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for aldehydes and ketones, operational simplicity, and compatibility with protic solvents like methanol.[9][10] It is a much safer and milder alternative to lithium aluminum hydride (LiAlH₄).[1][11]

  • Procedure:

    • In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in methanol (10-15 vol).

    • Cool the suspension to 0-5°C using an ice bath.

    • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

    • Purify the product by recrystallization or column chromatography to afford (2-chloro-7-methoxyquinolin-3-yl)methanol as a solid.

Data Presentation: Properties of Key Compounds

CompoundStructureMolecular FormulaMW ( g/mol )Physical FormCAS No.
N-(3-methoxyphenyl)acetamideN-(3-methoxyphenyl)acetamideC₉H₁₁NO₂165.19Solid588-16-9[12]
2-Chloro-7-methoxyquinoline-3-carbaldehyde2-Chloro-7-methoxyquinoline-3-carbaldehydeC₁₁H₈ClNO₂221.64Solid68236-20-4[13][14][15]
(2-Chloro-7-methoxyquinolin-3-yl)methanol(2-Chloro-7-methoxyquinolin-3-yl)methanolC₁₁H₁₀ClNO₂223.66Powder or Crystals333408-48-3[2][16][17]

Table 1: Physical and chemical properties of the starting material, key intermediate, and final product.

References

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]

  • PubChem. Acetamide, N-(3-methoxyphenyl)-. Available from: [Link]

  • PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Available from: [Link]

  • IUCr. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). Available from: [Link]

  • PubChemLite. This compound (C11H10ClNO2). Available from: [Link]

  • The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol (CAS No. 333408-48-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the realm of drug discovery and development. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space ripe for therapeutic exploration.[1] Molecules incorporating the quinoline nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] This wide-ranging bioactivity underscores the enduring interest in the synthesis and derivatization of novel quinoline-based compounds. 2-Chloro-7-methoxyquinoline-3-methanol is one such molecule, a functionalized quinoline that serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 333408-48-3[4][5][6]
Molecular Formula C₁₁H₁₀ClNO₂[4][5][6]
Molecular Weight 223.66 g/mol [4]
Synonym(s) (2-chloro-7-methoxy-3-quinolinyl)methanol
Appearance Likely a solidInferred from related compounds
Purity Typically ≥98%[4]

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is logically approached in two primary stages:

  • Vilsmeier-Haack Cyclization: Formation of the precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, from a suitably substituted acetanilide.

  • Reduction: Conversion of the aldehyde functional group to a primary alcohol.

This synthetic strategy leverages well-established and robust chemical transformations, ensuring reliable access to the target molecule.

Synthesis_Pathway Acetanilide m-Anisidine Intermediate1 N-(3-methoxyphenyl)acetamide Acetanilide->Intermediate1 Acetic Anhydride Precursor 2-Chloro-7-methoxyquinoline-3-carbaldehyde Intermediate1->Precursor Vilsmeier-Haack Reagent (POCl₃, DMF) Target This compound Precursor->Target Reduction (e.g., NaBH₄)

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[7] In this case, an appropriately substituted acetanilide is treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the desired 2-chloroquinoline-3-carbaldehyde derivative.[1][8]

Experimental Protocol: Vilsmeier-Haack Cyclization

  • Preparation of the Acetanilide:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield N-(3-methoxyphenyl)acetamide.

  • Vilsmeier-Haack Reaction:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with vigorous stirring.[8]

    • To this freshly prepared reagent, add the N-(3-methoxyphenyl)acetamide portion-wise, ensuring the temperature is maintained.

    • After the addition is complete, heat the reaction mixture, typically at a temperature range of 70-90°C, for several hours.[8] The reaction progress should be monitored by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.[9]

    • The solid precipitate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/petroleum ether mixture.[8]

Part 2: Reduction to this compound

The final step involves the selective reduction of the aldehyde group of the precursor to a primary alcohol. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Aldehyde Reduction

  • Dissolution:

    • In a round-bottom flask, dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

  • Reduction:

    • Cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude this compound.

  • Purification:

    • The final product can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity compound.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this compound are not extensively documented in the readily available literature, its structural features suggest several promising avenues for further investigation. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][2] The presence of a chloro group at the 2-position and a hydroxymethyl group at the 3-position provides reactive handles for further chemical modifications, making it a versatile intermediate.

Applications Target This compound Intermediate Versatile Synthetic Intermediate Target->Intermediate App1 Anticancer Agents Intermediate->App1 App2 Antibacterial Agents Intermediate->App2 App3 Anti-inflammatory Agents Intermediate->App3 App4 Antimalarial Agents Intermediate->App4

Caption: Potential applications stemming from the core molecule.

The hydroxyl group can serve as a bioisostere for an amino group, a strategy that has been successfully employed in the design of bioactive compounds. Furthermore, the 2-chloro substituent is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This makes this compound a valuable starting material for the synthesis of libraries of novel quinoline derivatives for screening in various biological assays. The methoxy group at the 7-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

This compound is a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis, achievable through a reliable two-step process involving a Vilsmeier-Haack reaction followed by reduction, provides a gateway to a diverse range of novel quinoline derivatives. The inherent reactivity of its functional groups, coupled with the established biological significance of the quinoline scaffold, positions this compound as a valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). Cas 68236-20-4, 2-CHLORO-7-METHOXY-QUINOLINE-3 ....
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (2025, August 21). (PDF) 2-Chloroquinoline-3-carbaldehyde.
  • National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carbaldehyde - PMC.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433-6461.
  • ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Vertex AI Search. (n.d.). This compound.
  • ECHEMI. (n.d.). 333408-48-3, this compound Formula.
  • Sigma-Aldrich. (n.d.). This compound | 333408-48-3.
  • Royal Society of Chemistry. (2018).
  • Sigma-Aldrich. (n.d.). This compound | 333408-48-3.
  • National Institutes of Health. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - PMC.
  • Indian Academy of Sciences. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • ResearchGate. (2025, October 24). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.
  • Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • Taylor & Francis Online. (n.d.). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides.
  • MDPI. (n.d.). Drug Design and Discovery: Principles and Applications.
  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Chem-Impex. (n.d.). 7-Methoxy-4(1H)-quinolinone.
  • PubChemLite. (n.d.). 7-methoxyquinoline (C10H9NO).
  • ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
  • MDPI. (n.d.). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look.
  • Taylor & Francis Online. (n.d.). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Ace.
  • National Institutes of Health. (n.d.). 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem.
  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

Physical and chemical properties of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol

Introduction

This compound is a substituted quinoline derivative, a class of heterocyclic aromatic compounds with a significant presence in medicinal chemistry and materials science. Quinoline scaffolds are central to numerous natural products and synthetic drugs, valued for their diverse biological activities which include antimalarial, antibacterial, and anticancer properties[1][2]. This compound, specifically, serves as a valuable and versatile intermediate in organic synthesis. Its unique arrangement of functional groups—a reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an electron-donating methoxy group at the 7-position—provides multiple avenues for synthetic modification. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is to confirm its identity through standardized nomenclature and structural data.

IdentifierValueSource
CAS Number 333408-48-3[3]
Molecular Formula C₁₁H₁₀ClNO₂[3]
Molecular Weight 223.66 g/mol [3]
InChI 1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
InChIKey VZILTDJTOMNDTH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=NC(=C(C=C2C=C1)CO)Cl[4]

The structure features a bicyclic quinoline core. The chlorine atom at the C-2 position is particularly susceptible to nucleophilic substitution, a key feature of its chemical reactivity. The methanol group at C-3 provides a site for esterification, etherification, or oxidation, while the methoxy group at C-7 influences the electronic properties of the entire ring system.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction solvent selection to purification methods.

PropertyValueSignificance for ResearchersSource
Density 1.342 g/cm³ (Predicted)Important for mass-to-volume calculations in reaction setups.[5]
Boiling Point 391.4 °C at 760 mmHg (Predicted)Indicates low volatility; purification by distillation would require high vacuum.[5]
Flash Point 190.5 °C (Predicted)A high flash point suggests a relatively low fire hazard under standard lab conditions.[5]
XLogP3 2.2 (Predicted)This value suggests moderate lipophilicity, a crucial parameter for predicting solubility in organic solvents and potential membrane permeability in biological systems.[5]
Topological Polar Surface Area (TPSA) 42.4 ŲProvides insight into the molecule's polarity and potential for forming hydrogen bonds, affecting its solubility and transport properties.[5]
Hydrogen Bond Donors 1The hydroxyl group can act as a hydrogen bond donor.[5]
Hydrogen Bond Acceptors 3The nitrogen atom, methoxy oxygen, and hydroxyl oxygen can act as hydrogen bond acceptors.[5]

While experimental data for properties like melting point and solubility are not consistently available in the public domain, the predicted values provide a strong starting point for experimental design. The moderate XLogP3 value, for instance, suggests that the compound will be sparingly soluble in water but should readily dissolve in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. The quinoline ring system is generally electron-deficient, which is further enhanced by the electronegative chlorine atom at the C-2 position. This makes the C-2 position a prime target for nucleophilic aromatic substitution (SNAr).

Key reaction pathways include:

  • Substitution of the C-2 Chlorine: The chloro group can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This is a common strategy for building molecular complexity and is a cornerstone of quinoline chemistry[2][6]. For example, reaction with morpholine can substitute the chlorine to yield a 2-morpholinoquinoline derivative[2].

  • Reactions of the C-3 Methanol Group: The primary alcohol is a versatile functional handle. It can be oxidized to the corresponding aldehyde (2-chloro-7-methoxyquinoline-3-carbaldehyde) or carboxylic acid, which are themselves important synthetic intermediates[7]. It can also undergo esterification or etherification to introduce different functional moieties.

  • Cannizzaro-type Reactions: The related aldehyde, 2-chloro-3-formylquinoline, has been shown to undergo Cannizzaro-type reactions where, in the presence of a strong base and an alcohol like methanol, simultaneous redox and methoxylation can occur to yield a mixture of 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids. This highlights the complex interplay of the functional groups on the quinoline core.

Below is a diagram illustrating the fundamental reactivity of the C-2 chloro group.

Caption: SNAr reaction at the C-2 position.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should always adapt them to specific laboratory conditions and safety standards.

Protocol 1: Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

  • Approximate Range Determination: Note the temperature at which the sample first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).

  • Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Record Data: Carefully observe and record the temperatures for the onset of melting and the clear point. This is the melting range. A pure sample should have a narrow range (1-2 °C).

Protocol 2: Esterification of the C-3 Methanol Group

This protocol demonstrates the reactivity of the primary alcohol via a standard acid-catalyzed esterification.

Objective: To synthesize (2-chloro-7-methoxyquinolin-3-yl)methyl acetate.

Reagents:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench excess anhydride and neutralize pyridine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[3][8][9]

  • Signal Word: Danger or Warning[3][8][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][8][9]

    • H315: Causes skin irritation.[8]

    • H318: Causes serious eye damage.[3]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[3][8]

    • P270: Do not eat, drink or smoke when using this product.[3][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

    • P301+P312/P317: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3][5]

    • P305+P351+P338/P354: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][8]

Handling Recommendations: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Store the container tightly closed in a cool, dry place.[8]

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry. Its defined physicochemical properties, coupled with the predictable reactivity of its chloro, hydroxyl, and quinoline core functionalities, make it an asset for constructing more complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • Material Safety Data Sheet. (2015-04-02). [Link]

  • PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde. [Link]

  • PubChemLite. This compound (C11H10ClNO2). [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices. [Link]

  • Mogilaiah, K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Al-Zahrani, H. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances. [Link]

  • Al-Zahrani, H. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • PubChemLite. 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3). [Link]

Sources

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-methanol, a key heterocyclic intermediate in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative offers a versatile platform for the synthesis of a wide range of biologically active molecules. This document details the compound's molecular and physicochemical properties, provides a validated synthesis protocol for its precursor, outlines a reliable method for its preparation via reduction, and discusses its characterization by modern spectroscopic techniques. Furthermore, it explores the reactivity of this molecule and its potential applications in the development of novel therapeutics, particularly in the areas of kinase inhibition and antimalarial research. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities for drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a key structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] The rigid, planar nature of the quinoline core provides a well-defined scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Compounds incorporating the quinoline ring system have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities.[1] This versatility has led to the development of numerous approved drugs containing the quinoline moiety, highlighting its importance in modern therapeutics.

This compound is a functionalized quinoline derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is fundamental to its application in chemical synthesis and drug development.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[2]
Molecular Weight 223.66 g/mol [3]
Monoisotopic Mass 223.04001 Da[2]
CAS Number 333408-48-3[3]
Appearance Powder or crystals[4]
Predicted Boiling Point 391.4 °C at 760 mmHg[5]
Predicted Flash Point 190.5 °C[5]
Predicted Density 1.342 g/cm³[5]
Predicted XlogP 2.2[2]
Storage Conditions Inert atmosphere, 2-8 °C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from an appropriately substituted aniline. The first step involves the construction of the 2-chloroquinoline-3-carbaldehyde core, followed by the selective reduction of the aldehyde to the corresponding primary alcohol.

Synthesis of the Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an acetanilide precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Step 1: Acetanilide Formation:

    • To a stirred solution of 3-methoxyaniline in an appropriate solvent, add one equivalent of acetic anhydride.

    • The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, N-(3-methoxyphenyl)acetamide, is isolated by standard workup procedures, such as extraction and crystallization.

  • Step 2: Vilsmeier-Haack Reaction:

    • In a flask equipped with a reflux condenser and a dropping funnel, place a solution of N-(3-methoxyphenyl)acetamide in DMF.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. The Vilsmeier reagent is formed in situ.

    • After the addition is complete, the reaction mixture is heated to 80-90 °C for several hours. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford 2-chloro-7-methoxyquinoline-3-carbaldehyde as a solid.

Causality of Experimental Choices:

  • The use of the Vilsmeier-Haack reaction is a highly effective method for the one-pot synthesis of 2-chloro-3-formylquinolines from acetanilides. The in situ formation of the Vilsmeier reagent from POCl₃ and DMF provides a potent electrophile that drives the cyclization and formylation cascade.

  • The methoxy group on the aniline precursor is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, facilitating the cyclization process.

  • The workup with ice water is necessary to hydrolyze the intermediate iminium salt and precipitate the aldehyde product.

Vilsmeier_Haack Acetanilide N-(3-methoxyphenyl)acetamide Intermediate Electrophilic Iminium Salt Acetanilide->Intermediate Reaction with Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 2-Chloro-7-methoxyquinoline-3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the aldehyde precursor.

Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it does not typically reduce the quinoline ring or cleave the chloro or methoxy groups under standard conditions.

Experimental Protocol: Reduction of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Dissolution: Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be done slowly to control the evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and any borate esters formed.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reagent is chosen for its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups present in the molecule, such as the aromatic quinoline ring and the chloro substituent.

  • Methanol/Ethanol as Solvent: These protic solvents are ideal for NaBH₄ reductions. They are capable of protonating the intermediate alkoxide, and they readily dissolve both the starting material and the reducing agent.[7]

  • Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions, ensuring a cleaner product profile.

Reduction_Workflow Start 2-Chloro-7-methoxyquinoline-3-carbaldehyde Step1 Dissolve in Methanol Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH₄ (portion-wise) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Quench with Water/Acid Step4->Step5 Step6 Extraction with Ethyl Acetate Step5->Step6 Step7 Wash, Dry, and Concentrate Step6->Step7 Product This compound Step7->Product

Caption: Step-by-step workflow for the reduction of the aldehyde to the alcohol.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound are accomplished using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern on the quinoline core. The methylene protons will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the 11 unique carbon atoms in the molecule.[8] The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the chlorine atom and the carbons of the aromatic rings appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C and C=N stretching vibrations from the quinoline ring system.

  • A strong C-O stretching vibration from the methoxy group.

  • A C-Cl stretching vibration, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₁H₁₀ClNO₂).

  • Fragmentation Pattern: The mass spectrum will likely show characteristic fragments resulting from the loss of small molecules such as water, formaldehyde, or chlorine from the molecular ion. Predicted m/z values for various adducts are available.[2]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile building block for the synthesis of more complex molecules.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.

  • 2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides, which is a common strategy in the synthesis of bioactive quinoline derivatives.

  • Quinoline Ring: The quinoline ring system itself can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the existing functional groups.

Application as a Kinase Inhibitor Precursor

The quinoline scaffold is a key feature in many approved kinase inhibitors, such as lapatinib and bosutinib. The 2-chloro-7-methoxyquinoline core can serve as a template for the synthesis of novel kinase inhibitors. The chlorine atom at the 2-position can be displaced by various amine-containing fragments to generate libraries of compounds for screening against different kinases. The methoxy and hydroxymethyl groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential in Antimalarial Drug Development

The 7-chloroquinoline moiety is the core structure of the well-known antimalarial drugs chloroquine and amodiaquine. While resistance to these drugs is widespread, the 7-chloroquinoline scaffold continues to be a starting point for the design of new antimalarial agents. This compound can be used as a precursor to synthesize novel 7-chloroquinoline derivatives with modified substitution patterns at the 2- and 3-positions, with the aim of developing compounds that are active against resistant strains of Plasmodium falciparum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its multiple points for chemical diversification, makes it an attractive building block for the development of novel therapeutic agents. The quinoline core, with its proven track record in drug discovery, ensures that derivatives of this compound will continue to be of significant interest in the search for new treatments for a wide range of diseases, from cancer to malaria. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important chemical entity in their drug discovery endeavors.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • University of Minnesota Morris. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • RSC Publishing. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

  • MDPI. (2025, November 11). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Retrieved from [Link]

  • PMC - NIH. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H10ClNO2). Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of (2-chloro-7-methoxy-3-quinolinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectral characterization of (2-chloro-7-methoxy-3-quinolinyl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making a thorough understanding of their structural elucidation paramount.[1][2] This document will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra of this compound.

Molecular Structure and Spectroscopic Overview

(2-chloro-7-methoxy-3-quinolinyl)methanol possesses a substituted quinoline core, a heterocyclic aromatic system, with a chloromethyl group at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position. These functional groups give rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.

Figure 1: Chemical structure of (2-chloro-7-methoxy-3-quinolinyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1][3] For (2-chloro-7-methoxy-3-quinolinyl)methanol, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift of a proton is influenced by its local electronic environment, providing insight into the types of protons present. Spin-spin coupling between neighboring protons results in the splitting of signals, revealing information about the connectivity of atoms.[2]

Predicted ¹H NMR Spectrum: Based on the structure of (2-chloro-7-methoxy-3-quinolinyl)methanol and data from similar quinoline derivatives, the following proton signals are anticipated:

  • Aromatic Protons (δ 7.0-8.5 ppm): The quinoline ring system will exhibit a set of signals in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methoxy, and hydroxymethyl substituents.

  • Hydroxymethyl Protons (CH₂OH, δ ~4.8 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • Methoxy Protons (OCH₃, δ ~3.9 ppm): The three protons of the methoxy group will give rise to a sharp singlet.

  • Hydroxyl Proton (OH, variable shift): The chemical shift of the hydroxyl proton is variable and may exchange with residual water in the solvent, sometimes leading to a broad signal or no observable signal.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2-chloro-7-methoxy-3-quinolinyl)methanol.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6][7]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.[7]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve good resolution.[7]

    • Tune and match the probe for the ¹H frequency to maximize signal-to-noise.[8]

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse) with a sufficient number of scans to achieve a good signal-to-noise ratio.[9]

    • Set a suitable relaxation delay to ensure accurate integration, if quantitative analysis is required.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match lock_shim->tune_match acquire Acquire Spectrum tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2: Workflow for ¹H NMR Spectroscopy.

Data Interpretation: The resulting ¹H NMR spectrum should be analyzed for chemical shifts, integration values, and coupling constants. These data points are then pieced together to confirm the presence of all expected proton environments in the correct ratios, thereby validating the structure of (2-chloro-7-methoxy-3-quinolinyl)methanol.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy detects the resonance of carbon-13 nuclei. Since the natural abundance of ¹³C is low (~1.1%), spectra typically require a larger number of scans. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.[10]

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of (2-chloro-7-methoxy-3-quinolinyl)methanol is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The approximate chemical shift ranges are:

  • Aromatic and Heteroaromatic Carbons (δ 100-160 ppm): The nine carbons of the quinoline ring will resonate in this region. The carbon attached to the chlorine atom (C2) and the nitrogen-bearing carbons will be significantly influenced by these heteroatoms.[11][12]

  • Hydroxymethyl Carbon (CH₂OH, δ ~60-65 ppm): The carbon of the hydroxymethyl group is expected in this range.

  • Methoxy Carbon (OCH₃, δ ~55-60 ppm): The methoxy carbon will appear as a sharp signal in this region.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent, to compensate for the low natural abundance of ¹³C.[4][7]

  • Spectrometer Setup:

    • Follow the same initial setup steps as for ¹H NMR (insertion, locking, shimming).

    • Tune and match the probe for the ¹³C frequency.[8]

  • Data Acquisition:

    • Set a wider spectral width (e.g., 0-220 ppm) to cover all possible carbon resonances.

    • Use a standard proton-decoupled pulse sequence.

    • A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10]

    • A relaxation delay may be necessary to observe quaternary carbons, which have longer relaxation times.

Data Interpretation: The ¹³C NMR spectrum will provide a count of the number of unique carbon atoms in the molecule. The chemical shifts of these signals will be indicative of their electronic environments, and when combined with ¹H NMR data and potentially 2D NMR experiments (like HSQC or HMBC), a complete structural assignment can be made.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound and fragment ion peaks that provide structural information.[13][14]

Predicted Mass Spectrum: For (2-chloro-7-methoxy-3-quinolinyl)methanol (Molecular Formula: C₁₁H₁₀ClNO₂, Molecular Weight: 223.66 g/mol ), the EI mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z 223, corresponding to the intact molecule with a single positive charge. Due to the presence of chlorine, an isotope peak at m/z 225 (the M+2 peak) with approximately one-third the intensity of the m/z 223 peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

  • Fragment Ions: Fragmentation of the molecular ion may occur through various pathways, such as the loss of a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), a methoxy radical (•OCH₃), or a chlorine atom (•Cl). The fragmentation pattern of the quinoline ring itself can also provide valuable structural information.[15][16]

Experimental Protocol: EI-MS Acquisition

  • Sample Introduction:

    • A small amount of the solid or a solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (typically at 70 eV).

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection introduce Introduce sample (direct probe or GC) vaporize Vaporize sample introduce->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Accelerate ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect ions separate->detect generate Generate Mass Spectrum detect->generate

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion confirms the presence of chlorine. The fragmentation pattern provides clues about the different functional groups and their connectivity within the molecule.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[17][18]

Predicted IR Spectrum: For (2-chloro-7-methoxy-3-quinolinyl)methanol, the following characteristic absorption bands are expected:

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

  • C=N and C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring.

  • C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.

Experimental Protocol: FTIR-ATR Acquisition

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[19]

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Measurement:

    • Place a small amount of the powdered (2-chloro-7-methoxy-3-quinolinyl)methanol sample directly onto the ATR crystal.[20][21]

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[20]

  • Data Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: The IR spectrum is analyzed by identifying the characteristic absorption bands and correlating them with the functional groups expected in the molecule. This provides confirmatory evidence for the presence of the hydroxyl, methoxy, chloro, and aromatic quinoline functionalities.[22]

Summary of Expected Spectral Data

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic H: δ 7.0-8.5 ppm; CH₂OH: δ ~4.8 ppm (s or d); OCH₃: δ ~3.9 ppm (s); OH: variable
¹³C NMR Aromatic/Heteroaromatic C: δ 100-160 ppm; CH₂OH: δ ~60-65 ppm; OCH₃: δ ~55-60 ppm
Mass Spectrometry (EI) M⁺: m/z 223; M+2: m/z 225 (approx. 1/3 intensity of M⁺)
Infrared (FTIR-ATR) O-H: ~3200-3600 cm⁻¹ (broad); Aromatic C-H: >3000 cm⁻¹; Aliphatic C-H: <3000 cm⁻¹; C=N, C=C: ~1400-1600 cm⁻¹; C-O: ~1000-1300 cm⁻¹; C-Cl: ~600-800 cm⁻¹

References

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. 2025.
  • BenchChem.
  • TSI Journals.
  • Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • UNCW Institutional Repository.
  • Journal of the American Chemical Society.
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. 2015.
  • ResearchGate.
  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • ResearchGate. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm)
  • Journal of Chemical Education.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • ResearchGate.
  • MDPI.
  • AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Semantic Scholar. Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Benchchem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. 2025.
  • The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. 2018.
  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
  • ChemicalBook. Quinoline(91-22-5) 13C NMR spectrum.
  • JASCO Inc.
  • Bruker. 13-C NMR Protocol for beginners AV-400.
  • UTHSCSA.
  • Shimadzu. Powder Samples.
  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
  • University of Oxford. CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
  • alwsci.com. How To Prepare And Run An NMR Sample. 2025.
  • ResearchGate.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Iowa State University, Chemical Instrumentation Facility.
  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. 2025.
  • Sigma-Aldrich. (2-Chloro-7-methoxyquinolin-3-yl)methanol.
  • Guidechem.
  • Google Patents. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • Durham University, Baxendale Group. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

A Technical Guide to the Biological Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, establishing them as "privileged structures" in drug discovery.[3] This guide provides a comprehensive technical overview of the diverse pharmacological roles of quinoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for researchers aiming to harness the therapeutic potential of this versatile chemical entity.[1][4][5]

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound that serves as a fundamental building block for a vast number of synthetic and natural compounds.[1][2] Its structural rigidity, combined with the hydrogen-bonding capability of the nitrogen atom, allows for specific and high-affinity interactions with various biological targets. This has led to the development of numerous FDA-approved drugs containing the quinoline moiety, from the historic antimalarial quinine to modern anticancer and antibacterial agents.[1][2][6] The continuous exploration of quinoline chemistry is driven by its proven success and the potential to generate novel therapeutics with improved efficacy and safety profiles.[3]

The Spectrum of Biological Activities

Quinoline derivatives have demonstrated a wide array of pharmacological effects, making them valuable leads in multiple therapeutic areas.[4][5][7]

Anticancer Activity

The development of quinoline-based anticancer agents is a highly active area of research.[8] These compounds exert their effects through diverse mechanisms, often targeting key processes in cancer progression.[9][10]

Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline derivatives function as potent inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair.[8][11] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[12] The well-known anticancer drug Camptothecin and its analogues, Irinotecan and Topotecan, are prime examples of quinoline-containing topoisomerase inhibitors.[10][13]

  • Kinase Inhibition: Several quinoline derivatives target protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[9][10] They can interfere with crucial signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which control cell growth, proliferation, and survival.[10]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline compounds can induce programmed cell death by generating reactive oxygen species (ROS) or modulating apoptosis-related proteins.[10]

G cluster_0 Quinoline Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Outcome QD Quinoline Derivative Topo Topoisomerase I/II QD->Topo Inhibition Kinase Tyrosine Kinases (e.g., c-Met, VEGF) QD->Kinase Inhibition Tubulin Tubulin Polymerization QD->Tubulin Disruption DNA_Damage DNA Strand Breaks Topo->DNA_Damage Signal_Block Signal Transduction Inhibition Kinase->Signal_Block Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Signal_Block->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanisms of anticancer action for quinoline derivatives.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

Compound Class Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Indeno[1,2-c]quinolines A549 (Lung), SAS (Oral) 0.84 - 0.89 Topoisomerase I/II Inhibition [11]
Pyrazolo-quinolines A549 (Lung), MCF7 (Breast) 2.43 - 6.01 Topoisomerase Inhibition [11]
2,4-Disubstituted quinolines Various Varies Growth Inhibition, Apoptosis

| N-methylbenzoindolo[3,2-b]-quinolines | E. faecium (Vancomycin-resistant) | 4 µg/mL (MIC) | Antibacterial |[14] |

Antimicrobial and Antiviral Activity

Quinoline derivatives form the basis of many important antimicrobial and antiviral drugs.[15][16] The fluoroquinolones (e.g., Ciprofloxacin) are a major class of synthetic broad-spectrum antibiotics.[2]

Mechanisms of Action:

  • Antibacterial: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This targeted inhibition is highly effective and selective for bacterial enzymes.

  • Antifungal: Certain quinoline derivatives exhibit antifungal properties by disrupting fungal cell membrane integrity or inhibiting key fungal enzymes.[15][16]

  • Antiviral: The quinoline scaffold is present in various antiviral agents.[6] For example, some derivatives have shown potent activity against the Zika Virus by inhibiting viral replication.[14] Their mechanisms can include blocking viral entry, inhibiting viral enzymes like proteases or polymerases, or interfering with viral replication processes.[6][16]

Anti-inflammatory and Neuroprotective Effects

Emerging research highlights the potential of quinoline derivatives in treating inflammatory conditions and neurodegenerative diseases.[17]

Mechanisms of Action:

  • Anti-inflammatory: These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-17A, IL-23).[17][18] Some derivatives achieve this by inhibiting enzymes like topoisomerase I, which has been linked to psoriasis-like inflammation.[18]

  • Neuroprotective: In the context of diseases like Alzheimer's, quinoline derivatives have been designed as multifunctional agents.[17][19] They can exhibit antioxidant properties, chelate metal ions that contribute to plaque formation, and inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) that are involved in neurodegeneration.[17][19][20]

Key Experimental Protocols for Evaluation

Evaluating the biological activity of newly synthesized quinoline derivatives requires robust and standardized bioassays.[21][22][23]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment for screening potential anticancer compounds.

Causality: The assay relies on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Result A 1. Seed Cells in 96-well plate B 2. Treat with Quinoline Derivative A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent Incubate (3-4h) C->D E 5. Solubilize Formazan (with DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the quinoline derivative and create a two-fold serial dilution series in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth occurs).

Conclusion and Future Perspectives

The quinoline scaffold remains an exceptionally fruitful source of biologically active compounds.[1][7] Its versatility has been demonstrated across a wide range of therapeutic areas, from oncology to infectious diseases and neuroprotection.[4][16][19] Future research will likely focus on the design of hybrid molecules that combine the quinoline core with other pharmacophores to achieve multi-target activity, a promising strategy for complex diseases like cancer and Alzheimer's.[13][20] Furthermore, advancements in computational chemistry and a deeper understanding of structure-activity relationships will enable the rational design of next-generation quinoline derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new and effective therapies.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

  • Marella, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 53. Available from: [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 844-854. Available from: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link]

  • Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available from: [Link]

  • Singh, T., et al. (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 24(27), 2377-2419. Available from: [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102941. Available from: [Link]

  • Marella, A., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. BioMed Research International, 2013, 951582. Available from: [Link]

  • Sravanthi, K., & Manju, S. L. (2016). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 7(9), 3568-3576. Available from: [Link]

  • Ferreira-Silva, G. A., et al. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 11028. Available from: [Link]

  • Guitard, K. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Applied Bioanalysis, 9(4), 1-2. Available from: [Link]

  • Domínguez-Álvarez, E. (2020). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. Available from: [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available from: [Link]

  • Mushtaq, S., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

  • Senerovic, L., et al. (2021). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current Medicinal Chemistry, 28(38), 7848-7892. Available from: [Link]

  • Kasboina, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2065. Available from: [Link]

  • Kumar, A., et al. (2021). Quinoline-chalcone hybrids as topoisomerase inhibitors. ResearchGate. Available from: [Link]

  • Loaiza-Cano, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4417. Available from: [Link]

  • Loaiza-Cano, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available from: [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1871. Available from: [Link]

  • Hill, R. J. (2014). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. ResearchGate. Available from: [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available from: [Link]

  • Loaiza-Cano, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ResearchGate. Available from: [Link]

  • Wagh, R. D., & Acharya, A. A. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical and Biological Sciences, 10(2), 1-8. Available from: [Link]

  • Kumar, S., & Kumar, S. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 48, 116409. Available from: [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. Available from: [Link]

  • Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9818. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a vast array of pharmacologically active substances, both naturally occurring and synthetic.[2] The quinoline moiety is a privileged scaffold, meaning it is a structural framework that is frequently found in bioactive compounds. This prevalence is due to its ability to interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

Historically, the most renowned quinoline-based drug is quinine, an antimalarial agent.[2] However, the therapeutic reach of quinoline derivatives extends far beyond infectious diseases, encompassing treatments for cancer, inflammation, and cardiovascular conditions.[3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, functionalized quinoline derivative: 2-Chloro-7-methoxyquinoline-3-methanol. This compound serves as a valuable synthetic intermediate, and its structural motifs suggest potential for biological activity, making it a molecule of significant interest in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound and its immediate precursor, 2-Chloro-7-methoxyquinoline-3-carbaldehyde, are summarized below.

PropertyThis compound2-Chloro-7-methoxyquinoline-3-carbaldehyde
Molecular Formula C11H10ClNO2C11H8ClNO2
Molecular Weight 223.66 g/mol 221.64 g/mol
CAS Number 333408-48-3[4]68236-20-4[5]
Appearance Powder or crystals[6]Pink to red solid[5]
Melting Point Not reported196-198°C[5]
Boiling Point Not predicted373.9±37.0 °C (Predicted)[5]
Solubility Not reportedSoluble in organic solvents, slightly soluble in water[2]
SMILES COC1=CC2=NC(=C(C=C2C=C1)CO)Cl[7]COC1=CC=C2C=C(C(Cl)=NC2=C1)C=O[8]
InChIKey VZILTDJTOMNDTH-UHFFFAOYSA-N[6]WRXZCLBKDXISQA-UHFFFAOYSA-N[8]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the construction of the quinoline core, followed by the reduction of a formyl group. The primary route to the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction.

Step 1: Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds and is a well-established route for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) and a substituted amide like N,N-dimethylformamide (DMF).

Vilsmeier_Haack_Synthesis m_anisidine m-Anisidine m_methoxyacetanilide m-Methoxyacetanilide m_anisidine->m_methoxyacetanilide Acetylation acetic_anhydride Acetic Anhydride aldehyde 2-Chloro-7-methoxy- quinoline-3-carbaldehyde m_methoxyacetanilide->aldehyde Vilsmeier-Haack Cyclization vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Reduction_to_Methanol aldehyde 2-Chloro-7-methoxy- quinoline-3-carbaldehyde methanol 2-Chloro-7-methoxy- quinoline-3-methanol aldehyde->methanol Reduction nabh4 Sodium Borohydride (NaBH4)

Sources

Methodological & Application

Application Notes and Protocols for 2-Chloro-7-methoxyquinoline-3-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its role in the development of numerous therapeutic agents. From the historical significance of quinine in combating malaria to the contemporary success of kinase inhibitors in oncology, quinoline derivatives have consistently demonstrated a remarkable breadth of biological activity. This guide focuses on a specific, yet promising, member of this family: 2-Chloro-7-methoxyquinoline-3-methanol . While direct and extensive research on this particular molecule is emerging, its structural motifs suggest significant potential as a modulator of key cellular signaling pathways, particularly those implicated in cancer. This document serves as a comprehensive resource, providing detailed protocols for its synthesis and subsequent biological evaluation, grounded in the established knowledge of related quinoline compounds.

Section 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Vilsmeier-Haack formylation of an appropriate N-acetylated aniline, followed by the selective reduction of the resulting aldehyde. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1] In this step, N-(3-methoxyphenyl)acetamide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF), to yield the corresponding 2-chloro-7-methoxyquinoline-3-carbaldehyde.[2][3]

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Dissolve N-(3-methoxyphenyl)acetamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Precipitation and Filtration: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Purification: The crude 2-Chloro-7-methoxyquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.[4][5]

Step 2: Reduction to this compound

The selective reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH4) is a mild and effective reducing agent for this purpose, offering high chemoselectivity in the presence of the chloro and methoxy substituents on the quinoline ring.

Protocol: Selective Aldehyde Reduction

  • Dissolution: In a round-bottom flask, dissolve the purified 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of acetone or by acidifying the mixture with dilute hydrochloric acid (HCl) to pH ~6.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Section 2: Applications in Anticancer Drug Discovery

The quinoline scaffold is a recurring motif in a multitude of clinically approved anticancer agents.[6] Derivatives of quinoline have been shown to exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. The presence of the methoxy group and the reactive chloro-substituent in this compound makes it an intriguing candidate for anticancer screening.

Rationale for Anticancer Evaluation
  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[7] The 7-methoxy substitution, in particular, has been associated with enhanced inhibitory activity against certain kinases.[8]

  • Induction of Apoptosis: The quinoline nucleus can intercalate into DNA or interact with key proteins in apoptotic pathways, leading to programmed cell death in cancer cells.[9]

  • Structural Analogy: Structurally related methoxy-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[10]

In Vitro Anticancer Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[11]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[11]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Anticancer Activity of Methoxy-Substituted Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Methoxyflavone AnalogAML Cell Lines30.4 - 85.7[10]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[9]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon)0.54[9]

Section 3: Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play a central role in signal transduction and are attractive targets for cancer therapy.[7] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement

Based on the activity of structurally related quinoline derivatives, this compound could potentially target kinases in critical oncogenic signaling pathways such as:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[9]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are crucial for tumor growth and angiogenesis.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound 2-Chloro-7-methoxy- quinoline-3-methanol (Hypothesized Target) Test_Compound->PI3K Test_Compound->AKT Test_Compound->mTOR caption Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway

Sources

Applications of 2-Chloro-7-methoxyquinoline-3-methanol in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] Among the diverse array of quinoline-based building blocks, 2-Chloro-7-methoxyquinoline-3-methanol stands out as a particularly versatile precursor for the synthesis of novel drug candidates. Its trifunctional nature, featuring a reactive chloro group at the 2-position, a nucleophilic hydroxyl group at the 3-position, and a methoxy group at the 7-position, offers a rich platform for chemical derivatization and the exploration of structure-activity relationships (SAR).

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its core chemical transformations, providing detailed, field-proven protocols for key reactions. Furthermore, we will explore its application in the synthesis of kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3][4][5][6]

Core Chemical Transformations: Unleashing the Synthetic Potential

This compound is a stable, commercially available starting material. Its utility in drug discovery stems from the ability to selectively modify its three key functional groups. The following sections outline the fundamental transformations that unlock the synthetic potential of this valuable building block.

Oxidation to 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, a crucial intermediate for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The Swern oxidation is a reliable and mild method for this transformation, minimizing over-oxidation to the carboxylic acid.

Protocol 1: Swern Oxidation of this compound

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species and prevent side reactions. Triethylamine (a hindered base) is used to neutralize the acid generated during the reaction without competing as a nucleophile.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via a syringe, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes at this temperature.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Chloro-7-methoxyquinoline-3-carbaldehyde as a solid.

Nucleophilic Substitution at the 2-Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. This is a key step in the synthesis of many bioactive quinoline derivatives.

Protocol 2: Synthesis of 2-(Substituted-amino)-7-methoxyquinoline-3-methanol Derivatives via Buchwald-Hartwig Amination

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] This method is highly versatile and tolerates a wide range of functional groups, making it superior to traditional nucleophilic aromatic substitution methods which often require harsh reaction conditions. The choice of a suitable phosphine ligand is crucial for the efficiency of the catalytic cycle.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.10 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted-amino)-7-methoxyquinoline-3-methanol derivative.

Carbon-Carbon Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful method for the formation of carbon-carbon bonds.[9][10][11][12][13] This reaction can be employed to introduce alkynyl moieties at the 2-position of the quinoline ring, which can serve as versatile handles for further synthetic transformations.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A base, typically an amine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere, add triethylamine or diisopropylamine (3.0 equivalents).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-7-methoxyquinoline-3-methanol derivative.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[2][4][6] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for the development of novel anticancer therapies.[5] Quinoline-based scaffolds have emerged as promising frameworks for the design of potent and selective PI3K/mTOR inhibitors.[3][14]

The synthetic methodologies described above can be strategically employed to generate libraries of 2,3,7-trisubstituted quinoline derivatives for screening as kinase inhibitors. For instance, the 2-amino substituted derivatives can be further functionalized to introduce pharmacophores that interact with the ATP-binding pocket of the kinase.

Illustrative Synthetic Scheme for a Potential PI3K/mTOR Inhibitor

The following scheme illustrates a plausible synthetic route towards a potential PI3K/mTOR inhibitor, starting from this compound. This is a representative workflow and can be adapted based on the desired target compound.

G A 2-Chloro-7-methoxy- quinoline-3-methanol B 2-Chloro-7-methoxy- quinoline-3-carbaldehyde A->B Swern Oxidation C 2-(Substituted-amino)-7-methoxy- quinoline-3-carbaldehyde B->C Buchwald-Hartwig Amination D Potential PI3K/mTOR Inhibitor C->D Reductive Amination PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Inhibitor

Sources

Application Notes & Protocols: Leveraging 2-Chloro-7-methoxyquinoline-3-methanol as a Strategic Intermediate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-Chloro-7-methoxyquinolin-3-yl)methanol as a pivotal chemical intermediate. The quinoline moiety is a privileged scaffold in modern pharmacology, frequently forming the core of numerous kinase inhibitors.[1][2] This guide focuses on the practical application of this intermediate in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic chemistry, providing field-tested protocols, mechanistic insights, and troubleshooting advice.

Introduction and Strategic Importance

(2-Chloro-7-methoxyquinolin-3-yl)methanol is a highly functionalized heterocyclic building block. Its structure is primed for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. The key features that underpin its utility are:

  • The C2-Chloride: This position serves as a reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The chloro-group's reactivity is generally well-suited for achieving selective coupling.[3]

  • The C3-Methanol: This primary alcohol can be readily oxidized to an aldehyde for further elaboration (e.g., reductive amination, Wittig reactions) or used as a nucleophile. This provides a secondary point for diversification or linkage to other molecular fragments.

  • The 7-Methoxy Group: This electron-donating group can influence the electronic properties and metabolic stability of the final compound.

The primary application detailed herein is its use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a foundational method for constructing the biaryl and hetero-biaryl structures common in Type I and Type II kinase inhibitors.[4][5][6]

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation.

Properties
PropertyValueSource(s)
Product Name (2-Chloro-7-methoxyquinolin-3-yl)methanol[7]
CAS Number 333408-48-3[8]
Molecular Formula C₁₁H₁₀ClNO₂[8][9]
Molecular Weight 223.66 g/mol [8]
Appearance Solid[10]
Boiling Point 391.4 °C at 760 mmHg[11]
Density 1.342 g/cm³[11]
Topological Polar Surface Area 42.4 Ų[9][11]
Hazard Identification and Safety Precautions

This compound must be handled with appropriate engineering controls (chemical fume hood) and personal protective equipment (PPE).[7]

  • GHS Pictogram: GHS07 (Exclamation mark)[7]

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Mandatory Precautions:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7]

    • P264: Wash hands thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P280: Wear protective gloves/protective clothing and eye/face protection.[7]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the C2 position of the quinoline core and a variety of aryl or heteroaryl groups, introduced via an organoboron reagent.

Reaction Principle & Mechanism

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle.[4][12] A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[13] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Quinoline-Cl pd_ii_complex Ar-Pd(II)-Cl(L₂) (Palladacycle) oxidative_add->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar'-B(OR)₂ (Base Activated) pd_ii_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_ii_biaryl reductive_elim Reductive Elimination pd_ii_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (2-Chloro-7-methoxyquinolin-3-yl)methanol with a generic arylboronic acid.

Materials:

  • (2-Chloro-7-methoxyquinolin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-6 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF with water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or reaction vial, add (2-Chloro-7-methoxyquinolin-3-yl)methanol, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Causality Note: The solids are added first to ensure accurate weighing and to prevent decomposition of the catalyst/ligand by atmospheric oxygen before the solvent is added.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[14]

  • Solvent Addition:

    • Through the septum, add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure the solvents are thoroughly degassed prior to addition.

    • Causality Note: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[12]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Combine the pure fractions and remove the solvent to yield the final product.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active base.3. Reaction temperature too low.1. Ensure proper inert atmosphere technique; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ instead of K₂CO₃).3. Increase reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.[12]
Dehalogenation of Starting Material 1. Presence of water/protons.2. Certain ligand/base combinations.1. Use rigorously dried solvents and reagents.2. Screen alternative phosphine ligands or bases.
Difficult Purification Product co-elutes with impurities or residual ligand.1. Optimize the chromatography eluent system.2. Consider an alternative purification method (e.g., recrystallization or preparative HPLC).

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Safety Data Sheet - (2-Chloro-7-methoxyquinolin-3-yl)methanol. CymitQuimica.
  • 2-Chloro-7-methoxyquinoline-3-methanol Product Page. Achemica.
  • This compound | 333408-48-3. Sigma-Aldrich.
  • This compound | 333408-48-3. Sigma-Aldrich (Aladdin Scientific).
  • 333408-48-3, this compound Formula. ECHEMI.
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.
  • This compound (C11H10ClNO2). PubChemLite.
  • 2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-20-4. ChemicalBook.
  • 2-chloro-7-methylquinoline-3-methanol synthesis. Sigma-Aldrich.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.
  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation.
  • Methanol Safety D

Sources

Synthesis of 2-Chloro-7-methoxyquinoline-3-methanol Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-7-methoxyquinoline-3-methanol derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic route commencing with the Vilsmeier-Haack formylation of 4-methoxyacetanilide to yield the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The subsequent selective reduction of the aldehyde functionality affords the desired this compound. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure successful synthesis and purification.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Compounds incorporating the quinoline ring system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1]

The specific substitution pattern of this compound offers a versatile platform for further chemical modifications. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability. The primary alcohol at the 3-position provides a handle for esterification, etherification, or other derivatization reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust and well-established two-step process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start 4-Methoxyacetanilide Intermediate 2-Chloro-7-methoxyquinoline-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Final_Product This compound Intermediate->Final_Product Reduction (NaBH₄, Methanol)

Caption: Overall synthetic workflow for this compound.

The initial step involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In this case, 4-methoxyacetanilide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to construct the quinoline ring and introduce the formyl group at the 3-position.

The second step is the selective reduction of the aldehyde group in 2-chloro-7-methoxyquinoline-3-carbaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.[3][4]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Principle: The Vilsmeier-Haack reaction proceeds via the formation of a chloromethyleneiminium salt (the Vilsmeier reagent) from POCl₃ and DMF. This electrophilic species attacks the electron-rich aromatic ring of 4-methoxyacetanilide, leading to cyclization and the formation of the 2-chloroquinoline-3-carbaldehyde scaffold. The methoxy group of the acetanilide directs the regioselectivity of the reaction.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
4-MethoxyacetanilideC₉H₁₁NO₂165.1910.0 g0.0605
Phosphorus OxychloridePOCl₃153.3328.0 mL0.303
N,N-DimethylformamideC₃H₇NO73.09100 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Crushed IceH₂O18.02As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-dimethylformamide (100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (28.0 mL, 0.303 mol) dropwise to the cooled DMF with vigorous stirring over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process.

  • Reaction with Acetanilide: Add 4-methoxyacetanilide (10.0 g, 0.0605 mol) portion-wise to the freshly prepared Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 70-80 °C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a large beaker filled with crushed ice (approx. 500 g) with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully as it will generate CO₂ gas.

  • The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or ethyl acetate to obtain pure 2-chloro-7-methoxyquinoline-3-carbaldehyde as a crystalline solid. Dry the product under vacuum.

Expected Yield: 70-80% Physical Appearance: Pale yellow solid.

Step 2: Synthesis of this compound

Principle: Sodium borohydride is a source of hydride ions (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent (methanol) during the work-up to yield the primary alcohol.[3][4]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
2-Chloro-7-methoxyquinoline-3-carbaldehydeC₁₁H₈ClNO₂221.645.0 g0.0226
Sodium BorohydrideNaBH₄37.831.3 g0.0343
MethanolCH₃OH32.04100 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Distilled WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (5.0 g, 0.0226 mol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.3 g, 0.0343 mol) portion-wise to the cooled solution over 15-20 minutes. The addition is exothermic and may cause bubbling.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully add distilled water (50 mL) to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 85-95% Physical Appearance: White to off-white solid.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline products.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., disappearance of the aldehyde C=O stretch and appearance of the alcohol O-H stretch).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize these valuable building blocks for further exploration in drug discovery and development. The causality behind the experimental choices has been explained to provide a deeper understanding of the chemical transformations involved.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8133–8173.
  • Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Current medicinal chemistry, 24(1), 51-69.
  • PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for (2-chloro-7-methoxyquinolin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving (2-chloro-7-methoxyquinolin-3-yl)methanol. This document details the synthesis, characterization, and key applications of this versatile quinoline derivative, underpinned by field-proven insights and authoritative references.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] The title compound, (2-chloro-7-methoxyquinolin-3-yl)methanol, is a valuable synthetic intermediate. The presence of a chloro group at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position provides multiple reactive sites for further molecular elaboration. This strategic functionalization allows for the exploration of diverse chemical space in the quest for novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding and successful implementation of the described protocols.

Physicochemical Properties

A summary of the key physicochemical properties of (2-chloro-7-methoxyquinolin-3-yl)methanol is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[4]
Molecular Weight 223.66 g/mol [5]
CAS Number 333408-48-3[5]
Appearance Powder or crystals[5]
Purity Typically ≥95%[5]
Storage Inert atmosphere, 2-8°C[5]
InChI Key VZILTDJTOMNDTH-UHFFFAOYSA-N[5]

Synthesis of (2-chloro-7-methoxyquinolin-3-yl)methanol

The synthesis of (2-chloro-7-methoxyquinolin-3-yl)methanol is a two-step process commencing with the Vilsmeier-Haack reaction to form the precursor aldehyde, followed by its selective reduction to the corresponding primary alcohol.

Synthesis_Workflow Acetanilide m-Anisidine Acetylation Acetylation Acetanilide->Acetylation N_Acetanisidide N-(3-methoxyphenyl)acetamide Acetylation->N_Acetanisidide Vilsmeier Vilsmeier-Haack Reaction N_Acetanisidide->Vilsmeier Aldehyde 2-chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier->Aldehyde Reduction Sodium Borohydride Reduction Aldehyde->Reduction Alcohol (2-chloro-7-methoxyquinolin-3-yl)methanol Reduction->Alcohol

Caption: Synthetic workflow for (2-chloro-7-methoxyquinolin-3-yl)methanol.

Protocol 1: Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of activated aromatic compounds, such as N-arylacetamides, to yield 2-chloro-3-formylquinolines.[6]

Materials:

  • N-(3-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: Add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate of 2-chloro-7-methoxyquinoline-3-carbaldehyde will form. Filter the solid, wash with cold water, and air dry.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield the pure aldehyde.[7]

Expected Yield: 70-80%

Protocol 2: Reduction of 2-chloro-7-methoxyquinoline-3-carbaldehyde

The selective reduction of the aldehyde group to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.[8][9]

Materials:

  • 2-chloro-7-methoxyquinoline-3-carbaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

  • Quenching: Carefully add distilled water to the reaction mixture to quench the excess sodium borohydride and decompose the borate complex.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2-chloro-7-methoxyquinolin-3-yl)methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure alcohol.

Expected Yield: 85-95%

Applications in Synthetic Chemistry

(2-chloro-7-methoxyquinolin-3-yl)methanol is a versatile building block for the synthesis of more complex heterocyclic systems. The chloro and hydroxyl moieties offer orthogonal reactivity, allowing for selective transformations.

Applications Start (2-chloro-7-methoxyquinolin-3-yl)methanol Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Esterification Esterification/ Etherification Start->Esterification Product1 Aryl/Heteroaryl Substituted Quinoline Methanols Suzuki->Product1 Product2 Amino Substituted Quinoline Methanols Buchwald->Product2 Product3 Ester/Ether Derivatives Esterification->Product3

Caption: Key synthetic applications of the title compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

The 2-chloro position of the quinoline ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.[10] This allows for the introduction of various aryl and heteroaryl substituents.

Materials:

  • (2-chloro-7-methoxyquinolin-3-yl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add (2-chloro-7-methoxyquinolin-3-yl)methanol (1 equivalent), the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Application Notes for Biological Evaluation

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[1] The following protocols provide a framework for the initial biological screening of (2-chloro-7-methoxyquinolin-3-yl)methanol and its derivatives.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11]

Materials:

  • Test compound (e.g., (2-chloro-7-methoxyquinolin-3-yl)methanol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 5: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

  • Abdel-Wahab, A. A., & Khidre, R. E. (2012).
  • Abdel-Wahab, A. A., & Mohamed, H. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-293.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • PubChem. (n.d.). 2-chloro-7-methoxyquinoline-3-methanol. Retrieved from [Link]

  • Roopan, S. M., Khan, F. N., Kumar, A. S., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1542.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). Molecules, 24(12), 2285.
  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-830.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of University of Anbar for Pure Science, 7(3).
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3226-3235.
  • Biological activities of quinoline derivatives. (2011). Arabian Journal of Chemistry, 10, S1579-S1593.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2004). Indian Journal of Chemistry - Section B, 43B(1), 181-185.
  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (1975). Antimicrobial Agents and Chemotherapy, 8(5), 557-561.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2021). Molbank, 2021(3), M1265.
  • Sodium Borohydride Reduction of Cyclohexanone. (n.d.). Scribd. Retrieved from [Link]

  • Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. (2024). PLOS ONE, 19(5), e0298642.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 1957-1960.

Sources

Application Notes and Protocols: 2-Chloro-7-methoxyquinoline-3-methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-methanol, a highly functionalized quinoline derivative, and its applications as a strategic building block in modern organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document elucidates the synthetic pathways to access this key intermediate and details its subsequent transformations into a diverse array of complex molecular architectures. We provide field-proven insights and step-by-step protocols for key reactions, including Sonogashira cross-coupling, esterification, and Mitsunobu reactions, enabling researchers to leverage the unique reactivity of this compound. The information presented herein is intended to empower chemists in the pharmaceutical and material science sectors to accelerate their research and development endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold

Quinoline derivatives are a cornerstone in the development of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Notably, the quinoline core is a prevalent feature in numerous FDA-approved kinase inhibitors, underscoring its significance in the design of targeted cancer therapies. This compound offers a unique combination of reactive handles: a nucleophilically displaceable chloro group at the 2-position, a primary alcohol at the 3-position amenable to a variety of transformations, and a methoxy group at the 7-position which can influence solubility and metabolic stability. This trifecta of functionality makes it an exceptionally valuable starting material for the construction of diverse chemical libraries and the synthesis of complex target molecules.

Synthesis of the Building Block

The synthesis of this compound is a two-step process commencing from the corresponding acetanilide. The key transformation is the Vilsmeier-Haack reaction to furnish the precursor aldehyde, which is subsequently reduced to the target primary alcohol.

Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In this case, 4-methoxyacetanilide is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

Diagram: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

G cluster_0 Vilsmeier-Haack Reaction 4-Methoxyacetanilide 4-Methoxyacetanilide Aldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde 4-Methoxyacetanilide->Aldehyde Formylation & Cyclization Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Aldehyde

Caption: Vilsmeier-Haack formylation of 4-methoxyacetanilide.

Reduction to this compound

The reduction of the aldehyde to the primary alcohol is readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reaction is typically high-yielding and proceeds under ambient conditions.

Diagram: Reduction to the Target Methanol Derivative

G cluster_1 Reduction Aldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde Methanol_Derivative This compound Aldehyde->Methanol_Derivative Reduction Reducing_Agent NaBH4, Methanol Reducing_Agent->Methanol_Derivative G cluster_2 Sonogashira Coupling Starting_Material This compound Product 2-(Alkynyl)-7-methoxyquinoline-3-methanol Starting_Material->Product Alkyne Terminal Alkyne Alkyne->Product Catalysts Pd Catalyst, Cu(I) Co-catalyst, Base Catalysts->Product

Caption: General scheme for the Sonogashira cross-coupling.

Protocol: Copper-Catalyzed Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., a 2:1 mixture of THF and triethylamine), add the terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv). [6]2. Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. [6]The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/CatalystMolar EquivalencePurpose
This compound1.0Starting Material
Terminal Alkyne1.2Coupling Partner
Pd(PPh₃)₄0.05Palladium Catalyst
Copper(I) Iodide0.1Co-catalyst
TriethylamineSolvent/BaseBase and Solvent
Esterification of the Hydroxymethyl Group

The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids or their more reactive derivatives, such as acid chlorides.

3.2.1. Fischer Esterification with Carboxylic Acids

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol can be used in excess or water can be removed as it is formed. [7] 3.2.2. Acylation with Acid Chlorides

A more facile method for esterification is the use of an acid chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This reaction is generally faster and not reversible. [8]

Diagram: Esterification via Acylation

G cluster_3 Esterification Starting_Material This compound Ester_Product (2-Chloro-7-methoxyquinolin-3-yl)methyl ester Starting_Material->Ester_Product Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Ester_Product Base Triethylamine or Pyridine Base->Ester_Product

Caption: Esterification using an acid chloride.

Protocol: Esterification with an Acid Chloride

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Add a non-nucleophilic base like triethylamine (1.5 equiv). [8]2. Addition of Acid Chloride: Cool the solution to 0 °C and add the acid chloride (1.1 equiv) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.

ReagentMolar EquivalencePurpose
This compound1.0Starting Material
Acid Chloride1.1Acylating Agent
Triethylamine1.5Base
Dichloromethane-Solvent
Mitsunobu Reaction for Amination

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, including amines, through an Sₙ2-type displacement. [9][10]A common application is the reaction with phthalimide, which, after subsequent deprotection, yields the primary amine. This reaction proceeds with inversion of configuration, although this is not relevant for a primary alcohol. [10]The classical reagents for this transformation are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [11]

Diagram: Mitsunobu Reaction for Amination

G cluster_4 Mitsunobu Reaction Starting_Material This compound Intermediate N-((2-Chloro-7-methoxyquinolin-3-yl)methyl)isoindoline-1,3-dione Starting_Material->Intermediate Nucleophile Phthalimide Nucleophile->Intermediate Reagents PPh3, DIAD Reagents->Intermediate Amine_Product (2-Chloro-7-methoxyquinolin-3-yl)methanamine Intermediate->Amine_Product Deprotection Deprotection Hydrazine Deprotection->Amine_Product

Caption: Two-step amination via the Mitsunobu reaction.

Protocol: Mitsunobu Reaction with Phthalimide

  • Reaction Setup: To a solution of this compound (1.0 equiv), phthalimide (1.2 equiv), and triphenylphosphine (1.2 equiv) in dry THF, cool the mixture to 0 °C under an inert atmosphere. [12]2. Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the formation of the phthalimide-protected intermediate by TLC.

  • Work-up and Purification of Intermediate: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the N-((2-Chloro-7-methoxyquinolin-3-yl)methyl)isoindoline-1,3-dione.

  • Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine hydrate (2.0 equiv). Reflux the mixture for 2-4 hours. Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The resulting crude amine can be further purified by an appropriate method, such as acid-base extraction or chromatography.

ReagentMolar EquivalencePurpose
This compound1.0Starting Material
Phthalimide1.2Nitrogen Source
Triphenylphosphine1.2Reagent
DIAD1.2Reagent
Hydrazine Hydrate2.0Deprotecting Agent

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategic placement of three distinct functional groups provides chemists with a powerful platform for the efficient construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The protocols outlined in this guide for Sonogashira coupling, esterification, and Mitsunobu reactions serve as a foundation for the creative and effective utilization of this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Froyen, P. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Rani, P., & Srivastava, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • University of Southampton ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Lillington, J. M., Trafford, D. J., & Makin, H. L. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta, 111(1), 91–98.
  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • NIH. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3609875B1 - An improved process for the preparation of n-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin -4-amine dihydrochloride.
  • NIH. (n.d.). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 2-Chloro-7-methoxyquinoline-3-methanol, a key heterocyclic intermediate in pharmaceutical synthesis. We present a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. This compound is a vital building block whose purity and structural integrity are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). In a regulated drug development environment, rigorous characterization is not merely a formality but a critical step to ensure safety, efficacy, and batch-to-batch consistency.

This guide is structured to provide an integrated analytical workflow, demonstrating how orthogonal techniques can be synergistically applied to build a complete profile of the molecule. Each section explains the causality behind experimental choices, reflecting field-proven insights for generating self-validating and authoritative data.

Compound Profile

A foundational understanding of the molecule's physicochemical properties is essential for method development.

Structure:

Figure 1. Chemical Structure of this compound

Physicochemical Properties:

Property Value Source
CAS Number 333408-48-3 [1]
Molecular Formula C₁₁H₁₀ClNO₂ [1]
Molecular Weight 223.66 g/mol [1]
Appearance Solid (Form) [2]
Boiling Point 391.4°C at 760 mmHg [3]
Topological Polar Surface Area 42.4 Ų [3]

| XLogP3 | 2.2 |[3] |

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. The following workflow ensures that purity, identity, and structure are unequivocally confirmed.

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Identity Identity Confirmation cluster_Structure Structural Elucidation cluster_Final Final Characterization HPLC HPLC-UV/DAD (Purity Assay, Impurity Profile) LCMS LC-MS (Molecular Weight, Isotopic Pattern) HPLC->LCMS Confirm Peaks Report Certificate of Analysis (CoA) HPLC->Report Consolidate Data LCMS->Report Consolidate Data NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, Stereochemistry) NMR->Report Consolidate Data FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Consolidate Data Sample Test Sample: This compound Sample->HPLC Inject Sample->LCMS Inject Sample->NMR Analyze Sample->FTIR Analyze

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle of the Technique: Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of moderately polar organic molecules. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column. A Diode Array Detector (DAD) is employed to acquire full UV-Vis spectra for each peak, which aids in peak identification and co-elution assessment.

Causality in Method Design:

  • Column Choice: A C18 column is selected as it provides excellent retention and resolution for a wide range of aromatic compounds like quinolines.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of both the main compound and any potential impurities with different polarities. Formic acid is added to the mobile phase to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent protonation state.

  • Wavelength Selection: The detection wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity. A full DAD scan is crucial for detecting impurities that may have different absorption maxima.

Protocol: RP-HPLC with UV/DAD Detection

A. Instrumentation & Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

B. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (monitoring); 210-400 nm (scan range)

C. Sample & Standard Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh ~5 mg of reference standard this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

D. System Suitability & Procedure

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the sample solution in duplicate.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm.

Expected Results: A sharp, symmetrical peak for the main component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structural Elucidation and Confirmation

Mass Spectrometry (MS)

Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. A key diagnostic feature for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by 2 m/z units: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[4] This signature is a powerful confirmation of the presence of a single chlorine atom.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A. Instrumentation

  • LC-MS system equipped with an ESI source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • LC conditions can be identical to the HPLC method described in Section 4.

B. MS Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen, 600 L/hr
Desolvation Temp. 350 °C
Scan Range 50 - 500 m/z

C. Expected Results

  • Molecular Ion: The primary observation will be the protonated molecular ion cluster.

    • [M+H]⁺ (with ³⁵Cl): m/z 224.05

    • [M+2+H]⁺ (with ³⁷Cl): m/z 226.05

  • Isotopic Ratio: The relative intensity of the peak at m/z 224.05 to the peak at m/z 226.05 will be approximately 100:33 (or 3:1).

  • Fragmentation: Tandem MS (MS/MS) can be performed to elicit structural information. Key expected fragmentations include the loss of water (-18 Da) from the methanol group and the loss of the chloromethoxyquinoline core fragments.

Table of Expected MS Fragments:

m/z (for ³⁵Cl)Possible Fragment
224.05[M+H]⁺
206.04[M+H - H₂O]⁺
191.01[M+H - H₂O - CH₃]⁺
178.04[M+H - Cl - CH₃OH]⁺ (fragmentation of the quinoline ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. The combination of these experiments allows for the complete assignment of the molecular skeleton.

Protocol: ¹H and ¹³C NMR

A. Instrumentation & Materials

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

B. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • Ensure the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

C. Predicted NMR Data (in CDCl₃) The following tables predict the chemical shifts based on the known effects of substituents on the quinoline ring. Actual values must be confirmed experimentally. Most modern spectrometers can lock on solvent signals, so an internal reference may not be required.[5] In chloroform-d (CDCl₃), the residual proton signal appears as a singlet at 7.26 ppm, and the carbon signal is a triplet at 77.2 ppm.[5]

Predicted ¹H NMR Shifts:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H (Methanol, -OH)~2.5 - 3.5Broad Singlet1H
H (Methoxy, -OCH₃)~3.9Singlet3H
H (Methanol, -CH₂-)~4.8Singlet2H
H-8~7.1Doublet1H
H-6~7.3Doublet of Doublets1H
H-5~7.8Doublet1H
H-4~8.1Singlet1H

Predicted ¹³C NMR Shifts:

Carbon AssignmentPredicted δ (ppm)
Methoxy (-OCH₃)~55
Methanol (-CH₂)~60
C-6~105
C-8~120
C-4a~122
C-5~125
C-3~135
C-4~140
C-8a~145
C-2~150
C-7~160
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Technique: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key structural motifs.[6]

Protocol: FTIR with Attenuated Total Reflectance (ATR)

A. Instrumentation

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

B. Procedure

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Clean the crystal thoroughly after analysis.

C. Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (-CH₂, -CH₃)
1620 - 1580C=C / C=N stretchQuinoline Ring
1250 - 1200C-O stretchAryl Ether (-O-CH₃)
1050 - 1000C-O stretchPrimary Alcohol (-CH₂OH)
850 - 750C-Cl stretchAryl Chloride

Conclusion

The analytical strategy outlined in this application note provides a robust framework for the complete and reliable characterization of this compound. By systematically applying orthogonal techniques—HPLC for purity, LC-MS for identity, and NMR/FTIR for structural verification—researchers and developers can ensure the quality of this critical intermediate, thereby supporting the integrity of the overall drug development process. Each protocol is designed to be self-validating and is grounded in established scientific principles, providing a comprehensive guide for immediate laboratory application.

References

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. (2015). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • PubChem. This compound. [Link]

Sources

Application Notes & Protocols: Comprehensive Guide to the Handling and Storage of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed guide for the safe handling, storage, and disposal of 2-Chloro-7-methoxyquinoline-3-methanol (CAS No. 333408-48-3). As a quinoline derivative, this compound is structurally related to molecules with significant pharmacological activity and potential toxicity.[1] Adherence to these protocols is critical to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals who may use this compound as a synthetic intermediate or for research purposes.[2][3]

Compound Profile and Hazard Identification

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 333408-48-3[4][5]
Molecular Formula C₁₁H₁₀ClNO₂[6]
Molecular Weight 223.66 g/mol [5]
Appearance Solid (form may vary)Assumed based on typical intermediates
Purity ≥98% (typical)[5]
Hazard Classification and Safety Precautions

This compound is classified as hazardous. The following information is derived from supplier Safety Data Sheets (SDS).[7]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning [7]

Hazard Pictogram:



Precautionary Statements: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Risk Assessment and Mitigation: A Proactive Approach

Handling any chemical, particularly a novel or specialized intermediate, requires a proactive risk assessment. The structural similarity of this compound to chloroquinoline-based drugs, known for potential cardiotoxicity and retinopathy with long-term use, necessitates a cautious approach.[8][9]

The Causality of Risk
  • Inhalation: As a solid, the primary inhalation risk comes from aerosolized fine particles during weighing or transfer. Respiratory irritation is the immediate documented hazard.[7]

  • Dermal Contact: The chloro- and methoxy- functional groups on the aromatic quinoline ring system contribute to its classification as a skin irritant.[7] Prolonged or repeated exposure should be avoided.

  • Ingestion: The compound is classified as harmful if swallowed.[7] Given the high toxicity of other aminoquinolines, accidental ingestion must be strictly prevented.[10]

  • Ocular Exposure: Direct contact with the eyes is likely to cause serious irritation and potential damage.

Risk Mitigation Workflow

A systematic workflow ensures all safety aspects are considered before beginning experimental work.

Risk_Assessment_Workflow cluster_prep Preparation Phase cluster_control Control Measures cluster_execution Execution Phase start Obtain Compound & SDS review_sds Review SDS for Specific Hazards (H302, H315, H319, H335) start->review_sds assess_procedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) review_sds->assess_procedure identify_risks Identify Potential Exposure Points (e.g., dust, spills, splashes) assess_procedure->identify_risks select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) identify_risks->select_ppe select_eng Select Engineering Controls (Fume Hood, Ventilated Enclosure) identify_risks->select_eng prep_spill Prepare Spill Kit & Waste Containers select_ppe->prep_spill select_eng->prep_spill proceed Proceed with Experiment prep_spill->proceed cleanup Decontaminate & Clean Workspace proceed->cleanup dispose Dispose of Waste Properly cleanup->dispose end Work Complete dispose->end

Caption: Risk Assessment Workflow for Safe Handling.

Experimental Protocols

These protocols provide step-by-step instructions for common laboratory manipulations.

Protocol 3.1: Personal Protective Equipment (PPE)

Rationale: A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.

  • Primary Protection: Wear a clean, buttoned laboratory coat at all times.

  • Hand Protection: Don nitrile gloves (minimum thickness of 4 mil). For prolonged handling or when using organic solvents for dissolution, consider double-gloving or using thicker chemically-resistant gloves (e.g., butyl rubber).

  • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.

  • Respiratory Protection: When weighing or handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, a respirator (e.g., N95-rated) is mandatory to prevent inhalation of fine particulates.

Protocol 3.2: Weighing and Aliquoting Solid Compound

Rationale: This procedure is designed to minimize the generation and dispersal of airborne powder.

  • Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Equipment: Use an analytical balance with a draft shield. Employ anti-static weighing boats or glassine paper.

  • Transfer: Use a dedicated, clean spatula for this compound. Transfer the desired amount of solid slowly and carefully from the stock bottle to the weighing boat. Avoid any sudden movements that could create dust.

  • Closure: Immediately and securely close the main stock bottle after removing the required amount.

  • Cleanup: Gently wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., with 70% ethanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

Protocol 3.3: Solution Preparation

Rationale: Dissolving the compound in a controlled manner prevents splashes and ensures the integrity of the solution.

  • Solvent Selection: While specific solubility data is limited, quinoline derivatives are generally soluble in common organic solvents like DMSO, DMF, and methanol.[11] Always perform a small-scale solubility test first.

  • Procedure: a. Place the weighed solid into an appropriately sized glass vial or flask. b. Add the solvent to the vessel via pipette or graduated cylinder, directing the stream against the inner wall to avoid splashing. c. Cap the vessel securely. d. Use a vortex mixer or magnetic stirrer on a low setting to facilitate dissolution. If necessary, gentle warming in a water bath may be applied, but this should be done within a fume hood.

Protocol 3.4: Spill Management

Rationale: A rapid and correct response to a spill minimizes exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Protect: Don appropriate PPE as described in Protocol 3.1.

  • Contain: For a solid spill, gently cover with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne.[7] For a liquid spill, surround the area with absorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Storage and Stability

Proper storage is crucial for maintaining the chemical purity and potency of the compound over time.

Optimal Storage Conditions

The primary goals are to protect the compound from heat, light, and moisture, which are known to degrade quinoline-based molecules.[11][12]

  • Temperature: Store in a cool, dry place.[7] Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes oxidation and degradation from atmospheric moisture.

  • Light: Keep in an amber glass vial or a container that is otherwise protected from light to prevent photochemical degradation.

  • Container: The compound should be stored in its original, tightly sealed container.[7]

Incompatible Materials

Based on the general reactivity of quinoline and related structures, avoid storage near:[12]

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates)

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)

  • Reactive Metals

Storage_Protocol cluster_storage Optimal Storage Environment cluster_incompatible Incompatible Materials (Store Separately) Compound 2-Chloro-7-methoxy- quinoline-3-methanol Container Original, Tightly Sealed, Amber Glass Vial Compound->Container Stored In Location Cool, Dry, Dark Location (2-8°C Recommended) Container->Location Placed In Atmosphere Inert Atmosphere (Argon or Nitrogen) Container->Atmosphere Filled With Oxidizers Strong Oxidizers Location->Oxidizers AVOID Acids Strong Acids Location->Acids AVOID Moisture Moisture / Humidity Location->Moisture AVOID

Caption: Diagram of Optimal Storage Conditions.

Waste Disposal Protocol

All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Place unneeded solid compound, contaminated weighing papers, and used cleaning materials into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Sharps: Any needles or other sharps used to transfer solutions of the compound must be disposed of in a designated sharps container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

References

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

  • Beitollahi, S. A., et al. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology, 58(12), 1-10. Available at: [Link]

  • ResearchGate. Possible degradation pathway of quinoline. Available at: [Link]

  • Olson, K. R. (Ed.). (2012). Poisoning & Drug Overdose (7th ed.). AccessMedicine. Available at: [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-9. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Chloroquine and Hydroxychloroquine Toxicity. StatPearls. Available at: [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. Available at: [Link]

  • ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Available at: [Link]

  • Taylor & Francis Online. (2025). The acute oral toxicity and pharmacokinetic determination of a novel chloroquinoline hybrid molecule by LC-MS/MS. Available at: [Link]

  • DergiPark. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]

  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Available at: [Link]

  • DergiPark. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available at: [Link]

  • Loba Chemie. Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Available at: [Link]

  • PubChemLite. This compound (C11H10ClNO2). Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8595. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • PubChemLite. 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3). Available at: [Link]

  • Methanol Institute. Methanol Safety Data Sheet. Available at: [Link]

Sources

Safety Precautions for Working with 2-Chloro-7-methoxyquinoline-3-methanol: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and application notes for the handling and use of 2-Chloro-7-methoxyquinoline-3-methanol (CAS No. 333408-48-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from established safety guidelines and technical data to ensure a thorough understanding of the risks and the necessary precautions to mitigate them.

Understanding the Hazard Profile

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with diverse biological activities. While specific toxicological data for this exact molecule is limited, its structural features—a halogenated quinoline core—necessitate a cautious approach. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

The toxicity of quinoline and its derivatives has been a subject of study. Quinoline itself is a suspected carcinogen and can cause liver damage with chronic exposure.[2][3] Halogenated organic compounds, as a class, can also present significant health and environmental hazards. Therefore, it is prudent to treat this compound with the same level of caution as other potentially cytotoxic and irritant compounds.

Key Hazard Considerations:
  • Acute Toxicity (Oral): Harmful if ingested.[1]

  • Skin and Eye Irritation: Causes irritation upon direct contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Potential for Chronic Effects: Due to the quinoline substructure, long-term exposure should be minimized to avoid potential unforeseen health consequences.

  • Reactivity: 2-chloroquinolines can undergo nucleophilic substitution reactions. While generally stable, the reactivity of the chlorine atom should be considered, especially in the presence of strong nucleophiles or bases.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The fume hood provides a physical barrier and active ventilation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Body Part Protection Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to double-glove, especially for prolonged handling or when working with solutions. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.
Eyes Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat made of a low-permeability fabric must be worn and kept fastened to protect the skin from contact.
Respiratory NIOSH-approved Respirator (as needed)While working in a fume hood should be the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations such as a large spill. The use of respirators requires prior medical clearance and fit-testing.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimize exposure and ensure the integrity of the research.

General Handling Practices
  • Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust, such as gentle scooping and weighing on a tared container within the fume hood.

  • "Wet" Techniques: For transfers and manipulations, if possible, wet the solid with a small amount of an appropriate solvent to reduce the risk of aerosolization.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Protocol for Weighing and Preparing a Stock Solution
  • Preparation:

    • Don all required PPE (double gloves, safety goggles, lab coat).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatula, weigh boat, vial for the stock solution, solvent, etc.).

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it outside the hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the vial that will hold the stock solution.

    • Using a pipette, slowly add the desired solvent to the vial, rinsing the weigh boat to ensure all the compound is transferred.

    • Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated halogenated solid waste container.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

    • Remove outer gloves and dispose of them in the designated waste.

    • Wash hands thoroughly.

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or a designated area with restricted access.

Waste Disposal

As a halogenated organic compound, this compound requires special disposal procedures.

  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solid or solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Route: Follow your institution's hazardous waste disposal guidelines. Typically, halogenated waste is incinerated at high temperatures by a licensed waste disposal contractor.[7] Never dispose of this compound down the drain.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in an emergency can significantly reduce the risk of harm.

Spill Response

The appropriate response to a spill will depend on its size and location.

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbent material into a labeled halogenated waste container.

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain the spill.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill or Spill Outside Fume Hood assess->large_spill Large or Uncontained alert_small Alert Nearby Personnel small_spill->alert_small evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material alert_small->absorb collect Collect into Halogenated Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate alert_large Alert Others and Close Lab Doors evacuate->alert_large contact_ehs Contact Emergency Response / EHS alert_large->contact_ehs no_cleanup Do Not Attempt Cleanup contact_ehs->no_cleanup

Caption: Workflow for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[1]

Conclusion

Working with this compound requires a thorough understanding of its potential hazards and a commitment to rigorous safety practices. By implementing the engineering controls, wearing the appropriate PPE, and adhering to the handling and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Always consult the most recent Safety Data Sheet for the compound and your institution's specific safety policies before beginning any work.

References

  • HSE. (n.d.). Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Retrieved from [Link]

  • Polovich, M. (2015). Safe handling of cytotoxic drugs and related waste. Pharm-Ed. Retrieved from [Link]

  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]

  • Connor, T. H., & Smith, J. P. (2010). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 17(Suppl 1), S1.
  • Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. III. Intoxication experiments. Acta veterinaria Scandinavica, 15(3), 398–418.
  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • NHS Pharmaceutical Quality Assurance Committee. (2018, July). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567–8597.
  • Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta veterinaria Scandinavica, 15(4), 461–486.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567–8597.
  • WHO. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • University of Pennsylvania. (n.d.). Halogenated Waste. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Gzella, A., & Wrzecion, U. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 26(11), 3297.
  • ResearchGate. (n.d.). Quinoline derivatives and their chemical formulas: organic compounds... Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H10ClNO2). Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567–8597.
  • Kumar, A., & Ila, H. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]

  • Cîrnu, D., Beteringhe, A., & Drăghici, C. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules (Basel, Switzerland), 26(8), 2153.
  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices, 4, 15-23.
  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

Scalable synthesis of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 2-Chloro-7-methoxyquinoline-3-methanol

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and its Synthetic Importance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a vast array of pharmacologically active compounds, including the historic antimalarial quinine.[2] The strategic functionalization of the quinoline core allows for the development of potent therapeutic agents targeting conditions from cancer to bacterial infections.[3]

Among the myriad of quinoline-based building blocks, this compound stands out as a particularly valuable intermediate. Its precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is a versatile synthon where the chloro and formyl groups can be readily transformed, providing a gateway to a diverse library of quinoline derivatives for drug discovery.[4][5][6] This application note provides a detailed, scalable, and field-proven two-step protocol for the synthesis of this compound, beginning with the Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)acetamide.

Overall Synthetic Strategy

The synthesis is efficiently executed in two distinct stages. This approach is selected for its reliability, scalability, and use of readily available starting materials.

  • Vilsmeier-Haack Reaction: A one-pot cyclization of N-(3-methoxyphenyl)acetamide using a Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) to yield the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Selective Reduction: A mild reduction of the aldehyde functionality on the intermediate to the corresponding primary alcohol, yielding the target compound, this compound.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A N-(3-methoxyphenyl)acetamide C 2-Chloro-7-methoxyquinoline-3-carbaldehyde A->C Cyclization/ Formylation B Vilsmeier Reagent (POCl₃ + DMF) B->C Reagent D 2-Chloro-7-methoxyquinoline-3-carbaldehyde F This compound D->F Reduction E Sodium Borohydride (NaBH₄) E->F Reagent

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Principle and Mechanistic Insight

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic compounds.[4] In this context, it facilitates a one-pot cyclization of an N-arylacetamide. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a weak nucleophile, reacts with the powerful electrophile phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[4]

  • Electrophilic Attack and Cyclization: The electron-donating methoxy group on the N-(3-methoxyphenyl)acetamide substrate activates the aromatic ring, facilitating a double formylation followed by an intramolecular cyclization to yield the stable quinoline ring system.[4] The presence of the methoxy group at the meta-position directs the cyclization to afford the 7-methoxy substituted product regioselectively.

G reagent_prep Vilsmeier Reagent Preparation cyclization Cyclization of Acetanilide reagent_prep->cyclization Add Substrate workup Aqueous Work-up & Neutralization cyclization->workup Pour onto ice purification Purification (Recrystallization) workup->purification Filter crude solid product Intermediate Product purification->product

Caption: Experimental workflow for the Vilsmeier-Haack reaction step.

Experimental Protocol

Reagents and Equipment:

  • N-(3-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice and deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) for neutralization

  • Ethyl acetate for recrystallization

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle and ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry three-neck flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Add POCl₃ (4.0-5.0 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.

  • After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Substrate Addition: Add N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: After the substrate is fully added, slowly warm the mixture to room temperature and then heat to 80-90 °C using a heating mantle. Maintain this temperature for 6-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Safety Note: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with water. Dry the solid completely.

  • Purify the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde by recrystallization from a suitable solvent such as ethyl acetate to yield a crystalline solid.[8]

Data Summary: Vilsmeier-Haack Reaction Parameters
ParameterValue/ConditionRationale & Reference
SubstrateN-(3-methoxyphenyl)acetamideReadily available starting material. The meta-methoxy group directs 7-position functionalization.
ReagentsPOCl₃ / DMFStandard components for generating the Vilsmeier reagent.[4]
Molar Ratio (POCl₃:Substrate)~4.5 : 1An excess of POCl₃ ensures complete conversion and drives the cyclization, leading to higher yields.[4]
Temperature80-90 °CSufficient thermal energy is required to overcome the activation barrier for the cyclization step.[7]
Reaction Time6-15 hoursDependent on scale and specific temperature; monitor by TLC for completion.[8]
Expected Yield60-80%Good to moderate yields are consistently reported for this transformation.[7]

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step involves the selective reduction of the aromatic aldehyde group in the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, which is crucial for preserving the other functional groups on the quinoline ring. Unlike more powerful reducing agents (e.g., LiAlH₄), NaBH₄ will not reduce the aromatic system or displace the chloro group under these conditions. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol

Reagents and Equipment:

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde (from Part 1)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol, anhydrous

  • Deionized water

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) slowly in small portions to the stirred solution. Causality Note: Portion-wise addition controls the rate of reaction and the evolution of hydrogen gas, a byproduct of NaBH₄ reacting with the alcohol solvent.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by recrystallization or column chromatography to obtain the final product as a solid.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): An irritant. Avoid contact with skin and eyes.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • (2-Chloro-7-methoxyquinolin-3-yl)methanol: Classified as an irritant to the skin and eyes and may cause respiratory irritation.[9] Avoid inhalation of dust and direct contact.[9][10]

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 506-511. [Link]

  • Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed, Molecules. 2011 May 23;16(5):4311-21. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar, DSpace Repository. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies 2021; 9(1): 2981-2985. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 8364. [Link]

  • 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde as an intermediate. MySkinRecipes. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 2-Chloro-7-methylquinoline-3-carbaldehyde Experimental. National Institutes of Health (NIH), PMC. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility. Journal of Chemical Sciences, Vol. 124, No. 5, September 2012, pp. 1071–1076. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Dergipark. [Link]

  • This compound Product Details. Oakwood Chemical. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • 2-Methoxyquinoline-3-carbaldehyde. National Institutes of Health (NIH), PMC. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. [Link]

  • This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. ResearchGate. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-7-methoxyquinoline-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help improve your synthesis yield and purity.

Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step is the Vilsmeier-Haack reaction to form the intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The second step involves the reduction of this aldehyde to the desired methanol product. Each step presents unique challenges that can impact the overall yield and purity.

  • Step 1: Vilsmeier-Haack Reaction: This reaction forms the quinoline ring system and introduces the formyl group at the 3-position. It typically involves the reaction of an appropriate N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The s[1]uccess of this step is highly dependent on the reactivity of the substrate and the reaction conditions.

  • [2]Step 2: Reduction of the Aldehyde: The formyl group of the intermediate is then reduced to a hydroxymethyl group. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Belo[1][3]w is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway N-(3-methoxyphenyl)acetamide N-(3-methoxyphenyl)acetamide 2-Chloro-7-methoxyquinoline-3-carbaldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde N-(3-methoxyphenyl)acetamide->2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF) This compound This compound 2-Chloro-7-methoxyquinoline-3-carbaldehyde->this compound Reduction (NaBH₄)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Vilsmeier-Haack Reaction Poor quality of reagents: DMF or POCl₃ may be old or have absorbed moisture. Insufficient Vilsmeier reagent formation: Incorrect stoichiometry or temperature during reagent preparation. Low reactivity of the substrate: Electron-withdrawing groups on the aniline precursor can hinder the reaction. Improper work-up: Incomplete hydrolysis of the intermediate iminium salt.Use freshly distilled or anhydrous reagents. Ensure a dry reaction setup. Carefully control the temperature (0-5°C) during the dropwise addition of POCl₃ to DMF. Use a[4]n appropriate excess of the Vilsmeier reagent (typically 3-4 equivalents of POCl₃). For[4] less reactive substrates, consider increasing the reaction temperature (e.g., 60-90°C) and extending the reaction time. Monit[2]or progress by TLC. Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to ensure complete hydrolysis and precipitation of the product.
[2][4]Formation of Side Products in Vilsmeier-Haack ReactionHarsh reaction conditions: High temperatures can lead to the formation of byproducts, such as 2-hydroxy-3-formylquinoline due to nucleophilic substitution of the chlorine atom. Pre[4]sence of nucleophilic functional groups on the substrate: These can react with the Vilsmeier reagent.Optimize the reaction temperature. Avoid excessively high temperatures to minimize side reactions. If [2]the substrate has sensitive functional groups, consider using protecting groups before the Vilsmeier-Haack reaction.
[2]Incomplete Reduction of the AldehydeInsufficient reducing agent: Not enough NaBH₄ was used to fully reduce the aldehyde. Decomposition of NaBH₄: The reducing agent can decompose in acidic or protic solvents if not handled correctly. Low reaction temperature: The reduction may be sluggish at very low temperatures.Use a sufficient molar excess of NaBH₄ (typically 1.5-2 equivalents). Add the NaBH₄ portion-wise to a solution of the aldehyde in a suitable solvent like methanol or ethanol at a controlled temperature (e.g., 0°C to room temperature). All[1][3]ow the reaction to stir at room temperature for an adequate amount of time. Monitor the reaction progress by TLC.
Difficulty in Product Purification Presence of unreacted starting materials or side products. Product is an oil or does not precipitate easily. For the aldehyde intermediate, recrystallization from a suitable solvent mixture (e.g., petroleum ether/ethyl acetate) is often effective. For[5] the final methanol product, column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) can be used. If [3]the product is an oil, try triturating with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the starting material?

The methoxy group (-OCH₃) is an electron-donating group. Its presence on the aniline precursor generally facilitates the Vilsmeier-Haack cyclization, often leading to better yields compared to unsubstituted or electron-withdrawn substrates.

Q2: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring both the Vilsmeier-Haack reaction and the subsequent reduction. By sp[2]otting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product.

Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is also exothermic, so careful temperature control during the addition of POCl₃ to DMF is crucial.

Q4[4]: Can other reducing agents be used for the aldehyde reduction?

While sodium borohydride is commonly used and effective, other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed. Howev[1]er, LiAlH₄ is a much stronger reducing agent and requires stricter anhydrous conditions. For this specific transformation, NaBH₄ is generally sufficient and safer to handle.

Q5: My final product, this compound, appears to be unstable. What are the optimal storage conditions?

While specific stability data is limited, it is generally advisable to store purified heterocyclic compounds, especially those with reactive functional groups, in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Below is a troubleshooting workflow to guide your experimental process.

Troubleshooting_Workflow cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Reduction Reduction Step V_Start Start Vilsmeier-Haack Reaction V_Check_Yield Low or No Yield? V_Start->V_Check_Yield V_Reagents Check Reagent Quality (Anhydrous Conditions) V_Check_Yield->V_Reagents Yes V_Side_Products Side Products Observed? V_Check_Yield->V_Side_Products No V_Stoichiometry Optimize Reagent Stoichiometry (Excess Vilsmeier Reagent) V_Reagents->V_Stoichiometry V_Conditions Adjust Reaction Conditions (Temperature, Time) V_Stoichiometry->V_Conditions V_Workup Ensure Proper Work-up (Hydrolysis, Basification) V_Conditions->V_Workup V_Workup->V_Check_Yield V_Temp_Control Optimize Temperature (Avoid Excessive Heat) V_Side_Products->V_Temp_Control Yes V_Proceed Proceed to Reduction V_Side_Products->V_Proceed No V_Protect Consider Protecting Groups V_Temp_Control->V_Protect V_Protect->V_Check_Yield R_Start Start Reduction V_Proceed->R_Start R_Check_Completion Incomplete Reaction? R_Start->R_Check_Completion R_Agent_Amount Increase Amount of NaBH₄ R_Check_Completion->R_Agent_Amount Yes R_Purification Purification Issues? R_Check_Completion->R_Purification No R_Agent_Addition Ensure Proper Addition (Portion-wise, Temp Control) R_Agent_Amount->R_Agent_Addition R_Time Increase Reaction Time R_Agent_Addition->R_Time R_Time->R_Check_Completion R_Recrystallize Recrystallize Intermediate R_Purification->R_Recrystallize Yes R_End Pure Product Obtained R_Purification->R_End No R_Column Column Chromatography for Final Product R_Recrystallize->R_Column R_Column->R_Check_Completion

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (excess, acting as solvent and reagent) to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the cooled DMF while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this mixture, add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise.

  • Heat the reaction mixture to 60-90°C and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound

  • Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the solution, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [online] Available at: [Link]

  • Katritzky, A.R. (2004).
  • Abdel-Wahab, B.F., Awad, G.E. and Badria, F.A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), pp.6487–6525.
  • Roopan, S.M., Khan, F.N., Kumar, R., Hathwar, V.R. and Akkurt, M. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(12), pp.o3296.

Sources

Technical Support Center: Purification of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-7-methoxyquinoline-3-methanol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.

Understanding the Challenge: Compound Profile & Likely Impurities

This compound is a heterocyclic compound, a class known for its unique purification challenges. Its structure contains a basic nitrogen atom within the quinoline ring system, a polar hydroxyl group, and a chlorinated aromatic scaffold. This combination of functionalities dictates its behavior during purification.

This molecule is typically synthesized via the reduction of its corresponding aldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The aldehyde itself is commonly prepared through a Vilsmeier-Haack reaction on a substituted acetanilide.[1][2] Understanding this synthetic route is critical for anticipating potential impurities:

  • Unreacted Starting Material: The most common impurity will likely be the precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde. Due to its aldehyde functionality, it is less polar than the target alcohol.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the chloro- group could potentially be reduced, though this is less common.

  • Vilsmeier-Haack Byproducts: The initial synthesis of the aldehyde precursor can generate regioisomers or other related heterocyclic byproducts.[3][4]

  • Side-reaction Products: Under certain conditions, related quinoline syntheses have shown side products like carboxylic acids or compounds where the chloro- group is substituted by methoxy-.[5]

Frequently Asked Questions (FAQs)

Q1: My crude material is a sticky oil/gum. How should I approach its purification? This is common for crude reaction mixtures. An oily consistency often indicates the presence of residual solvents or a mixture of impurities preventing crystallization. The recommended first step is column chromatography, as it is designed to separate components of a mixture regardless of their physical state. Recrystallization is generally reserved for solids that are already substantially pure (>85-90%).

Q2: Should I use silica gel or alumina for column chromatography? For most applications involving quinoline derivatives, silica gel is the standard stationary phase.[6][7] However, the basic nitrogen in the quinoline ring can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or streaking. If you observe this, you have two primary options:

  • Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent. This neutralizes the acidic sites on the silica gel, improving peak shape.[8]

  • Switch to Alumina: Neutral or basic alumina can be an effective alternative stationary phase for purifying basic compounds.[8]

Q3: My compound seems to be degrading on the silica gel column. What can I do? Compound instability on silica gel is a known issue for sensitive molecules.[9] First, confirm this by spotting your pure compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if a new degradation spot appears. If degradation is confirmed, you can try deactivating the silica gel by flushing the packed column with your eluent containing 1% triethylamine before loading your sample. Alternatively, a faster purification using a shorter column or flash chromatography can minimize contact time and reduce degradation.

Q4: I'm struggling to find a good solvent for recrystallization. What's the strategy? The ideal solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[10] For quinoline derivatives, common solvents include alcohols (ethanol, methanol, isopropanol) and ketones (acetone).[6][11] A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often highly effective. The best approach is a systematic, small-scale solvent screen. Test the solubility of ~10-20 mg of your crude material in 0.5 mL of various hot solvents to find the best candidate before attempting a large-scale recrystallization.

Purification Strategy Decision Workflow

Choosing the right primary purification technique is crucial for efficiency and yield. This decision tree outlines the logical process based on the state of your crude material and desired final purity.

G start Start: Crude Product crude_state What is the physical state of the crude material? start->crude_state purity_level Estimate purity by TLC/NMR. Is it >90% pure? crude_state->purity_level Solid chromatography Primary Method: Column Chromatography crude_state->chromatography Oil / Low-Melting Solid purity_level->chromatography No (<90% or complex mixture) recrystallization Primary Method: Recrystallization purity_level->recrystallization Yes final_purity_check1 Assess Purity chromatography->final_purity_check1 final_purity_check2 Assess Purity recrystallization->final_purity_check2 end_product Final Pure Product final_purity_check1->end_product Purity Met secondary_recrys Secondary Polish: Recrystallization final_purity_check1->secondary_recrys Needs Further Purification final_purity_check2->chromatography Purity Not Met final_purity_check2->end_product Purity Met secondary_recrys->final_purity_check2

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most robust method for purifying this compound from a complex mixture.[12]

Data Table: Recommended Starting Solvent Systems

The polarity of this compound is higher than its aldehyde precursor due to the hydroxyl group. Therefore, a more polar eluent will be required. The following table provides experimentally validated solvent systems for related quinoline structures, which serve as excellent starting points for your TLC analysis.[5][7][13]

Compound TypeStationary PhaseEluent System (v/v)Reference
Furo[2,3-b]quinolineSilica GelPetroleum Ether : Ethyl Acetate (85:15)[5]
6-Bromo-2-chloro-3-formyl quinolineSilica GelEthyl Acetate : Hexane (3:7)[13]
Sulfonyl-containing quinolineSilica GelEthyl Acetate : Petroleum Ether (1:5 to 2:1)[7]
Recommended for Target Silica Gel Hexane : Ethyl Acetate (Gradient) Expert Recommendation

Expert Recommendation: Start TLC analysis with a 7:3 mixture of Hexane:Ethyl Acetate. The target compound should have an Rf value between 0.2-0.4 for optimal separation. Adjust the solvent ratio as needed: if the Rf is too low, increase the polarity by adding more ethyl acetate.[8]

Troubleshooting Workflow

G start Problem Observed issue_type What is the issue? start->issue_type poor_sep Poor Separation (Overlapping Spots) issue_type->poor_sep Poor Separation streaking Compound Streaking (Tailing Peaks) issue_type->streaking Streaking no_elution Compound Won't Elute issue_type->no_elution No Elution cause_sep Cause: Incorrect Polarity? poor_sep->cause_sep cause_streak Cause: Acidic Silica Interaction? streaking->cause_streak cause_elute Cause: Solvent Too Non-Polar? no_elution->cause_elute sol_sep Solution: Optimize solvent system via TLC. Test different solvent ratios or types (e.g., Dichloromethane/Methanol). cause_sep->sol_sep Yes sol_streak Solution: Add 0.5-1% Triethylamine (TEA) or NH4OH to eluent. Alternatively, use an alumina column. cause_streak->sol_streak Yes sol_elute Solution: Drastically increase eluent polarity. (e.g., switch from 20% to 50% EtOAc, or add Methanol). cause_elute->sol_elute Yes

Caption: Troubleshooting flowchart for column chromatography.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[14] Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 Hexane:EtOAc) to elute your target compound. This gradual change provides better separation than a single, abrupt switch.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent secondary step to polish an already enriched product from chromatography or as a primary method for crude material that is >90% pure and solid.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: In a test tube, add ~20 mg of your compound. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears as a solid upon cooling, you have found a good solvent.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize the yield.

  • Inducing Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[8]

  • Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.[11]

Purity Assessment

After purification, it is essential to verify the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot. Co-spotting with the starting material (aldehyde) is recommended to confirm its removal.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause depression and broadening of the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation and assessing purity. Key signals to look for in ¹H NMR are the disappearance of the aldehyde proton (~10 ppm) from the starting material and the appearance of the benzylic CH₂OH protons (~4.5-5.0 ppm) and the hydroxyl proton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following this guide and understanding the principles behind each step, you will be well-equipped to purify this compound efficiently and effectively.

References
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Available at: [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7). Available at: [Link]

  • Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253. (As discussed on ResearchGate). Available at: [Link]

  • IJRAR (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. International Journal of Research and Analytical Reviews, 10(3). Available at: [Link]

  • Shaikh, S. A. L., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58. Available at: [Link]

  • ResearchGate (2018). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • IUPAC (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol. Available at: [Link]

  • S.N., S., & R., V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents (2019). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Spivey, A. (n.d.). Heterocyclic Chemistry - Tutorial Problems. Imperial College London. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Durham University, Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Stability studies of 2-Chloro-7-methoxyquinoline-3-methanol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-7-methoxyquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing and troubleshooting stability studies. Our focus is on understanding the chemical behavior of this molecule under various stress conditions, enabling robust formulation development and accurate shelf-life prediction.

Section 1: Understanding the Core Stability Profile

This section addresses fundamental questions about the inherent stability of the this compound molecule based on its structure.

Q1: What are the most chemically labile sites on the this compound molecule that I should be aware of before starting my experiments?

A: Based on its quinoline scaffold and functional groups, there are four primary sites susceptible to degradation:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the quinoline ring is activated by the adjacent ring nitrogen. This makes it a prime target for nucleophilic substitution reactions, particularly under hydrolytic (acidic or basic) conditions.

  • The 3-Methanol Group: As a primary alcohol, this group is susceptible to oxidation, which would convert it first to an aldehyde (2-Chloro-7-methoxyquinoline-3-carbaldehyde) and then potentially to a carboxylic acid (2-Chloro-7-methoxyquinoline-3-carboxylic acid).

  • The 7-Methoxy Group: Ether linkages, such as this methoxy group, can be cleaved under harsh acidic conditions, resulting in a hydroxyl group (a phenol in this case).

  • The Quinoline Ring System: The aromatic ring system is generally stable but can be susceptible to photolytic degradation or aggressive oxidation, potentially leading to ring-opening products.

Below is a diagram illustrating the potential degradation pathways stemming from these labile sites.

G parent This compound (Parent Compound) hydrolysis_Cl 2-Hydroxy-7-methoxyquinoline-3-methanol parent->hydrolysis_Cl Nucleophilic Substitution (e.g., OH⁻) oxidation_aldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde parent->oxidation_aldehyde Mild Oxidation hydrolysis_methoxy 2-Chloro-7-hydroxyquinoline-3-methanol parent->hydrolysis_methoxy Acidic Hydrolysis (Harsh) substitution_methoxy 2,7-Dimethoxyquinoline-3-methanol parent->substitution_methoxy Methoxylation (Methanolysis) oxidation_acid 2-Chloro-7-methoxyquinoline-3-carboxylic acid oxidation_aldehyde->oxidation_acid Further Oxidation G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) stress Apply Stress Condition (Acid, Base, H2O2, Heat, Light) prep->stress control Prepare & Analyze Control (Unstressed Sample) prep->control dark_control Prepare & Analyze Dark Control (For Photostability) prep->dark_control neutralize Neutralize Sample (if applicable) stress->neutralize dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) neutralize->dilute analyze Analyze via HPLC-PDA/MS dilute->analyze interpret Interpret Data (Mass Balance, Peak Purity) analyze->interpret control->analyze dark_control->analyze

Caption: General experimental workflow for forced degradation studies.

Protocol Details
Stress ConditionRecommended Conditions (Starting Point)Step-by-Step ProtocolKey Considerations
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours1. Add 1 mL of stock solution to 1 mL of 0.2 M HCl.2. Heat at 60°C.3. At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.2 M NaOH.4. Dilute with mobile phase for analysis.The methoxy group may be susceptible to cleavage under harsh acidic conditions. Monitor for a potential phenolic product.
Base Hydrolysis 0.1 M NaOH at Room Temp for 8 hours1. Add 1 mL of stock solution to 1 mL of 0.2 M NaOH.2. Keep at room temperature.3. At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 0.2 M HCl.4. Dilute with mobile phase for analysis.The 2-chloro group is highly susceptible. This reaction may be fast; consider shorter time points or lower temperatures if degradation is >20%.
Oxidation 3% H₂O₂ at Room Temp for 24 hours1. Add 1 mL of stock solution to 1 mL of 6% H₂O₂.2. Keep at room temperature, protected from light.3. At specified time points, withdraw an aliquot.4. Dilute with mobile phase for analysis.Monitor for the sequential formation of the aldehyde and then the carboxylic acid. The reaction can be quenched with sodium bisulfite if needed.
Thermal Stress Solid state at 80°C for 48 hours1. Place a thin layer of the solid compound in a vial.2. Heat in a calibrated oven at 80°C.3. At specified time points, cool, dissolve in a suitable solvent, and dilute for analysis.Use a dry heat oven. If degradation is not observed, consider adding humidity (e.g., 80°C / 75% RH) as moisture can accelerate thermal degradation.
Photostability ICH Q1B Option 2: 1.2 million lux hours & 200 watt hours/m²1. Place a thin layer of solid compound and a solution sample in quartz cuvettes.2. Prepare parallel "dark control" samples wrapped in aluminum foil.<[1]br>3. Expose samples in a calibrated photostability chamber.4. Analyze exposed and dark control samples.The difference between the exposed sample and the dark control represents the photolytic degradation. [2]

Section 4: Frequently Asked Questions (FAQs)

Q6: My mass balance in the thermal stress study is low (<95%). Where could the missing mass be?

A: A low mass balance suggests one of three possibilities: (1) Your degradants are not eluting from the HPLC column under your current conditions. (2) Your degradants do not have a chromophore and are therefore invisible to the UV detector. (3) You have formed volatile degradants that have evaporated. For thermal studies, the formation of small, volatile fragments is a possibility, although less common for stable aromatic systems. More likely, a degradant is either too polar or too non-polar to elute properly. Try using a steeper gradient or a different column chemistry.

Q7: How do I set up a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. The key is to prove specificity.

  • Develop a Method: Start with a reverse-phase C18 column and a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer).

  • Generate Degradants: Perform forced degradation studies as outlined above.

  • Prove Specificity: Analyze a mixture of all stressed samples. The method is considered stability-indicating if the parent peak is resolved from all degradation product peaks with a resolution of >1.5. Additionally, the peak purity of the parent compound in the stressed samples should be verified using a PDA detector or mass spectrometer.

Q8: Are there any special handling or storage recommendations for the this compound reference standard itself?

A: Given its potential sensitivity to light and the reactivity of the 2-chloro position, it is prudent to store the solid reference standard protected from light in a tightly sealed container, preferably at refrigerated (2-8°C) or frozen (-20°C) conditions under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolytic, oxidative, or photolytic degradation over time.

References

  • KUŞ, N.; ILICAN, S. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. J. mater. electron. device. 2021, 4, 15-23. (Note: While for a different molecule, this provides context on the stability of the quinoline system). [Link]

  • PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde Compound Summary. (Provides chemical and physical properties of the related aldehyde). [Link]

  • Kidwai, M., et al. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. J. Chem. Sci. 2012, 124(5), 1071–1076. (Demonstrates the reactivity of the 2-chloro position to methoxylation). [Link]

  • KUŞ, N.; ILICAN, S. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. [Link]

  • ResearchGate. 2-Methoxyquinoline-3-carbaldehyde. (Provides structural information on a related quinoline derivative). [Link]

  • ResearchGate. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS. (General reference for degradation kinetics and pathways). [Link]

  • Rao, K. et al. Development of forced degradation and stability indicating studies of drugs—A review. J App Pharm Sci. 2011, 1, 1-7. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. [Link]

  • Chemcasts. 2-Chloro-7-methoxy-4-methylquinoline Properties vs Temperature. (Provides property data for a related structure). [Link]

  • Roopan, S. M., et al. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E. 2010, 66(7), o1542. [Link]

  • Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem. 2014, 7(1), 99-102. [Link]

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (Context on the synthesis and reactivity of chloroquinolines). [Link]

  • IChemE. THE THERMAL STABILITY OF ALKYL HYPOCHLORITES. Symposium Series No. 156, Hazards XXII. 2011. (General reference on thermal stability testing). [Link]

  • Singh, S., et al. Forced Degradation Studies. MedCrave online. 2016. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. (General reference for sample preparation and analysis). [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. 1996. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-7-methoxyquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We will delve into the mechanistic rationale behind procedural steps, providing field-proven insights to help you achieve optimal yields and purity.

The synthesis is typically approached in two key stages:

  • Vilsmeier-Haack Cyclization: Formation of the intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, from N-(3-methoxyphenyl)acetamide.

  • Selective Reduction: Conversion of the intermediate aldehyde to the target alcohol, this compound.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues in your workflow.

Part 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for the formylation and cyclization of electron-rich N-arylacetamides to form 2-chloro-3-formylquinolines.[1][2] The reaction relies on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the key electrophile.[3][4]

Workflow for Vilsmeier-Haack Reaction

Vilsmeier-Haack Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + Dry DMF) Cool to 0°C add_anilide Add N-(3-methoxyphenyl)acetamide to Vilsmeier Reagent reagent_prep->add_anilide Step 1 heat Heat Reaction Mixture (e.g., 80-90°C for 12-15h) add_anilide->heat Step 2 quench Pour onto Crushed Ice (Hydrolysis of Intermediate) heat->quench Step 3 filter Collect Precipitate by Filtration quench->filter Step 4 wash_dry Wash with Water & Dry filter->wash_dry Step 5 purify Recrystallization or Column Chromatography wash_dry->purify Step 6 Reduction Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Aldehyde in Alcoholic Solvent (e.g., Methanol) cool Cool Solution to 0°C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 Step 1 warm Warm to Room Temperature & Stir until complete (TLC) add_nabh4->warm Step 2 quench Quench with Water or dilute NH₄Cl solution warm->quench Step 3 extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract Step 4 dry_conc Dry Organic Layer & Concentrate extract->dry_conc purify Recrystallization dry_conc->purify Step 5

Sources

Troubleshooting guide for 2-Chloro-7-methoxyquinoline-3-methanol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for experiments involving 2-Chloro-7-methoxyquinoline-3-methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile quinoline derivative. The following question-and-answer-based guide provides in-depth, field-proven insights to ensure the success and integrity of your experimental work.

Section 1: Synthesis and Purification FAQs

The synthesis of this compound is typically a two-step process: (1) The formation of its precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, via a Vilsmeier-Haack reaction, and (2) the subsequent reduction of the aldehyde to the primary alcohol.

Workflow of Synthesis

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A m-Anisidine Acetanilide B 2-Chloro-7-methoxyquinoline-3-carbaldehyde A->B POCl3 / DMF C This compound B->C NaBH4 / Methanol

Caption: Overall synthetic route from the starting acetanilide to the final methanol product.

Q1: My Vilsmeier-Haack reaction to form the precursor aldehyde is giving a very low yield. What are the critical parameters to control?

A1: Low yields in the Vilsmeier-Haack cyclization of acetanilides are a frequent issue, often stemming from suboptimal reaction conditions. The reaction, famously described by Meth-Cohn, involves the formation of a Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as both the formylating and cyclizing agent.[1][2]

Causality and Expert Insights:

  • Stoichiometry of Vilsmeier Reagent: The ratio of POCl₃ to DMF is critical. An excess of POCl₃ is typically required to drive the reaction. A common pitfall is using insufficient Vilsmeier reagent relative to the acetanilide substrate. A molar ratio of at least 3:1 of the pre-formed Vilsmeier reagent to the acetanilide is a good starting point.[1]

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Any water present will quench the reagent, drastically reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (e.g., 70-90°C).[3] Insufficient temperature or time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Substrate Purity: Ensure your starting m-anisidine acetanilide is pure. Impurities can interfere with the reaction.

Troubleshooting Protocol:

  • Prepare the Vilsmeier Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), slowly add POCl₃ to anhydrous DMF, keeping the temperature below 10°C with an ice bath. Stir for 30-60 minutes to ensure complete formation of the reagent.

  • Substrate Addition: Add the solid m-anisidine acetanilide portion-wise to the pre-formed Vilsmeier reagent, maintaining temperature control.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 4-6 hours, or until TLC analysis shows consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate. Neutralize the acidic solution slowly with a base like sodium carbonate or sodium hydroxide solution to a pH of 7-8.

  • Isolation: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Q2: The reduction of the aldehyde to the methanol is incomplete, and I see a byproduct in my analysis. What is happening?

A2: Incomplete reduction and side reactions are common hurdles. The goal is the selective reduction of the aldehyde group without affecting the 2-chloro substituent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mild nature.[2]

Causality and Expert Insights:

  • Incomplete Reduction: This is often a result of insufficient reducing agent or deactivation of the NaBH₄. The aldehyde group on the electron-deficient quinoline ring can be less reactive than simpler aromatic aldehydes.

    • Solution: Use a moderate excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents). Add the NaBH₄ in portions to the solution of the aldehyde in methanol at 0°C to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir until completion.

  • Side Product Formation (Dehalogenation): While NaBH₄ is generally chemoselective, prolonged reaction times, elevated temperatures, or the presence of certain impurities can sometimes lead to a minor degree of reductive dehalogenation, replacing the C2-Cl with a C2-H. This is more common with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), which should be avoided for this step.

  • Cannizzaro Reaction Impurities: If your reaction conditions inadvertently become strongly basic (e.g., during work-up) while unreacted aldehyde is still present, a Cannizzaro reaction can occur. This disproportionation reaction would yield both the desired alcohol and the corresponding carboxylic acid, complicating purification.[4]

Validated Reduction Protocol:

  • Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) slowly in small portions over 15-20 minutes.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexane) until the aldehyde spot has disappeared.

  • Quench the reaction by slowly adding water or dilute HCl to decompose excess NaBH₄.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Section 2: Characterization and Handling

Q3: I'm struggling with the purification of the final this compound. What is the best method?

A3: Purification is crucial for obtaining material suitable for downstream applications. Both the aldehyde precursor and the final alcohol product are typically solids at room temperature.

Expert Recommendations:

  • Column Chromatography: This is the most reliable method for removing unreacted starting material and any side products.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. The aldehyde precursor is less polar and will elute first. The final methanol product is more polar due to the hydroxyl group and will require a higher concentration of ethyl acetate to elute. A typical starting point for the alcohol is a 30-50% ethyl acetate/hexane mixture.

  • Recrystallization: If the crude product is relatively clean (>90% by TLC), recrystallization can be a highly effective and scalable purification method.

    • Solvent Selection: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

Q4: How should I store the compound, and is it stable?

A4: this compound is a relatively stable crystalline solid. However, like many complex organic molecules, proper storage is key to maintaining its integrity.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is ideal.

  • Long-Term Stability: For long-term storage (>6 months), storing at refrigerated temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to prevent any potential slow degradation from atmospheric oxygen or moisture. The chloro- and methanol- functionalities are generally stable under these conditions.

Section 3: Downstream Reactions and Troubleshooting

The structure of this compound offers two primary points for chemical modification: the reactive 2-chloro position and the 3-methanol group.

Reactive Sites of the Molecule

Caption: Primary sites for further chemical modification on the quinoline scaffold.

Q5: My nucleophilic substitution reaction at the C2 position is not working. Why is the chloro group unreactive?

A5: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). However, reaction kinetics can be sluggish depending on the nucleophile and conditions.

Causality and Expert Insights:

  • Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the incoming group. Weak nucleophiles (e.g., water, alcohols) will require harsh conditions, while strong nucleophiles (e.g., thiols, amines, methoxide) will react more readily.[1]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Temperature: Heating is almost always required. Reactions can range from 80°C to reflux temperatures of the solvent.

  • Base: For nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is often necessary to scavenge the HCl generated during the reaction and to deprotonate the nucleophile, increasing its reactivity.

Troubleshooting Steps:

  • Select a Stronger Nucleophile: If possible, use a more reactive nucleophile.

  • Change the Solvent: Switch to a high-boiling polar aprotic solvent like DMF or DMSO.

  • Increase the Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.

  • Add a Base: If not already present, add an appropriate base like potassium carbonate to facilitate the reaction. For coupling with phenols, a stronger base may be required to form the phenoxide in situ.[5]

References

  • Kus, N., Cinar, M., & Sudan, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 22(3), 229-239. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8193–8225. [Link]

  • Raj, T. K., Kumar, R. R., & Sridharan, V. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Kus, N., Cinar, M., & Sudan, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology. [Link]

Sources

Technical Support Center: 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Chloro-7-methoxyquinoline-3-methanol (C₁₁H₁₀ClNO₂). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of this compound throughout your research and development workflows. Our goal is to equip you with the knowledge to proactively prevent degradation and to diagnose issues should they arise.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a valuable intermediate in medicinal chemistry and materials science. However, its chemical structure contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary points of instability are:

  • The 2-Chloro Substituent: This group is prone to nucleophilic substitution, particularly hydrolysis, which is often accelerated by acidic conditions.

  • The 3-Methanol Group: As a primary alcohol, this group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid.

  • The Quinoline Core: The aromatic, heteroatomic ring system can be sensitive to photolytic cleavage or degradation upon exposure to high-energy light (UV).

This guide is structured to address these vulnerabilities through a series of practical questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] An inert atmosphere is highly recommended to prevent slow oxidation over time.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, preventing oxidation of the methanol group.
Light Amber Vial / Opaque ContainerProtects the quinoline ring from potential photodegradation.[3][4]
Moisture Desiccated EnvironmentPrevents hydrolysis of the 2-chloro group.

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Whenever possible, prepare solutions fresh for each experiment.[1] If a stock solution must be stored, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred for short-term storage.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in degradation reactions. If their use is unavoidable, ensure they are anhydrous and use the solution immediately.

  • Avoid: Aqueous or acidic solutions for storage. Hydrolysis of the chloro group is significantly accelerated in acidic aqueous media.[5][6]

Solutions should be stored under the same conditions as the solid material: refrigerated, protected from light, and under an inert atmosphere.

Q3: What are the most likely degradation products I might observe?

The two most common degradation products arise from hydrolysis and oxidation:

  • Hydrolysis Product: 2-Hydroxy-7-methoxyquinolin-3-yl)methanol. This is formed by the replacement of the chlorine atom with a hydroxyl group. It is significantly more polar than the parent compound.

  • Oxidation Product: 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This is formed by the oxidation of the primary alcohol.[7] With stronger oxidants or prolonged exposure to air, this can be further oxidized to 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

The diagram below illustrates these primary degradation pathways.

G Parent This compound (Parent Compound) Hydrolysis 2-Hydroxy-7-methoxyquinolin-3-yl)methanol (Hydrolysis Product) Parent->Hydrolysis Aqueous Acid (H₃O⁺) / Heat or Strong Base (OH⁻) Oxidation1 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Aldehyde) Parent->Oxidation1 Mild Oxidizing Agent (e.g., Air, MnO₂) Oxidation2 2-Chloro-7-methoxyquinoline-3-carboxylic acid (Carboxylic Acid) Oxidation1->Oxidation2 Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄)

Caption: Primary degradation pathways of this compound.

Troubleshooting Guides

This section addresses specific experimental observations and provides a logical workflow to identify the root cause and implement a solution.

Issue 1: A new, more polar spot/peak appears on my TLC/LC-MS analysis after a reaction.

  • Symptom: You observe a new compound with a lower Rf on TLC or an earlier retention time on reverse-phase HPLC. Mass spectrometry confirms a mass corresponding to the loss of chlorine and the addition of oxygen and hydrogen (M-Cl+OH).

  • Probable Cause: Hydrolysis of the 2-chloro group to a 2-hydroxy group. This is highly likely if your reaction or workup conditions involved water and either acidic or, to a lesser extent, basic conditions.[5]

  • Troubleshooting Steps:

    • Analyze pH: Check the pH of all aqueous solutions used. If acidic, buffer your system to a neutral pH (6.5-7.5) if the reaction chemistry permits.

    • Use Anhydrous Conditions: If possible, switch to anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

    • Consider Non-Aqueous Acids: If a proton source is required, use a non-aqueous acid like HCl in dioxane instead of aqueous HCl.[6]

    • Lower the Temperature: The rate of hydrolysis is often temperature-dependent. Running the reaction at a lower temperature may significantly reduce this side reaction.[5]

Issue 2: My reaction yield is low, and I see multiple unidentified byproducts.

  • Symptom: The desired product is obtained in low yield, and the crude sample shows a complex mixture of products by NMR or LC-MS.

  • Probable Cause: This could be a combination of degradation pathways. If the reaction was run under harsh conditions (e.g., strong acid at high temperature), degradation of the quinoline ring itself is possible.[6] If exposed to air for extended periods, oxidation may be occurring.

  • Troubleshooting Steps:

    • Protect from Light: Ensure the reaction vessel is protected from light by wrapping it in aluminum foil, especially if the reaction is lengthy.

    • Degas Solvents: To minimize oxidation, degas solvents by sparging with nitrogen or argon before use.

    • Screen Reaction Conditions: Systematically vary the reaction conditions (acid/base strength, temperature, reaction time) to find an optimal window where the desired reaction proceeds efficiently with minimal degradation. Start with the mildest conditions possible.

    • Follow the Workflow: Use the troubleshooting workflow diagram below to systematically diagnose the issue.

G start Degradation Observed (Low Yield / Impurities) check_lcms Analyze by LC-MS. Identify mass of major impurity. start->check_lcms hydrolysis_path Mass corresponds to M-Cl+OH? check_lcms->hydrolysis_path Analyze oxidation_path Mass corresponds to M-2H (aldehyde) or M-2H+O (acid)? hydrolysis_path->oxidation_path No suspect_hydrolysis Suspect Hydrolysis hydrolysis_path->suspect_hydrolysis Yes other_path Complex mixture or unexpected mass? oxidation_path->other_path No suspect_oxidation Suspect Oxidation oxidation_path->suspect_oxidation Yes suspect_photolysis Suspect Photodegradation or Ring Cleavage other_path->suspect_photolysis Yes action_hydrolysis Action: • Use anhydrous solvents • Buffer to neutral pH • Lower temperature suspect_hydrolysis->action_hydrolysis action_oxidation Action: • Use inert atmosphere (N₂/Ar) • Degas solvents • Add antioxidants (if compatible) suspect_oxidation->action_oxidation action_photolysis Action: • Protect from light • Use milder conditions • Shorten reaction time suspect_photolysis->action_photolysis

Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable. This allows you to identify potential degradants and develop analytical methods to monitor them.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Set Up Stress Conditions: In separate, appropriately labeled amber vials, perform the following treatments:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution under a UV lamp (e.g., 254 nm or 365 nm).

    • Control: Keep 1 mL of stock solution mixed with 9 mL of the solvent at room temperature, protected from light.

  • Incubation and Sampling: Incubate all solutions. Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 8, 24 hours).

  • Quenching:

    • Neutralize the acid hydrolysis samples with an equivalent amount of 0.1 M NaOH.

    • Neutralize the base hydrolysis samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the parent compound and identify and quantify any degradation products.

This controlled study will provide clear data on which conditions are most detrimental to your compound, allowing you to design your experiments to avoid them.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Retrieved from [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Retrieved from [Link]

  • Request PDF. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Retrieved from [Link]

  • Mountfort, D. O. (1990). Oxidation of aromatic alcohols by purified methanol dehydrogenase from Methylosinus trichosporium. Journal of Bacteriology, 172(7), 3690-3694. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Krogstad, D. J., Schlesinger, P. H., & Gluzman, I. Y. (1985). The basis of antimalarial action: non-weak base effects of chloroquine on acid vesicle pH.
  • StudyMind. (n.d.). Oxidation of Methanol. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-Chloro-7-methoxyquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a substituted quinoline with the following properties:

PropertyValueSource(s)
CAS Number 333408-48-3[1][2]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
Appearance Powder or crystals[3]
Purity Typically ≥95%[3]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial to prevent degradation. It is recommended to store the compound under an inert atmosphere, at 2-8°C, and protected from light and moisture.[3][4][5][6][7] Quinoline and its derivatives can be sensitive to light and air, and the chlorinated nature of this compound necessitates careful handling to avoid hydrolysis or other degradation pathways.[4][5][6][7]

Q3: What are the primary safety precautions to consider when handling this compound?

A3: this compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Handling should be performed in a well-ventilated area or a fume hood.[8] In case of contact with eyes, rinse cautiously with water for several minutes.

II. Troubleshooting Guide: Purity and Analysis

This section provides in-depth troubleshooting for common issues encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am developing an HPLC method for purity analysis. What are the recommended starting conditions?

A4: A good starting point for developing a reverse-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer).[9][10] Given the basic nature of the quinoline nitrogen, using a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[11][12]

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start with a gradient of 5-95% Solvent B over 20 minutes to elute a wide range of potential impurities.

    • Flow rate: 1.0 mL/min.[9]

    • Detection: UV at a wavelength where the compound has significant absorbance (a UV scan of the compound in the mobile phase will help determine the optimal wavelength).

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between the main peak and any impurities. If the peak shape is poor (e.g., tailing), further adjustments to the mobile phase pH or the use of a different buffer may be necessary.[11][12]

Q5: My HPLC peak for this compound is tailing. How can I resolve this?

A5: Peak tailing for basic compounds like quinolines on reverse-phase columns is often due to interactions with residual silanol groups on the silica support.[11][12] Here's a systematic approach to address this:

G start Peak Tailing Observed lower_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) start->lower_ph Protonates silanols & analyte add_modifier Add a Competing Base (e.g., triethylamine, 0.1%) lower_ph->add_modifier If tailing persists solution Symmetrical Peak lower_ph->solution If resolved change_column Switch to a Base-Deactivated Column (e.g., C18 with end-capping) add_modifier->change_column If modifier is undesirable or ineffective add_modifier->solution If resolved check_overload Check for Column Overload (Inject a more dilute sample) change_column->check_overload If still tailing change_column->solution If resolved check_overload->solution If resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Lowering the mobile phase pH protonates the silanol groups, reducing their interaction with the protonated basic analyte.[11] Adding a competing base like triethylamine to the mobile phase can also mask the silanol groups.[12] If these mobile phase modifications are insufficient, using a modern, end-capped, or base-deactivated C18 column is recommended.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: What are the expected ¹H NMR chemical shifts for this compound, and what are common sample preparation issues?

A6: The ¹H NMR spectrum of a substituted quinoline will show signals in the aromatic region (typically 7.0-9.0 ppm) and for the methoxy and methanol substituents.[13] The electron-withdrawing chlorine at the 2-position will influence the chemical shifts of the protons in the pyridine ring.[13]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityJustification
H-4~8.1sSinglet due to no adjacent protons.
H-5~7.8dDoublet, coupled to H-6.
H-6~7.4ddDoublet of doublets, coupled to H-5 and H-8.
H-8~7.2dDoublet, coupled to H-6.
-CH₂OH~4.8sSinglet for the methylene protons.
-OHVariablebr sBroad singlet, position is concentration and solvent dependent.
-OCH₃~3.9sSinglet for the methoxy protons.

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary.[14][15][16]

NMR Sample Preparation Troubleshooting:

  • Poor Resolution/Broad Peaks: This can be due to paramagnetic impurities or undissolved solids.[17] Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[18]

  • Inconsistent Chemical Shifts: The chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions. Prepare samples at a consistent concentration for comparable results.

  • Choosing the Right Solvent: The compound should be fully soluble in the chosen deuterated solvent.[19] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives.[13][18]

Step-by-Step NMR Sample Preparation Protocol:

  • Weighing: Accurately weigh 5-10 mg of the compound.[13]

  • Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[13][17]

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.[18]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Mass Spectrometry (MS)

Q7: How can I confirm the presence of chlorine in my molecule using mass spectrometry?

A7: The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak in the mass spectrum.[20][21][22][23][24] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[20][21][22][23] This results in two molecular ion peaks: the M+ peak corresponding to the molecule with ³⁵Cl, and the M+2 peak (two mass units higher) for the molecule with ³⁷Cl. The intensity of the M+2 peak will be about one-third of the M+ peak's intensity.[20][22]

Q8: What are the expected fragmentation patterns for this compound in mass spectrometry?

A8: The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways:[25][26]

G M [M]⁺˙ m/z = 223/225 M_minus_H2O [M-H₂O]⁺˙ m/z = 205/207 M->M_minus_H2O Loss of H₂O M_minus_CH2OH [M-CH₂OH]⁺ m/z = 192/194 M->M_minus_CH2OH Loss of ˙CH₂OH M_minus_Cl [M-Cl]⁺ m/z = 188 M->M_minus_Cl Loss of ˙Cl M_minus_OCH3 [M-OCH₃]⁺ m/z = 192 M->M_minus_OCH3 Loss of ˙OCH₃

Caption: Predicted major fragmentation pathways.

  • Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 205/207.

  • Loss of the hydroxymethyl radical (˙CH₂OH): This would result in a fragment at m/z 192/194.[27][28]

  • Loss of a chlorine radical (˙Cl): This would produce a fragment at m/z 188.[29]

  • Loss of a methoxy radical (˙OCH₃): Leading to a fragment at m/z 192.

Solubility and Stability

Q9: I'm having trouble dissolving the compound for my experiments. What solvents should I try?

Recommended Solvents to Test (in order of increasing polarity):

  • Ethyl Acetate

  • Acetone

  • Acetonitrile

  • Methanol/Ethanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

The compound is likely to have low solubility in non-polar solvents like hexane and very low solubility in water.[30]

Protocol for Solubility Determination:

  • Add a known small amount of the compound (e.g., 1 mg) to a vial.

  • Add a measured volume of the solvent (e.g., 0.1 mL) and vortex.

  • If the solid dissolves completely, add more of the compound until a saturated solution is obtained (some solid remains undissolved).

  • If the solid does not dissolve, incrementally add more solvent until it does.

  • This will give you an approximate solubility in mg/mL.

Q10: My compound appears to be degrading over time, showing new peaks in the HPLC. What could be the cause?

A10: Degradation can be initiated by exposure to light, heat, acid, base, or oxidizing conditions.[31][32][33][34] Potential degradation pathways for this compound could include:

  • Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under basic conditions, to form the corresponding 2-hydroxy derivative.

  • Oxidation: The methanol group could be oxidized to the corresponding aldehyde or carboxylic acid.

  • Photodegradation: Exposure to UV light can induce various degradation reactions.

To investigate the stability, a forced degradation study is recommended.[31][32][33][34] This involves subjecting the compound to stress conditions and analyzing the resulting mixture by HPLC-MS to identify the degradation products.

III. Synthesis and Purification

Q11: What are the likely impurities I might encounter from the synthesis of this compound?

A11: The synthesis of this compound often involves the reduction of the corresponding aldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde.[35] Potential impurities could include:

  • Starting material: Unreacted 2-chloro-7-methoxyquinoline-3-carbaldehyde.

  • Over-reduction products: If a strong reducing agent is used, the chloro group might be reduced, leading to 7-methoxyquinoline-3-methanol.

  • By-products from side reactions: Depending on the synthetic route, other related quinoline derivatives could be formed.[36]

  • Residual solvents: Solvents used in the synthesis and purification steps.

Purification is typically achieved by column chromatography on silica gel.[18]

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 4). Analyzing the M+2 peak in the mass spec [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Pre-print server. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Autech Scientific. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (2020, June 5). NMR Sample Preparation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). comparison of the phase ratio for c18 hplc columns using three different organic modifiers.
  • Magnetic Resonance in Chemistry. (2023, September 4). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Timothy Siniscalchi. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.).
  • Molecules. (n.d.).
  • Science.gov. (n.d.). c18 hplc column: Topics by Science.gov. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • Euro Chlor. (n.d.).
  • Euro Chlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • LibreTexts. (n.d.).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.).
  • Euro Chlor. (n.d.).
  • Arkivoc. (n.d.).
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: A Guide to Improving the Purity of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-7-methoxyquinoline-3-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important quinoline intermediate. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common purification challenges.

Section 1: Understanding the Synthetic Pathway and Common Impurities

The synthesis of this compound is typically a two-step process starting from a substituted acetanilide. A thorough understanding of this pathway is the first step in diagnosing and resolving purity issues. The reaction proceeds via a Vilsmeier-Haack reaction to form the intermediate aldehyde, which is then reduced to the target primary alcohol.[1][2]

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction start m-Anisidine Acetanilide aldehyde 2-Chloro-7-methoxyquinoline-3-carbaldehyde start->aldehyde POCl₃, DMF (Vilsmeier Reagent) product This compound (Target Product) aldehyde->product NaBH₄, Ethanol/Methanol

Caption: Synthetic route to this compound.

Each step in this synthesis presents unique challenges and potential for impurity generation. The harsh, acidic conditions of the Vilsmeier-Haack reaction can lead to incomplete cyclization or side reactions, while the subsequent reduction step must be carefully controlled to avoid unreacted starting material or the formation of byproducts.[3][4]

Table 1: Common Impurities and Their Identification
Impurity NameSourceTLC Analysis (Relative Rƒ)Key Spectroscopic Signature
2-Chloro-7-methoxyquinoline-3-carbaldehyde Incomplete reduction of the aldehyde.Higher Rƒ than the product alcohol due to lower polarity.¹H NMR: Aldehyde proton (CHO) signal around δ 9.5-10.5 ppm. IR: Strong C=O stretch around 1690 cm⁻¹.
N-(3-methoxyphenyl)acetamide Unreacted starting material from the Vilsmeier-Haack step.Varies, but typically lower Rƒ than the aldehyde.¹H NMR: Methyl signal of the acetyl group (CH₃CO) around δ 2.1 ppm.
2-Hydroxy-7-methoxyquinoline-3-methanol Hydrolysis of the 2-chloro group during workup or purification.Lower Rƒ than the product due to increased polarity (two hydroxyl groups).Mass Spec: Molecular ion peak corresponding to the loss of Cl and addition of OH.
7-Methoxyquinoline-3-methanol Dehalogenation during reduction (less common with NaBH₄).Polarity is similar to the product; may co-elute.¹H NMR: Absence of the characteristic downfield shift for protons near the chloro group. Mass Spec: Molecular ion peak corresponding to the loss of Cl.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the synthesis and purification in a question-and-answer format.

Q1: My TLC plate shows a major spot corresponding to the starting aldehyde after the reduction reaction. How can I improve the conversion?

A1: This is a classic sign of incomplete reduction. The causality can be traced to several factors:

  • Insufficient Reducing Agent: The stoichiometry of sodium borohydride (NaBH₄) is critical. While theoretically 0.25 equivalents are needed, it is common practice to use 1.5 to 2.0 equivalents to ensure the reaction goes to completion, as some of the reagent may react with the solvent (if protic) or residual water.

  • Reagent Inactivity: Sodium borohydride is sensitive to moisture and can degrade over time. Ensure you are using a fresh, dry batch of NaBH₄.

  • Low Temperature: While the reduction is often performed at 0 °C to control reactivity, allowing the reaction to slowly warm to room temperature for a few hours can drive it to completion.

  • Solution: Monitor the reaction by TLC every 30 minutes. If you observe significant starting material after 1-2 hours, you can add another portion (0.5 equivalents) of NaBH₄ to the reaction mixture.

Q2: After workup, my product is a persistent oil or a gummy solid, not the expected crystalline powder. What causes this and how can I fix it?

A2: "Oiling out" is a common problem in crystallization and points to the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation.[5]

  • Causality: The most likely culprits are residual starting aldehyde or solvent trapped in the product. The aldehyde, being structurally similar, can interfere with crystallization. Solvents like DMF from the Vilsmeier-Haack step are high-boiling and difficult to remove; they must be thoroughly extracted during the aqueous workup.

  • Troubleshooting Steps:

    • Re-dissolve and Wash: Dissolve the oily product in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution thoroughly with water (3-4 times) and then with brine to remove any residual water-soluble impurities like DMF or salts.

    • Dry Thoroughly: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Place the resulting solid/oil under high vacuum for several hours to remove any remaining volatile solvents.

    • Purification is Necessary: An oily product almost always requires further purification. Proceed directly to column chromatography as detailed in Section 3. Do not expect direct crystallization to work effectively on a crude oil.

Q3: My NMR spectrum is clean, but the melting point of my final product is broad and lower than the literature value. What's the issue?

A3: This scenario suggests the presence of impurities that are structurally very similar to your product and may not be easily resolved by ¹H NMR alone, or they may be non-protonated impurities.

  • Potential Impurities: The dehalogenated product (7-methoxyquinoline-3-methanol) is a strong possibility, as its NMR spectrum would be very similar to the target compound. Another possibility is the hydrolyzed product (2-hydroxy-7-methoxyquinoline-3-methanol).

  • Diagnostic Approach:

    • Run a High-Resolution Mass Spectrum (HRMS): This will give you an exact mass and allow you to identify the molecular formulas of the components in your sample.

    • Use a Different TLC System: Try a different solvent system for TLC, perhaps one with a different polarity balance (e.g., dichloromethane/methanol instead of hexane/ethyl acetate), which might resolve the co-eluting spots.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of a sample and can often separate compounds that are difficult to resolve by TLC or column chromatography.[6]

Section 3: Validated Purification Protocols

If initial purification attempts fail, a systematic approach using either recrystallization or column chromatography is necessary.

Protocol 1: Recrystallization

Recrystallization is effective if the desired compound is at least 90-95% pure. The key is selecting an appropriate solvent.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, acetone/hexane). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Silica Gel Column Chromatography

This is the most robust method for separating multiple impurities from the desired product.[7]

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will show the product spot with an Rƒ value between 0.25 and 0.35, and good separation from all impurity spots.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar eluent you will use (e.g., hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the column eluent or a slightly more polar solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute your product and then more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G Crude Crude Product (Oil or Impure Solid) TLC Analyze by TLC (e.g., 3:1 Hexane:EtOAc) Crude->TLC Decision Is the product >90% pure? TLC->Decision Recrystallize Protocol 1: Recrystallization Decision->Recrystallize Yes Column Protocol 2: Column Chromatography Decision->Column No Check Final Purity Check (TLC, MP, NMR) Recrystallize->Check Column->Check Pure Pure Crystalline Product Check->Pure

Caption: Decision workflow for purifying the final product.

Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Ratio)Rationale & Expert Tips
Recrystallization Isopropanol or Ethanol/WaterAlcohols often provide the right polarity balance. Adding water dropwise to a hot alcoholic solution can effectively induce crystallization for many quinoline derivatives.
Column Chromatography Hexane:Ethyl Acetate (4:1 to 2:1)This is a standard system for compounds of moderate polarity. Start with a lower polarity (more hexane) and gradually increase the ethyl acetate content to elute the product.
Column Chromatography Dichloromethane:Methanol (100:0 to 98:2)A good alternative if the product is more polar or if hexane/EtOAc provides poor separation. Use with caution as DCM can be reactive.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound? A1: The compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator at 4 °C). The 2-chloro group can be susceptible to long-term hydrolysis, and the alcohol can be slowly oxidized.

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A2: It is strongly discouraged. LiAlH₄ is a much more powerful and less selective reducing agent.[1] It can potentially reduce the quinoline ring system or cleave the chloro and methoxy groups, leading to a complex mixture of byproducts. NaBH₄ is sufficiently reactive to reduce the aldehyde without affecting the other functional groups, making it the superior choice for this transformation.[8]

Q3: How do I confirm the final purity of my product? A3: A combination of methods provides the most trustworthy validation:

  • Thin Layer Chromatography (TLC): The purified sample should show a single spot in multiple eluent systems.

  • Melting Point (MP): A sharp melting point that matches the literature value is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should show all expected peaks with correct integrations and chemical shifts, and no signals corresponding to impurities (especially the aldehyde proton at ~10 ppm).

  • Mass Spectrometry (MS): Confirms the correct molecular weight.

By applying these diagnostic tips, troubleshooting guides, and validated protocols, you can systematically address purity issues and reliably obtain high-quality this compound for your research and development needs.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Royal Society of Chemistry. (2018).
  • Eskişehir Technical University Journal of Science and Technology B- Theoretical Sciences. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
  • Guidechem.
  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Molecules. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]

  • ResearchGate. (2015). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Elsevier. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • RA College. (2023).
  • National Institutes of Health. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

  • Benchchem.
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]

  • Benchchem. Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-7-methoxyquinoline-3-methanol and Other Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are foundational to a vast array of therapeutic agents, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2][3] From the historical triumph of quinine against malaria to modern targeted cancer therapies, the quinoline nucleus continues to be a fertile ground for drug discovery.[3][4]

This guide provides an in-depth comparison of 2-Chloro-7-methoxyquinoline-3-methanol, a functionalized quinoline derivative, against its precursors and other significant quinoline classes. We will dissect its synthesis, explore the influence of its unique substituent pattern, and evaluate its potential performance in the context of established and emerging therapeutic applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the power of the quinoline scaffold in their work.

Synthesis and Physicochemical Profile of the Target Scaffold

The journey to (2-chloro-7-methoxyquinolin-3-yl)methanol begins with its aldehyde precursor, a versatile intermediate synthesized through a cornerstone reaction in heterocyclic chemistry. Understanding this pathway is crucial as the precursor itself is a valuable compound for further derivatization.

The Vilsmeier-Haack Cyclization: A Gateway to Functionalized Quinolines

The synthesis of the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is efficiently achieved via the Vilsmeier-Haack reaction.[5][6][7] This reaction is a powerful method for the one-pot formylation and cyclization of electron-rich aromatic compounds, in this case, a substituted N-arylacetamide.[7]

Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred for its efficiency and ability to introduce both the chloro and formyl groups in a single, well-established procedure. The Vilsmeier reagent, an electrophilic chloroiminium salt, is formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). This highly reactive electrophile attacks the activated acetanilide, leading to a cascade of reactions that culminates in the formation of the bicyclic quinoline system.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis cluster_2 Final Reduction Step DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Intermediate Electrophilic Attack & Cyclization Vilsmeier->Intermediate Provides Electrophile Acetanilide m-Methoxyacetanilide Acetanilide->Intermediate Reacts with Product_Aldehyde 2-Chloro-7-methoxyquinoline- 3-carbaldehyde Intermediate->Product_Aldehyde Product_Methanol 2-Chloro-7-methoxyquinoline- 3-methanol Product_Aldehyde->Product_Methanol Reduction Reducing_Agent NaBH₄ / MeOH Reducing_Agent->Product_Methanol Reduces G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition Leads to mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoline Hypothetical Quinoline Derivative Quinoline->PI3K Inhibits

Sources

A Definitive Guide to the Structural Validation of (2-chloro-7-methoxyquinolin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is paramount. The quinoline scaffold, in particular, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive, in-depth technical framework for the structural validation of (2-chloro-7-methoxyquinolin-3-yl)methanol, a key intermediate in the synthesis of various bioactive molecules. We will delve into the core analytical techniques, offering not just procedural steps, but the underlying scientific rationale to empower researchers to design and interpret their own validation studies with confidence. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself.

The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations, such as the positional isomerism of a methoxy group on the quinoline ring, can drastically alter a compound's pharmacological profile, toxicity, and metabolic stability. Therefore, rigorous structural elucidation is not merely a procedural formality but a foundational pillar of drug discovery. The synthesis of (2-chloro-7-methoxyquinolin-3-yl)methanol, often proceeding via the reduction of its corresponding aldehyde, which is typically formed through a Vilsmeier-Haack reaction, presents specific challenges in terms of potential isomeric impurities. This guide will equip you with the tools to differentiate the target molecule from these closely related structures.

A Multi-Modal Approach to Structural Validation

A robust structural validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive confirmation, especially in the context of pharmaceutical development, single-crystal X-ray crystallography remains the gold standard.

cluster_synthesis Synthesis cluster_validation Structural Validation Workflow cluster_comparison Comparative Analysis Starting Materials Starting Materials Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Starting Materials->Vilsmeier-Haack Reaction 2-chloro-7-methoxyquinoline-3-carbaldehyde 2-chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier-Haack Reaction->2-chloro-7-methoxyquinoline-3-carbaldehyde Reduction Reduction 2-chloro-7-methoxyquinoline-3-carbaldehyde->Reduction Crude Product Crude Product Reduction->Crude Product NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Primary Confirmation Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy Mass Spectrometry->IR Spectroscopy Functional Groups Final Structure Confirmation Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation Convergent Data Comparison with Isomers Comparison with Isomers Final Structure Confirmation->Comparison with Isomers Impurity Profiling Impurity Profiling Comparison with Isomers->Impurity Profiling cluster_target (2-chloro-7-methoxyquinolin-3-yl)methanol cluster_isomers Potential Isomeric Impurities cluster_analysis Differentiating Analytical Techniques Target Target Molecule NMR 1H NMR (Aromatic Splitting) 2D NMR (NOESY) Target->NMR Isomer1 (2-chloro-5-methoxyquinolin-3-yl)methanol Isomer1->NMR Isomer2 (2-chloro-8-methoxyquinolin-3-yl)methanol Isomer2->NMR XRay X-ray Crystallography (Definitive) NMR->XRay

A Comparative Guide to the Biological Activity of 2-Chloro-7-methoxyquinoline-3-methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] This heterocyclic aromatic compound is a cornerstone in the development of numerous therapeutic agents, found in natural alkaloids like quinine and in a plethora of synthetic drugs.[3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4] This guide focuses on a specific, highly reactive subclass: analogs derived from 2-chloro-7-methoxyquinoline-3-methanol and its precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, to provide a comparative analysis of their biological potential based on available experimental data.

The Parent Compound: A Versatile Synthetic Intermediate

The primary building block for the analogs discussed herein is 2-chloro-7-methoxyquinoline-3-carbaldehyde .[5] This compound is typically synthesized via the Vilsmeier-Haack reaction, a formylation method that utilizes phosphorus oxychloride and dimethylformamide (DMF) on substituted acetanilides.[1][6] The reactivity of this precursor is twofold:

  • The C2-Chlorine Atom: This chlorine is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution. This allows for the introduction of various amines, thiols, and other nucleophiles to create diverse analogs.

  • The C3-Carbaldehyde Group: The aldehyde functionality is a gateway for a multitude of chemical transformations, including reduction to the corresponding methanol analog, oxidation to a carboxylic acid, or condensation reactions to form Schiff bases, chalcones, and various heterocyclic rings.[1][7]

The direct reduction of the carbaldehyde yields This compound , the titular parent alcohol, which itself can be a precursor for esterification or etherification reactions. The strategic manipulation of these two reactive sites is the cornerstone of building libraries of quinoline analogs for biological screening.

General Synthetic Workflow

The following diagram illustrates the pivotal role of 2-chloro-7-methoxyquinoline-3-carbaldehyde as a launchpad for synthesizing a wide array of derivatives.

G cluster_0 Precursor Synthesis cluster_1 C3-Aldehyde Modifications cluster_2 C2-Chlorine Substitution Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Parent 2-Chloro-7-methoxyquinoline-3-carbaldehyde Vilsmeier->Parent Methanol Reduction (e.g., NaBH₄) -> Methanol Analog Parent->Methanol Schiff Condensation (R-NH₂) -> Schiff Bases / Imines Parent->Schiff Chalcone Claisen-Schmidt Condensation -> Chalcones Parent->Chalcone Heterocycles Cyclocondensation -> Pyrazoles, Thiazolidinones, etc. Parent->Heterocycles Amination Nucleophilic Substitution (R₂NH) -> 2-Amino Analogs Parent->Amination Often after protecting aldehyde group Coupling Sonogashira / Suzuki Coupling -> C-C Bonded Analogs Parent->Coupling

Caption: Synthetic pathways originating from 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Comparative Analysis of Biological Activities

The structural modifications made to the 2-chloro-7-methoxyquinoline scaffold have profound effects on the resulting biological activity. This section compares the performance of various analogs across different therapeutic areas.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antibacterial properties.[8] Analogs of 2-chloroquinoline are no exception and have been extensively explored as potential antibacterial and antifungal agents.[9][10] The mechanism often involves inhibiting essential bacterial enzymes or disrupting cell wall integrity.[9][10]

Structure-Activity Relationship (SAR) Insights:

  • Hybridization: Creating hybrid molecules, such as linking the quinoline core to other antimicrobial pharmacophores like benzimidazoles or thiazolidinones, often enhances potency.[1][11]

  • Halogen Substitution: The presence of a chlorine atom at the C2 position is often crucial for activity, though its replacement with other groups can modulate specificity.[11][12] Fluorine substitutions on other parts of the scaffold are also known to enhance antimicrobial effects.[11]

  • Side Chains: The nature of the substituent introduced at the C2 or C3 position dramatically influences the antimicrobial spectrum and potency. For instance, certain quinolinyl-pyrazolyl-pyridines have shown good activity against E. coli.[1]

Experimental Data Summary:

Compound ClassModificationTarget OrganismActivity (MIC, µg/mL)Reference
Quinolinyl-Pyrazolyl-PyridinesCondensation of chalcone derivative with isonicotinohydrazideE. coli12.5 - 50[1]
Quinolinyl-ThiazolidinonesReaction of Schiff base with thioglycolic acidPenicillium chrysogenumGood Activity[1]
Benzimidazole-Quinoline HybridsLinker between quinoline and benzimidazole ringsVarious Bacteria1 - 8[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The quinoline scaffold is present in several anticancer drugs, and its derivatives are a major focus of cancer research.[4][13] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, angiogenesis, and the induction of apoptosis.[4][14]

Structure-Activity Relationship (SAR) Insights:

  • Kinase Inhibition: Modifications to the quinoline core can create potent inhibitors of specific tyrosine kinases that are overactive in cancer cells.

  • Apoptosis Induction: Many quinoline derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cell lines.[14] The specific substituents determine the potency and the particular apoptotic pathway that is activated.

  • Hybrid Molecules: Chalcone-quinoline hybrids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a synergistic benefit from combining these two pharmacophores.[15]

Experimental Data Summary:

Compound ClassModificationCancer Cell LineActivity (IC₅₀, µM)Reference
Quinolinyl-Indazolo-Phthalazine-TrionesMulticomponent reaction productNot Specified30 - 46.5[1]
Novel Quinoline DerivativesVarious substitutionsNot SpecifiedVaries[16]
Indolo[2,3-b]quinolineFused heterocyclic systemColorectal Cancer CellsPotent Activity[17]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and receptors in inflammatory pathways.[18][19]

Mechanism of Action: Quinoline-based molecules have been developed to inhibit targets such as:

  • Cyclooxygenase (COX) enzymes: Reducing the production of prostaglandins.

  • Phosphodiesterase 4 (PDE4): An enzyme involved in the inflammatory cascade.

  • Tumor Necrosis Factor-α (TNF-α): A pro-inflammatory cytokine.[19]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents are critical for target specificity. For instance, quinolines with a carboxamide moiety tend to show antagonism at the TRPV1 receptor, while those with a carboxylic acid group often exhibit COX inhibition.[19]

  • The development of specific quinoline derivatives that can modulate the PI3K/AKT/mTOR pathway, which is implicated in both cancer and inflammation, highlights the therapeutic potential of this scaffold.[17]

PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is common in cancer and inflammatory diseases, making it a key therapeutic target.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Quinoline Quinoline Analog (e.g., Compound 49) Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoline analogs.

Conclusion

The 2-chloro-7-methoxyquinoline scaffold is a remarkably fertile ground for the development of novel therapeutic agents. Its inherent reactivity at the C2 and C3 positions allows for the systematic generation of diverse chemical libraries. Experimental data clearly demonstrate that subtle modifications to this core structure can lead to potent and selective analogs with significant antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in harnessing the full potential of the quinoline nucleus. Future research should continue to explore novel substitutions and hybridizations of this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Yildiz, U., & Ceylan, Ü. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Kamal, A., Ramana, A. V., Ramu, R., & Ramana, K. V. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064010, 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. Retrieved January 21, 2026, from [Link].

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Gîrbea, G., Măruțescu, L., Nițulescu, G. M., & Drăghici, C. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(11), 2529. [Link]

  • Al-Harbi, N. O., Bahattab, O., Al-Amer, O., Al-Ghamdi, S., & Al-Wasidi, A. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 345–361. [Link]

  • Al-Ostath, A. H., El-Gendy, M. A., El-Sayed, M. F., & El-Sherief, H. A. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237243. [Link]

  • Kumar, A., & Sharma, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 104-111. [Link]

  • Sravani, G., & Kumar, D. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Singh, P., & Kumar, V. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 15(10), 842–865. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Current Drug Targets, 18(11), 1276-1300. [Link]

  • Singh, P., & Kumar, V. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(3), 241. [Link]

  • Al-Ostath, A. H., El-Gendy, M. A., & El-Sherief, H. A. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 3(10), 929–941. [Link]

  • Chen, Y., Li, Y., & Wang, Y. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4899. [Link]

  • Al-Ostath, A. H., El-Gendy, M. A., & El-Sayed, M. F. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Istrate, A., & Calina, D. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(4), 896. [Link]

  • Roopan, S. M., Khan, F. N., & Kumar, A. S. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1542. [Link]

  • Chen, Y., Li, Y., & Wang, Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2023). Quinoline derivatives with potential anticancer activity. ResearchGate. [Link]

  • Yildiz, U., & Ceylan, Ü. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Patel, B. R., & Patel, J. K. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-13. [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Retrieved January 21, 2026, from [Link]

  • Wang, Y., Li, Y., & Chen, Y. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. [Link]

Sources

A Comparative Spectroscopic Guide to Quinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, quinoline and its isomers stand as fundamental scaffolds. Their prevalence in biologically active compounds and functional materials necessitates a robust understanding of their distinct physicochemical properties. This guide offers a detailed comparative analysis of the spectroscopic signatures of quinoline and its primary isomer, isoquinoline. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectra, this document provides researchers, scientists, and drug development professionals with the essential tools for unambiguous identification, characterization, and quality control.

The subtle shift in the position of the nitrogen atom between quinoline (nitrogen at position 1) and isoquinoline (nitrogen at position 2) may seem minor, but it induces significant alterations in electron distribution.[1][2] This, in turn, imparts each isomer with a unique spectroscopic fingerprint.[1] This guide will not only present the data but also explore the causal relationships between molecular structure and spectroscopic output, empowering researchers to make informed decisions in their work.

The Structural Distinction: Quinoline vs. Isoquinoline

Quinoline and isoquinoline are structural isomers, both possessing the chemical formula C₉H₇N.[1] They are comprised of a benzene ring fused to a pyridine ring.[2][3] The critical difference lies in the placement of the nitrogen atom within the heterocyclic ring.[1][2]

G cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline quinoline_img quinoline_img q_label Nitrogen at Position 1 isoquinoline_img isoquinoline_img i_label Nitrogen at Position 2 G cluster_protocol NMR Sample Preparation and Analysis Workflow prep Sample Preparation instrument Instrumentation prep->instrument Insert Sample acquisition Data Acquisition instrument->acquisition Set Parameters processing Data Processing acquisition->processing FID Signal analysis Spectral Analysis processing->analysis Processed Spectrum

Figure 2: General workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). [1]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [4]2. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. [1]3. ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 10 ppm). [1] * Employ a standard 90° pulse angle. [1] * Set a relaxation delay of 1-2 seconds. [1] * Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio. [1]4. ¹³C NMR Acquisition:

    • Set the spectral width to cover the aromatic and heteroaromatic carbon region (e.g., 0 to 160 ppm). [1] * Use a proton-decoupled pulse sequence to simplify the spectrum. [1] * A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans are generally required compared to ¹H NMR. [1]5. Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID). [4] * Perform phase and baseline corrections to the resulting spectrum. [4] * Reference the chemical shifts to the TMS signal at 0.00 ppm. [1]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the vibrational modes of functional groups within a molecule. [1]For quinoline and its isomers, the C-H, C=C, and C=N stretching and bending vibrations within the aromatic system give rise to characteristic absorption bands. [5]

Comparative IR Spectral Data

While the IR spectra of quinoline and isoquinoline are complex, several key regions can be used for differentiation.

Table 3: Key Comparative IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch3050-30003050-3000
C=C/C=N Ring Stretch1620-14301620-1430
C-H Out-of-Plane Bending900-675900-675

Insight for the Researcher: While the overall patterns are similar, subtle differences in the positions and intensities of the ring stretching and C-H out-of-plane bending bands can be diagnostic. [6]The specific pattern of out-of-plane bending bands is particularly sensitive to the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid samples.

Step-by-Step Methodology:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. [1]2. Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal. [1]3. Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. [1] * Set the resolution to 4 cm⁻¹. [1] * Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [1]4. Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-systems of quinoline and isoquinoline give rise to characteristic absorption bands in the UV region.

Comparative UV-Vis Spectral Data

The wavelengths of maximum absorbance (λₘₐₓ) and the molar absorptivities (ε) are key parameters for comparison.

Table 4: Comparative UV-Vis Absorption Data in Ethanol [1][7]

Compound λₘₐₓ (nm)
Quinoline ~226, 276, 313

| Isoquinoline | ~217, 265, 317 |

Insight for the Researcher: Both isomers exhibit multiple absorption bands corresponding to π-π* transitions. The subtle shifts in λₘₐₓ are a direct consequence of the different electronic environments caused by the position of the nitrogen atom. [8]These differences, though small, are reproducible and can be used for identification.

Experimental Protocol: UV-Vis Spectroscopy

G cluster_protocol UV-Vis Spectroscopy Workflow prep Sample Preparation baseline Baseline Correction prep->baseline Prepare Blank measure Sample Measurement baseline->measure Run Sample analyze Data Analysis measure->analyze Identify λₘₐₓ

Figure 3: A simplified workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol). [1][7]Dilute the stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λₘₐₓ. [1]2. Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [1]3. Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Record a baseline correction. [1]4. Sample Measurement: Place the cuvette containing the sample solution in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). [1]

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy provides insights into the excited state properties of molecules. While the native fluorescence of quinoline and isoquinoline is weak, protonation can significantly enhance their emission. [9][10]

Comparative Fluorescence Properties

The fluorescence emission spectra of the protonated forms of quinoline and isoquinoline show distinct characteristics.

Insight for the Researcher: The quantum yield and emission wavelength are sensitive to the molecular structure and the local environment. For instance, protonation of isoquinoline leads to a notable increase in fluorescence intensity. [10]This property can be exploited in the development of fluorescent probes that are sensitive to pH changes.

Experimental Protocol: Fluorescence Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions of the quinoline or isoquinoline in a suitable solvent. For studying the effect of protonation, acidic conditions can be employed. [9]2. Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Determine the optimal excitation wavelength (λₑₓ) from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λₑₘ) and the relative fluorescence intensity. For quantitative measurements, the fluorescence quantum yield can be determined relative to a standard. [11]

Conclusion

The spectroscopic comparison of quinoline and its isomers reveals a wealth of information that is directly applicable to research and development. From the clear distinctions in NMR chemical shifts to the subtle yet significant differences in their UV-Vis and IR spectra, each technique offers a unique perspective on these important molecules. By understanding the principles behind these spectroscopic methods and adhering to rigorous experimental protocols, researchers can confidently identify, characterize, and utilize quinoline isomers in their pursuit of novel pharmaceuticals and advanced materials.

References

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem. (URL: )
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (URL: )
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (URL: )
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods - Benchchem. (URL: )
  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... - ResearchGate. (URL: [Link])

  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D. (URL: [Link])

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (URL: [Link])

  • Electronic Spectra of Quinoline and Isoquinoline and the Mechanism of Fluorescence Quenching in These Molecules | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: [Link])

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (URL: [Link])

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Difference Between Quinoline and Isoquinoline. (URL: [Link])

  • Chemical structures of quinoline and isoquinoline heterocycles - ResearchGate. (URL: [Link])

Sources

Efficacy of 2-Chloro-7-methoxyquinoline-3-methanol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated and developed as therapeutic agents, demonstrating significant efficacy in areas such as cancer, malaria, and inflammation.[3][4][5] This guide provides a comparative analysis of the hypothetical biological efficacy of 2-Chloro-7-methoxyquinoline-3-methanol, a specific quinoline derivative, in the context of established and experimental quinoline-based compounds.

Due to the limited publicly available experimental data specifically for this compound, this guide will present a hypothetical evaluation based on the well-documented activities of structurally related quinoline derivatives. The experimental protocols and comparative data are derived from established methodologies in the field to provide a framework for the potential assessment of this compound.

Anticancer Activity: A Comparative Perspective

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.[7]

Hypothetical Comparative Efficacy Against Human Cancer Cell Lines

To illustrate how this compound could be evaluated, we present a hypothetical comparison of its cytotoxic activity against two well-characterized quinoline derivatives: a generic 2,4-disubstituted quinoline and a 7-chloroquinoline-benzimidazole hybrid.

CompoundCancer Cell LineHypothetical IC50 (µM)
This compound MCF-7 (Breast) 15.5
A549 (Lung) 22.8
2,4-Disubstituted Quinoline DerivativeMCF-7 (Breast)12.7[2]
A549 (Lung)10.9[2]
7-Chloroquinoline-Benzimidazole HybridHeLa (Cervical)0.2 - >100[8][9]
CaCo-2 (Colon)0.2 - >100[8][9]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test and reference compounds in DMSO. Create a series of dilutions of the compounds in complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 2-Chloro-7-methoxyquinoline -3-methanol (Hypothetical) Quinoline->PI3K Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Antimalarial Activity: A Potential Avenue for Exploration

Quinoline-based compounds, most notably quinine and chloroquine, have a long history in the fight against malaria.[5] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite.[4]

Hypothetical Comparative Efficacy Against Plasmodium falciparum

The following table presents a hypothetical comparison of the antiplasmodial activity of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, alongside a known 7-chloroquinoline derivative.

CompoundP. falciparum StrainHypothetical IC50 (nM)
This compound 3D7 (CQ-sensitive) 85
Dd2 (CQ-resistant) 250
7-Chloroquinoline-Benzimidazole Hybrid3D7 (CQ-sensitive)Potent activity reported[8][9]
Dd2 (CQ-resistant)Potent activity reported[8][9]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay

This is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human red blood cells (O+)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • 96-well microplates

  • Test compound and reference drug (e.g., Chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a defined parasitemia and hematocrit.

  • Drug Preparation: Prepare serial dilutions of the test compound and reference drug in complete culture medium.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 50 µL of the parasite culture (at 1% parasitemia and 2% hematocrit) to each well. Include drug-free controls and uninfected red blood cell controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.

Workflow for Antimalarial Drug Screening

Antimalarial_Screening_Workflow Start Start: Compound Library InVitro In Vitro Screening (SYBR Green Assay) Start->InVitro Toxicity Cytotoxicity Assay (e.g., on Vero cells) InVitro->Toxicity Hit Hit Identification (Potent & Selective) Toxicity->Hit Hit->Start No InVivo In Vivo Efficacy (Mouse Model) Hit->InVivo Yes Lead Lead Candidate InVivo->Lead

Caption: A generalized workflow for the screening and identification of potential antimalarial lead compounds.

Anti-inflammatory Activity: A Plausible Therapeutic Application

Quinoline derivatives have also been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX).[3]

Hypothetical Comparative Efficacy in an In Vitro Anti-inflammatory Assay

The potential anti-inflammatory effect of this compound is hypothetically compared with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a protein denaturation assay.

CompoundAssayHypothetical IC50 (µg/mL)
This compound Inhibition of Albumin Denaturation 8.5
IndomethacinInhibition of Albumin Denaturation3.2

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a common method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) solution (1%)

  • Test compound and reference drug (Indomethacin)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of various concentrations of the test compound or reference drug. A control group consists of the same mixture without the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value from a plot of percentage inhibition versus concentration.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking in the scientific literature, its structural similarity to a well-established class of bioactive compounds suggests that it holds potential for therapeutic applications. The quinoline core, substituted with a chloro group and a methoxy group, is a recurring motif in compounds with demonstrated anticancer, antimalarial, and anti-inflammatory activities. This guide provides a hypothetical framework for the evaluation of this compound, outlining standard experimental protocols and potential comparative analyses. Further empirical investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

  • BenchChem. (2025). A Comparative Analysis of 2-Methoxyquinoline-4-carbaldehyde and 2-chloroquinoline-3.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society, 32(8), 1647-1659.
  • Hamama, W. S., Zoorob, H. H., & Amr, A. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6467-6494.
  • Casey, A. C. (1974). Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents.
  • Kouznetsov, V. V., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 84, 457-467.
  • MDPI. (2023). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 28(15), 5891.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed.
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (2023). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 28(15), 5891.
  • National Center for Biotechnology Information. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.
  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • National Center for Biotechnology Information. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), e2100002.
  • ResearchGate. (2001). Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones.
  • ResearchGate. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • National Center for Biotechnology Information. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. The Scientific World Journal, 2015, 856293.
  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
  • RSC Publishing. (2018). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Advances, 8(54), 30887-30895.
  • National Center for Biotechnology Information. (2023). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 28(15), 5891.
  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
  • National Center for Biotechnology Information. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-2894.

Sources

Benchmarking 2-Chloro-7-methoxyquinoline-3-methanol: A Comparative Guide to its Efficacy as a Putative Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quinoline scaffold has consistently emerged as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] Among these, 2-Chloro-7-methoxyquinoline-3-methanol is a compound of growing interest. This technical guide provides an in-depth, objective comparison of its potential performance as a Topoisomerase II inhibitor against established clinical agents. This analysis is grounded in established experimental protocols and aims to provide researchers, scientists, and drug development professionals with a framework for evaluating this and similar novel chemical entities.

The rationale for focusing on Topoisomerase II inhibition stems from the well-documented activity of various quinoline derivatives as agents that interfere with DNA topology, a critical process in rapidly proliferating cancer cells.[2][3] Topoisomerase II enzymes resolve DNA tangles and supercoils by creating transient double-strand breaks, allowing for the passage of another DNA segment before resealing the break.[4][5] Inhibition of this process leads to the accumulation of DNA damage and subsequent activation of apoptotic pathways in cancer cells.[4]

Comparative Inhibitors: Setting the Benchmark

To provide a robust benchmark for the activity of this compound, two well-characterized and clinically relevant Topoisomerase II inhibitors have been selected:

  • Etoposide: A semisynthetic derivative of podophyllotoxin, Etoposide is a widely used chemotherapeutic agent that stabilizes the topoisomerase II-DNA cleavage complex, leading to permanent DNA strand breaks.[6][7] It is a cornerstone in the treatment of various cancers, including small-cell lung cancer and testicular cancer.[6]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is another potent Topoisomerase II inhibitor used in the treatment of a wide range of cancers.[4] Its mechanism also involves the stabilization of the DNA-enzyme complex.[4]

These compounds represent two different chemical classes of Topoisomerase II inhibitors and serve as excellent positive controls and performance benchmarks in the subsequent experimental evaluations.

Experimental Design: A Framework for Comparative Analysis

The following sections outline detailed, step-by-step methodologies for key experiments designed to compare the inhibitory potential of this compound with Etoposide and Doxorubicin. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

In Vitro Topoisomerase II DNA Relaxation Assay

This biochemical assay directly measures the enzymatic activity of Topoisomerase II and its inhibition. The principle lies in the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of an effective inhibitor, this relaxation process is impeded.[8]

Experimental Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, and 100 µg/mL BSA).

    • 1 µL of supercoiled pBR322 plasmid DNA (0.5 µg/µL).

    • 1 µL of ATP solution (10 mM).

    • Deionized water to a final volume of 17 µL.

  • Compound Addition: Aliquot the master mix into individual microcentrifuge tubes. Add 1 µL of varying concentrations of this compound, Etoposide, Doxorubicin, or DMSO (as a vehicle control).

  • Enzyme Addition: To initiate the reaction, add 2 µL of human Topoisomerase IIα enzyme to each tube. The optimal enzyme concentration should be predetermined to achieve complete DNA relaxation in the control reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye (containing 0.5% SDS, 25% glycerol, and 0.025% bromophenol blue).

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.

  • Visualization: Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV illumination. Supercoiled (unrelaxed) DNA will migrate faster through the gel than the relaxed form.[8]

Rationale for Experimental Choices: The use of a purified enzyme and a simple DNA substrate in this assay allows for the direct assessment of the compound's effect on the catalytic activity of Topoisomerase II, independent of cellular uptake and metabolism. The inclusion of positive controls (Etoposide, Doxorubicin) and a vehicle control (DMSO) is crucial for validating the assay and interpreting the results.

Topoisomerase_II_Relaxation_Assay cluster_workflow Experimental Workflow cluster_results Expected Results start Prepare Reaction Mix (Buffer, pBR322, ATP) add_compound Add Test Compounds (this compound, Etoposide, Doxorubicin, DMSO) start->add_compound add_enzyme Add Topoisomerase IIα add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize Under UV electrophoresis->visualize no_inhibition No Inhibition: Relaxed DNA band visualize->no_inhibition If compound is inactive inhibition Inhibition: Supercoiled DNA band remains visualize->inhibition If compound is active

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Cell-Based Proliferation Assay (MTT Assay)

To assess the cytotoxic effects of this compound in a cellular context, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed on a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound, Etoposide, and Doxorubicin for 48-72 hours. Include wells with untreated cells and vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Rationale for Experimental Choices: The MTT assay provides crucial information on the compound's ability to inhibit cancer cell growth. Using a panel of different cancer cell lines can reveal potential cell-type specificities. Comparing the IC₅₀ values will provide a direct measure of the relative potency of the compounds.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from the described assays, providing a clear comparison of this compound against the benchmark inhibitors.

Compound Topoisomerase II Relaxation Assay (IC₅₀) HeLa Cell Proliferation (IC₅₀) MCF-7 Cell Proliferation (IC₅₀)
This compound15 µM8 µM12 µM
Etoposide5 µM2 µM3.5 µM
Doxorubicin2 µM0.5 µM0.8 µM

Data Interpretation: In this hypothetical scenario, this compound demonstrates inhibitory activity against Topoisomerase II and cancer cell proliferation, albeit with a lower potency compared to the established drugs Etoposide and Doxorubicin. The lower IC₅₀ values in the cell-based assays compared to the biochemical assay could suggest that the compound's cellular effects are not solely due to Topoisomerase II inhibition and may involve other mechanisms or that it is readily taken up by cells.

Signaling Pathway Context

The inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers a complex cellular response known as the DNA Damage Response (DDR) pathway. This pathway ultimately leads to cell cycle arrest and apoptosis.

DDR_Pathway inhibitor Topoisomerase II Inhibitor (e.g., this compound) topoII Topoisomerase II inhibitor->topoII Inhibits dna_breaks DNA Double-Strand Breaks topoII->dna_breaks Stabilizes Cleavage Complex atm_atr ATM/ATR Kinases dna_breaks->atm_atr Activates chk1_chk2 CHK1/CHK2 Kinases atm_atr->chk1_chk2 Phosphorylates p53 p53 Activation chk1_chk2->p53 Stabilizes cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Sources

A Researcher's Guide to Characterizing the Selectivity of 2-Chloro-7-methoxyquinoline-3-methanol: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the selectivity profile of the novel compound, 2-Chloro-7-methoxyquinoline-3-methanol. As of this publication, detailed experimental data on the cross-reactivity of this specific molecule are not publicly available. Therefore, this document serves as a methodological guide for researchers, scientists, and drug development professionals. We will outline the established experimental workflows and data interpretation standards necessary for a thorough investigation of on- and off-target effects. To illustrate these principles, we will use the well-characterized quinoline-based kinase inhibitor, Bosutinib, as a case study. The experimental data presented for Bosutinib are illustrative and reflect typical outcomes from the described protocols. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness.

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for the synthesis of compounds with a wide range of biological activities, from antimicrobial to anticancer agents.[2] this compound is a novel entity within this class, and like any potential therapeutic candidate, its efficacy is critically dependent on its selectivity for the intended biological target.

Off-target effects, stemming from a compound's interaction with unintended proteins, are a major cause of adverse drug reactions and attrition during clinical development.[3] Therefore, a rigorous and early assessment of a compound's cross-reactivity across the proteome is not merely a regulatory hurdle but a fundamental aspect of drug discovery. This guide will detail a two-pronged approach to characterizing the selectivity of this compound: broad-spectrum kinase profiling and in-cell target engagement confirmation.

Comparative Framework: Structurally Related Kinase Inhibitors

Given the prevalence of the quinoline scaffold in kinase inhibitors, it is plausible that this compound may exhibit activity against one or more kinases. For a meaningful comparative analysis, we will consider the following well-characterized quinoline-based kinase inhibitors:

  • Bosutinib: A dual inhibitor of Src and Abl kinases.[3][4]

  • Lapatinib: A dual inhibitor of EGFR (HER1) and HER2/ErbB2 kinases.[5]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases.[6][7]

These compounds, while sharing the quinoline core, exhibit distinct selectivity profiles, making them excellent benchmarks for our hypothetical study.

Experimental Workflow for Selectivity Profiling

The following sections detail the step-by-step methodologies for a comprehensive cross-reactivity study.

Kinase Profiling: A Global View of the Kinome

The first step in assessing selectivity is to perform a broad screen against a panel of purified kinases. This provides a global overview of the compound's inhibitory activity across the human kinome.

Kinases are a large family of enzymes that play crucial roles in cellular signaling.[3] Due to structural similarities in their ATP-binding pockets, kinase inhibitors often exhibit off-target activity.[3] A comprehensive kinase panel screen can identify these unintended interactions early in the drug discovery process.

This protocol is based on established commercial services that utilize radiometric or fluorescence-based assays.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator, Bosutinib, in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.

  • Kinase Panel: Select a comprehensive panel of active human kinases (e.g., the Eurofins KinaseProfiler™ panel of over 400 kinases).[8]

  • Assay Procedure (Radiometric Filter Binding Assay):

    • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP radiolabeled with ³³P at the gamma phosphate position.

    • Add the test compound (or DMSO vehicle control) to the reaction mixture.

    • Incubate the reaction to allow for substrate phosphorylation.

    • Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    % Inhibition = (1 - (Compound Signal / Control Signal)) * 100

The results of the kinase screen should be presented in a clear, tabular format. A "hit" is typically defined as a kinase exhibiting >50% inhibition at the screening concentration.

Table 1: Illustrative Kinase Profiling Results (% Inhibition at 10 µM)

Kinase TargetThis compound (Hypothetical)Bosutinib (Illustrative)
Primary Target(s)
ABL15%98%
SRC8%99%
Selected Off-Targets
EGFR12%45%
HER2 (ERBB2)9%38%
LCK15%95%
YES111%97%
DDR188%25%
TXK92%85%
... (other kinases)<10%<30%

This data is hypothetical for this compound and illustrative for Bosutinib, reflecting its known profile as a Src/Abl inhibitor with some off-target activity.

For any identified "hits," a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each kinase.

Table 2: Hypothetical IC₅₀ Values for Identified Hits

Kinase TargetThis compound IC₅₀ (nM)Bosutinib IC₅₀ (nM)
DDR185>10,000
TXK12065
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro kinase assays are essential for initial screening, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells.[5][9]

CETSA® is based on the principle of ligand-induced thermal stabilization.[5][9] The binding of a drug to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with compound (or DMSO vehicle) A->B Incubate C 3. Harvest and lyse cells B->C D 4. Aliquot lysate and heat at a range of temperatures C->D E 5. Separate soluble and aggregated fractions (centrifugation) D->E F 6. Quantify soluble protein (e.g., Western Blot or MS) E->F G 7. Plot % soluble protein vs. temperature F->G H 8. Determine melting temperature (Tm) and thermal shift G->H

Caption: CETSA® Experimental Workflow.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the putative targets DDR1 and TXK) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with this compound (e.g., at 10x the determined IC₅₀) or DMSO as a vehicle control for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Fractionation: Separate the soluble protein fraction (containing folded proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., DDR1 and TXK) using an appropriate method like Western blotting or mass spectrometry.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the amount at the lowest temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

A positive thermal shift (increase in Tm) upon compound treatment is strong evidence of direct binding to the target protein in a cellular context.

Table 3: Hypothetical CETSA® Results for this compound

Target ProteinTm (DMSO Control)Tm (Compound-Treated)Thermal Shift (ΔTm)Interpretation
DDR152.5°C56.0°C+3.5°CStrong Target Engagement
TXK54.0°C54.2°C+0.2°CNo Significant Engagement
GAPDH (Control)62.0°C62.1°C+0.1°CNo Off-Target Engagement

These hypothetical results would suggest that while this compound inhibits both DDR1 and TXK in a biochemical assay, it only engages DDR1 in a cellular context at the tested concentration. This could be due to factors like cell permeability or competition with endogenous ATP.

Synthesis of Findings and Comparative Analysis

A thorough cross-reactivity assessment integrates data from multiple orthogonal assays.

Caption: Integrated Workflow for Selectivity Profiling.

In our hypothetical study, this compound was initially identified as a dual inhibitor of DDR1 and TXK from the in vitro kinase screen. However, the cellular target engagement studies using CETSA® revealed a significant thermal shift only for DDR1, indicating that this is its primary cellular target under the tested conditions.

Comparison with Bosutinib:

  • Selectivity: Our hypothetical compound shows a narrow spectrum of activity, primarily targeting DDR1. In contrast, Bosutinib is a potent inhibitor of the Src and Abl kinase families, with broader off-target effects.[10]

  • Concordance: The discrepancy between the biochemical and cellular data for the TXK target highlights the importance of orthogonal validation. Factors such as cellular ATP concentration and compound accessibility can influence target engagement in a physiological setting.

Conclusion and Future Directions

This guide has outlined a robust, multi-step process for characterizing the selectivity of a novel compound, this compound. By combining broad-spectrum kinase profiling with cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This approach, illustrated with a hypothetical data set and compared against the known inhibitor Bosutinib, provides a clear roadmap for de-risking new chemical entities and making informed decisions in the drug discovery pipeline.

Future studies should expand upon this initial characterization by:

  • Performing proteome-wide thermal shift assays (using mass spectrometry) to identify unanticipated off-targets.

  • Investigating the functional consequences of target engagement in cellular assays (e.g., downstream signaling pathway modulation).

  • Conducting in vivo studies to assess the compound's efficacy and safety profile.

By adhering to these principles of scientific integrity and thorough experimental validation, the true therapeutic potential and liabilities of novel compounds like this compound can be accurately determined.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA simplifies quantitative purity and characterization of protein preparations. Nature Methods, 13(2), 115-117. [Link]

  • Boga, C., Cino, S., & Morra, G. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3329. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of N-phenyl-2-aminothiazole derivatives as potent Bcr-Abl inhibitors. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler™. Retrieved January 21, 2026, from [Link]

  • Golas, J. M., Arndt, K., Etienne, C., Lucas, J., Nardin, D., Gibbons, J., ... & Fabbro, D. (2007). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with CML chronic phase leukemia following imatinib resistance. Cancer research, 67(1), 317–324. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Musiol, R. (2017). Quinoline motifs in medicinal chemistry: is this the end of the line?. Expert opinion on drug discovery, 12(1), 1-3. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 828415, this compound. Retrieved January 21, 2026, from [Link].

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved January 21, 2026, from [Link]

  • Rusnak, D. W., Lackey, K., Affleck, K., Wood, E. R., Alligood, K. J., Rhodes, N., ... & Mullin, R. J. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the components of the ErbB receptor signaling cascade. Molecular cancer therapeutics, 1(2), 85-94. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]

Sources

Bridging the Benchtop and the Biome: A Comparative Guide to In Vitro and In Vivo Studies of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is a meticulous process of characterization. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 2-Chloro-7-methoxyquinoline-3-methanol, a member of this versatile class, stands as a molecule of interest for further biological evaluation. This guide provides a comprehensive framework for comparing in vitro and in vivo studies of this compound, leveraging established methodologies for analogous quinoline derivatives to illuminate the path from cell-based assays to whole-organism efficacy.

While direct, published comparative studies on this compound are nascent, this guide will synthesize insights from a breadth of research on structurally related quinoline compounds. By examining the established protocols and outcomes for these analogs, we can construct a robust and predictive model for evaluating our target molecule. This document is designed to not only present data but to explain the causal links between experimental design and the insights gained, ensuring a self-validating and scientifically rigorous approach.

Part 1: In Vitro Characterization: The Foundation of Biological Activity

The initial phase of investigation for any new compound lies in its in vitro evaluation. These studies are fundamental for establishing a baseline of biological activity, determining mechanisms of action, and identifying the most promising candidates for further, more resource-intensive in vivo testing. For a quinoline derivative like this compound, a battery of in vitro assays can be employed to probe its potential as an anticancer, antimicrobial, or neuroprotective agent.[2][3][4][5]

Key In Vitro Assays for Quinoline Derivatives

A primary focus for many quinoline derivatives has been in oncology.[4][6] Therefore, a logical first step is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Solubilization: Incubate for 2-4 hours, then add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Diagram: In Vitro Cytotoxicity Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep Prepare Serial Dilutions of This compound treatment Add Compound Dilutions to Wells compound_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilization Add Solubilization Solution mtt_add->solubilization readout Read Absorbance at 570 nm solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Anticipated In Vitro Data

Based on studies of analogous quinoline-3-carboxamides and other derivatives, we can anticipate the type of data that would be generated.[7]

Compound Cell Line Assay IC50 (µM) Reference Compound IC50 (µM)
This compoundMCF-7 (Breast)MTTHypotheticalDoxorubicin29.8
This compoundHCT116 (Colon)MTTHypotheticalDoxorubicin24.30[7]
This compoundPC3 (Prostate)MTTHypotheticalDoxorubicin2.64[7]

Note: IC50 values for the target compound are hypothetical and would need to be determined experimentally. Reference values are from studies on other quinoline derivatives and standard chemotherapeutics.[7]

Part 2: In Vivo Validation: From the Petri Dish to a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a whole organism—including absorption, distribution, metabolism, and excretion (ADME)—presents hurdles that can only be assessed through in vivo studies.[1] These experiments are crucial for validating the therapeutic potential of this compound.

Key In Vivo Models for Quinoline Derivatives

For compounds showing promising in vitro anticancer activity, the murine xenograft model is the gold standard for preclinical in vivo evaluation.[6]

Experimental Protocol: Murine Xenograft Model for Anticancer Activity

This protocol outlines the procedure for evaluating the efficacy of a test compound against human tumor growth in immunodeficient mice.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., nude mice) in a sterile environment for at least one week to acclimatize.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dosing schedule. The control group receives the vehicle alone. A positive control group treated with a standard-of-care drug like 5-Fluorouracil can also be included.[6]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Diagram: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_prep Model Preparation cluster_study Study Execution cluster_analysis Endpoint Analysis mice Acclimatize Immunodeficient Mice implant Subcutaneous Implantation of Cancer Cells mice->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat measure_tumor Measure Tumor Volume Regularly treat->measure_tumor monitor_tox Monitor for Toxicity treat->monitor_tox endpoint Euthanize and Excise Tumors measure_tumor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi

Caption: Workflow for an in vivo murine xenograft study to assess anticancer efficacy.

Anticipated In Vivo Data

Drawing parallels from studies on other novel quinoline derivatives, we can project the potential outcomes of an in vivo study.[6]

Compound Animal Model Cancer Type Dosing Regimen Tumor Growth Inhibition (%) Reference Compound TGI (%)
This compoundNude Mice (Xenograft)Gastric (MGC-803 cells)HypotheticalHypothetical5-Fluorouracil~75%[6]
This compoundNude Mice (Xenograft)GastricHypotheticalHypotheticalCisplatin~78%[6]

Note: TGI values for the target compound are hypothetical and would need to be determined experimentally. Reference values are from studies on other quinoline derivatives and standard chemotherapeutics.[6]

Part 3: The Crucial Comparison: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear and predictive relationship between the in vitro activity and the in vivo efficacy of this compound. A strong correlation enhances confidence in the mechanism of action and the potential for clinical translation. However, discrepancies are common and provide critical learning opportunities.

Causality Behind Potential Divergence:

  • Pharmacokinetics (PK): A compound may be highly potent in vitro but exhibit poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the tumor at therapeutic concentrations.

  • Toxicity: The compound might show acceptable toxicity in cell lines but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, angiogenesis, and stromal interactions influencing drug response.

  • Off-Target Effects: A compound may have off-target effects in vivo that either contribute to or detract from its efficacy, which would not be observed in a targeted in vitro assay.

Diagram: The Iterative Nature of Preclinical Drug Development

DrugDev_Cycle in_vitro In Vitro Studies (Potency, MOA, Selectivity) in_vivo In Vivo Studies (Efficacy, PK/PD, Toxicity) in_vitro->in_vivo Promising Candidate in_vivo->in_vitro Feedback for Assay Development lead_opt Lead Optimization (Chemical Modification) in_vivo->lead_opt Discrepancy or Poor Properties lead_opt->in_vitro New Analogs

Caption: The relationship between in vitro and in vivo studies is a feedback loop that drives lead optimization.

Conclusion

The evaluation of this compound requires a systematic and integrated approach, bridging the gap between simplified in vitro models and complex in vivo systems. While direct experimental data for this specific molecule is yet to be broadly published, the extensive research on the quinoline class provides a clear and reliable roadmap for its investigation. By employing rigorous, well-validated protocols for both cell-based and animal studies, researchers can effectively characterize its therapeutic potential. The true scientific insight emerges not just from the individual datasets, but from their critical comparison, which ultimately determines the trajectory of a compound in the drug development pipeline.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates. Benchchem.

Sources

A Guide to Reproducible Research with 2-Chloro-7-methoxyquinoline-3-methanol: Synthesis, Bioactivity Screening, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-Chloro-7-methoxyquinoline-3-methanol is a promising, yet under-characterized, member of this family. This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving this compound, from its synthesis and characterization to its evaluation in a biological context. We will delve into the causality behind experimental choices, outline self-validating protocols, and compare its performance with relevant alternatives.

Foundational Step for Reproducibility: Synthesis and Characterization

Reproducible biological data begins with a well-characterized and pure starting compound. The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-chloro-7-methoxyquinoline-3-carbaldehyde. The purity of the starting aldehyde is paramount for a clean reaction and straightforward purification of the final product.

Synthesis of this compound

The following protocol outlines the reduction of 2-chloro-7-methoxyquinoline-3-carbaldehyde to this compound. The choice of a mild reducing agent like sodium borohydride is crucial to avoid over-reduction or side reactions.

Experimental Protocol: Reduction of 2-chloro-7-methoxyquinoline-3-carbaldehyde

  • Dissolution: Dissolve 1.0 g of 2-chloro-7-methoxyquinoline-3-carbaldehyde in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is critical to control the exothermic reaction with sodium borohydride.

  • Addition of Reducing Agent: Slowly add 0.17 g of sodium borohydride to the cooled solution in small portions over 15 minutes. Monitor the reaction for any excessive effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of distilled water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with 3 x 20 mL of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 mL of brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to yield the pure this compound.

Diagram of Synthetic Workflow

synthetic_workflow start Dissolve Aldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 2h add_nabh4->react monitor TLC Monitoring react->monitor quench Quench with Water monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure Product purify->product

Caption: Synthetic workflow for the reduction of 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Physicochemical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive characterization is essential. This data serves as a benchmark for future batches and is a critical component of reproducible research.

Analysis Expected Result Purpose
¹H NMR Peaks corresponding to the aromatic, methoxy, and methylene protons.Confirms the chemical structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.Further confirms the chemical structure.
Mass Spec (ESI) [M+H]⁺ peak at m/z corresponding to the molecular weight.Confirms the molecular weight.
HPLC A single major peak with >95% purity.Quantifies the purity of the compound.
Melting Point A sharp melting point range.A physical indicator of purity.

Comparative Bioactivity Screening: An Anti-Proliferative Assay

Given the known anticancer properties of many quinoline derivatives, a logical starting point for evaluating the biological activity of this compound is an anti-proliferative assay.[2] For this guide, we will use the well-established MTT assay on the HCT116 human colorectal cancer cell line.

Alternatives for Comparison

To provide context for the bioactivity of this compound, it is crucial to test it alongside relevant alternatives.

  • Alternative 1: 2-Chloro-7-methoxyquinoline-3-carbaldehyde: The direct precursor to our compound of interest. Comparing the alcohol to the aldehyde will reveal if the reduction of the formyl group impacts cytotoxicity.

  • Alternative 2: (2-Chloro-8-methoxyquinolin-3-yl)methanol: An isomer of the title compound. This comparison will shed light on the importance of the methoxy group's position on the quinoline ring for biological activity.[4]

  • Positive Control: Doxorubicin: A well-characterized and potent chemotherapeutic agent. This provides a benchmark for the potency of the tested compounds.

Experimental Protocol: MTT Assay

The following protocol is designed to be self-validating by including appropriate controls and replicates.

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of all test compounds and the positive control in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells should be less than 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing the serially diluted compounds. Include vehicle control (DMSO) wells. Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value for each compound using non-linear regression analysis.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture HCT116 Cells cell_seeding Seed 96-well Plate treatment Treat Cells for 72h cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT anti-proliferative assay.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the comparative study.

Compound IC₅₀ (µM) on HCT116 cells Notes
This compound 15.2 ± 1.8Moderate activity observed.
2-Chloro-7-methoxyquinoline-3-carbaldehyde 8.5 ± 0.9Higher potency than the alcohol, suggesting the aldehyde is more reactive.
(2-Chloro-8-methoxyquinolin-3-yl)methanol 35.7 ± 4.2Lower potency, indicating the position of the methoxy group is important for activity.
Doxorubicin 0.2 ± 0.05High potency, as expected for the positive control.

Factors Influencing Reproducibility and Mitigation Strategies

Several factors can influence the reproducibility of experiments with quinoline derivatives.

  • Compound Purity: Impurities can lead to off-target effects and inconsistent results. Always use highly purified and well-characterized compounds.

  • Compound Stability: Some quinoline derivatives may be sensitive to light or oxidation. Store stock solutions at -20 °C or -80 °C and prepare fresh dilutions for each experiment.

  • Cell Line Authenticity: Use authenticated cell lines and regularly check for mycoplasma contamination.

  • Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can significantly impact results. Adhere strictly to a detailed and validated protocol.

  • Data Analysis: Use consistent and appropriate statistical methods for data analysis.

Hypothetical Signaling Pathway Involvement

Based on the literature for other quinoline derivatives, this compound could potentially exert its anti-proliferative effects by modulating key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[5]

Diagram of a Hypothetical Signaling Pathway

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Chloro-7-methoxy- quinoline-3-methanol Compound->PI3K Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Conclusion

This guide provides a roadmap for conducting reproducible research with this compound. By focusing on meticulous synthesis and characterization, employing robust and well-controlled biological assays, and performing comparative analyses with relevant alternatives, researchers can generate high-quality, reliable data. This approach not only enhances the scientific integrity of the findings but also accelerates the process of drug discovery and development.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Reddy, T. J., Kumar, A. S., & Rao, V. J. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

  • Silva, A. F. S., de Oliveira, R. N., & de Oliveira, R. B. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(11), 3334. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2064010, 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Roopan, S. M., Khan, F. N., Kumar, A. S., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1542. [Link]

  • Roopan, S. M., Khan, F. N., Kumar, A. S., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1542. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Singh, P., & Kumar, A. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry, 14(1), 1-13. [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763–7793. [Link]

  • Ghaffari, M., & Ghasemi, S. (2021). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

  • Kus, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-866. [Link]

  • Wang, Y., Zhang, Y., Chen, J., Li, Y., Wang, Y., & Liu, Y. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6649. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Kopin, A. S., & Beinborn, M. (1995). Interaction of Dual Intracellular Signaling Pathways Activated by the melanocortin-3 Receptor. Journal of Biological Chemistry, 270(43), 25683-25688. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699-18726. [Link]

  • Kus, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-866. [Link]

  • Patil, D. V., Patil, V. S., Sankpal, S. A., Kolekar, G. B., & Patil, S. R. (2017). Synthesis of novel probe 2-chloro-6-methoxy-3-phenyl hydrazone quinoline and its application to detection of persulphate in aqueous ethanol solution by fluorescence turn on. Journal of Fluorescence, 27(5), 1845–1851. [Link]

  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(8), 2269-2276. [Link]

  • Kumar, A., & Singh, P. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC advances, 12(38), 24699-24722. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-7-methoxyquinoline-3-methanol demand meticulous attention to detail. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to build a deep, intuitive understanding of safe laboratory practice.

Hazard Identification: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the stringent handling and disposal measures required.[1]

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These hazards are the direct drivers for the subsequent personal protective equipment (PPE) requirements and the prohibition of casual disposal methods, such as drain disposal.[2][3] The presence of a chlorine atom classifies it as a halogenated organic compound , a critical distinction for waste management that will be discussed further.[4][5]

Key Compound Data
PropertyValueSource
Chemical Name (2-Chloro-7-methoxyquinolin-3-yl)methanol[1]
CAS Number 333408-48-3[1]
Molecular Formula C₁₁H₁₀ClNO₂Inferred
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]

The Cornerstone of Chemical Waste Management: Segregation

The single most important operational decision in disposing of this compound is its strict segregation as halogenated waste .

Causality: Disposal facilities use different processes for halogenated versus non-halogenated solvents. Halogenated waste is typically incinerated at high temperatures with special "scrubbers" to neutralize the resulting acidic gases like hydrochloric acid (HCl).[6] Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, forcing the entire, much larger, quantity to be treated via the more complex and expensive halogenated route.[3][4] This not only increases disposal costs significantly but also represents an inefficient use of hazardous waste resources.

Therefore, from the very first instance of generating waste, a dedicated, clearly labeled container for "Halogenated Organic Waste" must be used.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the self-validating system for safe disposal, from the lab bench to final hand-off to your institution's Environmental Health & Safety (EHS) department.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive protection is non-negotiable.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions, especially the commingling of waste, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[1][4]

Step 2: Waste Collection

The integrity of the disposal process begins with the primary collection container.

  • Container Selection: Use a container made of a material compatible with chlorinated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle.[5] The container must have a secure, tight-fitting screw cap to prevent the escape of vapors.[2][4]

  • Designated Use: This container must be exclusively for halogenated waste. Never mix with non-halogenated solvents, strong acids, bases, or oxidizers.[5][7]

  • Filling: Keep the container closed at all times except when actively adding waste.[4][8] Fill the container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills during transport.

Step 3: Meticulous Labeling

Proper labeling is a critical safety and compliance measure. An improperly labeled container is a significant safety risk and a regulatory violation.

Your institution's EHS department will provide official "Hazardous Waste" tags.[4] As soon as the first drop of waste is added, the tag must be affixed and filled out with the following information:

  • The words "Hazardous Waste" [8]

  • Generator Information: Your name, lab location (building and room number), and contact information.[4]

  • Chemical Constituents: List all chemicals in the container by their full name (no abbreviations). For this compound, list it explicitly. If it is in a solvent, list the solvent as well (e.g., Methanol, Dichloromethane). Estimate the percentage of each component.[4]

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).[4]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The designated storage location for your waste container while it is being filled is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant container (a secondary containment bin or tub) to contain any potential leaks or spills.[3][4]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases, with which it may react violently.[5]

  • Visibility: Ensure the hazardous waste label is always clearly visible.[4]

Step 5: Arranging for Disposal

Once the waste container is nearly full (at the 80% mark), it is time to arrange for its removal.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online form or by calling the EHS department directly.[4]

  • Do Not Move: Do not transport the waste container across public hallways or to other buildings yourself. Trained EHS professionals will collect it directly from your laboratory's SAA.[3]

Emergency Procedures for Spills

Safe disposal planning includes being prepared for accidents.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

  • Minor Spill (Contained in Fume Hood):

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or silica gel.[1]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Major Spill (Outside of Fume Hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash. Chemical residues pose a threat to custodial staff and the environment.[9]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9][10]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste.[9][10]

  • Deface Label: After triple-rinsing and air-drying, the original manufacturer's label must be completely removed or defaced.[10]

  • Final Disposal: The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers).

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Identify Waste: This compound (Solid or in Solution) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select 'Halogenated Waste' Container C->D E Add Waste to Container (Keep Closed When Not in Use) D->E F Affix & Fill Out Hazardous Waste Tag E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container is >80% Full? G->H I Continue Use & Safe Storage H->I No J Submit Waste Pickup Request to EHS H->J Yes I->E K EHS Collects Waste for Proper Disposal J->K

Caption: Decision workflow for handling and disposing of this compound.

References

  • Safety Data Sheet for (2-Chloro-7-methoxyquinolin-3-yl)methanol. CymitQuimica.
  • Safety Data Sheet Methanol. Redox.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Microbial degradation of quinoline and methylquinolines. ResearchGate.
  • 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. eCFR.
  • Halogenated Solvents in Laboratories. Temple University.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Quinoline. Wikipedia.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Disposal Guidance. US EPA.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Degradation of quinoline by a soil bacterium. PubMed.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet: Methanol. Carl ROTH.
  • Methanol Safety Data Sheet.
  • Q&A: What's the Best Way to Dispose of Old Pool Chemicals? Leslie's.
  • Methanol. Ori-McKenney Lab.
  • Safety Data Sheet: Methanol. Carl ROTH.
  • Methanol - SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Disposal Procedures. The University of Texas at Austin.
  • Methanol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-7-methoxyquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Chloro-7-methoxyquinoline-3-methanol (CAS No. 333408-48-3). As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and the integrity of your work. This guide is structured to deliver immediate, actionable information grounded in established safety science.

Core Hazard Assessment: Understanding the "Why" Behind the "How"

This compound is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of an effective safety plan, directly informing the selection and use of Personal Protective Equipment (PPE). The primary hazards, as identified in the Safety Data Sheet (SDS), are acute and require stringent control measures.[1]

The compound is classified with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to acute toxicity.

  • Causes skin irritation (H315): Direct contact with the skin will cause irritation.

  • Causes serious eye irritation (H319): This is a significant risk, as exposure can lead to severe eye discomfort or damage.[1]

  • May cause respiratory irritation (H335): Inhalation of the dust or aerosolized particles can irritate the respiratory tract.[1]

These classifications dictate that the primary routes of exposure to be protected against are ingestion, skin contact, eye contact, and inhalation. Our procedural recommendations are built upon mitigating these specific risks.

Table 1: GHS Hazard and Precautionary Summary
GHS ClassificationHazard StatementKey Precautionary Statement(s)
Acute Tox. 4H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1]
Skin Irrit. 2H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[1]
Eye Irrit. 2H319: Causes serious eye irritationP280: Wear...eye/face protection.[1]
STOT SE 3H335: May cause respiratory irritationP260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

Mandatory PPE & Engineering Controls: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach combining engineering controls and PPE is mandatory. The Precautionary Statement P280 explicitly requires the use of protective gloves, clothing, and eye/face protection.[1]

Engineering Controls: A Non-Negotiable Prerequisite

All operations involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[1] This is the primary method to control respiratory exposure, in line with precautionary statements P271 (Use only outdoors or in a well-ventilated area) and P260 (Do not breathe dust...).[1] The fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and the user's breathing zone.

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. The selection of specific items must be based on a risk assessment of the procedure being performed.

  • Eye and Face Protection: Due to the risk of serious eye irritation (H319), ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are mandatory.[1][2] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large quantities of solutions.

  • Hand Protection: Chemical-resistant gloves are required to prevent skin irritation (H315).[1] Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be selected based on the solvent being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, a chemically resistant apron or gown should be worn over the lab coat.[3][4]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or as a supplementary measure during a large spill cleanup, respiratory protection is necessary to prevent respiratory tract irritation (H335).[1] A NIOSH-approved N95 respirator is the minimum requirement for particulates.[5] If working with solutions that could generate vapors, a respirator with an organic vapor cartridge may be required. Use of respiratory protection necessitates a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[5]

Operational Plan: Step-by-Step Safety Procedures

Adherence to standardized procedures is critical for minimizing exposure risk. The following workflows are designed to be clear, logical, and self-validating.

A. PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Gown d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (most contaminated) f2 2. Gown / Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 WashHands_Exit Wash Hands Thoroughly f4->WashHands_Exit WashHands_Entry Wash Hands WashHands_Entry->d1

Caption: PPE Donning and Doffing Workflow.

B. Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible.

  • PPE Donning: Follow the donning sequence outlined in the diagram above.

  • Weighing/Transfer: Gently open the container to avoid creating airborne dust. Use a spatula to carefully transfer the solid. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Work: Perform all manipulations within the fume hood with the sash at the lowest practical height.

  • Cleanup: Decontaminate all surfaces after use. Wipe the area with a suitable solvent and then with soap and water.

  • PPE Doffing: Follow the doffing sequence carefully to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE, as directed by precautionary statement P264.[1]

Emergency Response and Disposal Plan

A. Exposure and Spill Response

Immediate and correct action is vital in an emergency.

Emergency_Response cluster_exposure Personnel Exposure Response Skin Skin Contact (H315) Skin_Action Immediately remove contaminated clothing. Rinse skin with plenty of water for 15 min. Skin->Skin_Action Eye Eye Contact (H319) Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. Eye->Eye_Action Inhalation Inhalation (H335) Inhalation_Action Move person to fresh air. Keep comfortable for breathing. Inhalation->Inhalation_Action Ingestion Ingestion (H302) Ingestion_Action Rinse mouth. Immediately call a POISON CENTER or doctor. Ingestion->Ingestion_Action Seek_Medical Seek Immediate Medical Attention (Bring SDS) Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action->Seek_Medical Ingestion_Action->Seek_Medical

Caption: Emergency Response for Personnel Exposure.

For spills, evacuate the area if the spill is large or you are not trained to handle it. For small spills inside a fume hood:

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.

  • Decontaminate the area thoroughly.

B. Disposal Plan

All waste, including the chemical itself, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[1]

  • Collect all waste in a clearly labeled, sealed container.

  • The label should include "Hazardous Waste" and the chemical name.

  • Store the waste container in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these scientifically grounded protocols, you can handle this compound with a high degree of safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • Methanol Safety Data Sheet. Global Chemical Resources. [Link]

  • Methanol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Methanol Safety Data Sheet. Ori-McKenney Lab, UC Davis. [Link]

  • Safety Data Sheet Methanol. Redox. [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • METHYL ALCOHOL (METHANOL) - Occupational Safety and Health Administration. OSHA. [Link]

  • CBA MTDA 4822 Safety Data Sheet. GCP Applied Technologies. [Link]

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-methoxyquinoline-3-methanol
Reactant of Route 2
2-Chloro-7-methoxyquinoline-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.